4-Fluoroiodobenzene-13C6
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
Molekularformel |
C6H4FI |
|---|---|
Molekulargewicht |
227.955 g/mol |
IUPAC-Name |
1-fluoro-4-iodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene |
InChI |
InChI=1S/C6H4FI/c7-5-1-3-6(8)4-2-5/h1-4H/i1+1,2+1,3+1,4+1,5+1,6+1 |
InChI-Schlüssel |
KGNQDBQYEBMPFZ-IDEBNGHGSA-N |
Isomerische SMILES |
[13CH]1=[13CH][13C](=[13CH][13CH]=[13C]1F)I |
Kanonische SMILES |
C1=CC(=CC=C1F)I |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 4-Fluoroiodobenzene-¹³C₆
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical and physical properties of 4-Fluoroiodobenzene-¹³C₆, a stable isotope-labeled compound of significant interest in advanced scientific research. This document details its core characteristics, expected spectral data, and potential applications, offering a valuable resource for professionals in organic synthesis, drug development, and metabolic research.
Core Chemical and Physical Properties
4-Fluoroiodobenzene-¹³C₆ shares nearly identical physical and chemical properties with its unlabeled counterpart, with the primary distinction being its increased molecular weight due to the incorporation of six ¹³C atoms. This isotopic labeling makes it an invaluable tool for tracing and quantification in complex biological and chemical systems.
| Property | Value | Source |
| Molecular Formula | ¹³C₆H₄FI | N/A |
| Molecular Weight | 228.02 g/mol | Calculated |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | 182-184 °C | [2][3][4] |
| Melting Point | -20 °C | [2][3][4] |
| Density | ~1.925 g/mL at 25 °C | [2][3][4] |
| Refractive Index | n20/D ~1.583 | [2][3][4] |
| Solubility | Insoluble in water | [5] |
| Stability | Stable under normal conditions. Light sensitive. | [5][6] |
| Storage | Keep in a dark place, sealed in dry, room temperature conditions. | [7] |
Spectral Data Analysis
The primary analytical distinction of 4-Fluoroiodobenzene-¹³C₆ lies in its mass spectrometry and ¹³C NMR data.
| Spectral Data | Expected Observations for 4-Fluoroiodobenzene-¹³C₆ | Comparison to Unlabeled 4-Fluoroiodobenzene |
| ¹H NMR | The proton NMR spectrum is expected to be very similar to the unlabeled compound, showing characteristic signals for the aromatic protons. However, the signals will exhibit complex splitting patterns due to strong ¹H-¹³C coupling. | The unlabeled compound shows two sets of doublets in the aromatic region. |
| ¹³C NMR | The ¹³C NMR spectrum will show significantly enhanced signals for all six carbon atoms due to their isotopic enrichment. The chemical shifts will be very similar to the unlabeled compound, but the signals will be singlets (in a proton-decoupled spectrum) with much higher intensity. | The unlabeled compound shows characteristic peaks for the four different carbon environments in the benzene (B151609) ring. |
| Mass Spectrometry | The molecular ion peak will be observed at m/z 228, which is 6 units higher than the unlabeled compound. The fragmentation pattern is expected to be similar, with fragments also showing a +6 mass shift where the ¹³C-labeled ring is retained. | The molecular ion peak for the unlabeled compound is at m/z 222.[8] |
Experimental Protocols
Generalized Synthesis of 4-Fluoroiodobenzene-¹³C₆
The synthesis of 4-Fluoroiodobenzene-¹³C₆ would typically start from a commercially available ¹³C-labeled benzene precursor. A common synthetic route involves the Sandmeyer reaction or a related diazotization-iodination sequence.
Materials:
-
Aniline-¹³C₆
-
Sodium nitrite (B80452) (NaNO₂)
-
Hydrochloric acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Potassium iodide (KI)
-
Diethyl ether or other suitable organic solvent
-
Sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Diazotization: Aniline-¹³C₆ is dissolved in an aqueous solution of a strong acid (e.g., HCl, H₂SO₄) and cooled to 0-5 °C in an ice bath.
-
A solution of sodium nitrite in water is added dropwise to the aniline-¹³C₆ solution while maintaining the low temperature. This reaction forms the diazonium salt.
-
Iodination: A solution of potassium iodide in water is then added to the diazonium salt solution. The mixture is gently warmed to room temperature and then heated to facilitate the decomposition of the diazonium salt and the substitution with iodine.
-
Work-up: The reaction mixture is cooled, and the product is extracted with an organic solvent like diethyl ether.
-
The organic layer is washed with a dilute sodium bicarbonate solution to remove any acidic impurities, followed by a wash with water.
-
The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄).
-
Purification: The solvent is removed by rotary evaporation, and the crude product is purified by distillation or column chromatography to yield pure 4-Fluoroiodobenzene-¹³C₆.
Note: The introduction of the fluorine atom would typically be performed on the ¹³C₆-benzene ring prior to the iodination step, for instance, through electrophilic fluorination of a suitable precursor.
Caption: Generalized synthesis workflow for 4-Fluoroiodobenzene-¹³C₆.
Applications in Research and Development
The unique properties of 4-Fluoroiodobenzene-¹³C₆ make it a powerful tool in various research areas.
-
Metabolic Tracing: In drug metabolism studies, this compound can be used as a tracer to follow the metabolic fate of a drug candidate containing the 4-fluoroiodophenyl moiety. The ¹³C label allows for the unambiguous identification and quantification of metabolites by mass spectrometry.
-
Reaction Mechanism Studies: The isotopic label can be used to elucidate reaction mechanisms in organic synthesis. By tracking the position of the ¹³C atoms in the products, chemists can gain insights into bond-forming and bond-breaking steps.
-
Quantitative Analysis: 4-Fluoroiodobenzene-¹³C₆ can serve as an internal standard in quantitative mass spectrometry assays for the determination of the unlabeled compound in various matrices.
Example Experimental Workflow: Metabolic Tracing Study
Objective: To identify and quantify the metabolites of a hypothetical drug containing a 4-fluoroiodophenyl group.
Methodology:
-
Dosing: A test animal (e.g., rat, mouse) is administered a known dose of the drug, with a small percentage of the dose being the ¹³C₆-labeled version of 4-fluoroiodobenzene incorporated into the drug structure.
-
Sample Collection: Biological samples (e.g., blood, urine, feces) are collected at various time points.
-
Sample Preparation: The samples are processed to extract the drug and its potential metabolites. This may involve protein precipitation, liquid-liquid extraction, or solid-phase extraction.
-
LC-MS/MS Analysis: The extracts are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer is set to monitor for the mass of the parent drug and its expected metabolites, as well as their ¹³C₆-labeled counterparts.
-
Data Analysis: The presence of the ¹³C₆-labeled metabolites confirms their origin from the administered drug. The ratio of the peak areas of the unlabeled and labeled metabolites allows for accurate quantification.
Caption: Workflow for a metabolic tracing study using 4-Fluoroiodobenzene-¹³C₆.
Safety Information
The safety precautions for 4-Fluoroiodobenzene-¹³C₆ are expected to be the same as for the unlabeled compound. It is classified as an irritant.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2][8]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]
Researchers should always consult the Safety Data Sheet (SDS) before handling this chemical and use appropriate personal protective equipment (PPE).
References
- 1. 1-Fluoro-4-iodobenzene(352-34-1) 1H NMR spectrum [chemicalbook.com]
- 2. 352-34-1|1-Fluoro-4-iodobenzene|BLD Pharm [bldpharm.com]
- 3. cphi-online.com [cphi-online.com]
- 4. Fluorobenzene(462-06-6) 13C NMR spectrum [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Professional Iodobenzene Supplier [iodobenzene.ltd]
- 7. 4-Fluoroiodobenzene-13C6| Ambeed [ambeed.com]
- 8. 4-Fluoroiodobenzene | C6H4FI | CID 9605 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to 4-Fluoroiodobenzene-¹³C₆: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Fluoroiodobenzene-¹³C₆, a stable isotope-labeled compound of significant interest in pharmaceutical research and organic synthesis. While a specific CAS number for the ¹³C₆ isotopologue is not consistently reported, the CAS number for the unlabeled parent compound, 4-Fluoroiodobenzene, is 352-34-1 .[1][2] This guide will cover the fundamental properties, synthesis, and key applications of this valuable research tool, with the understanding that the chemical and physical properties of the labeled compound are nearly identical to its unlabeled counterpart.
Physicochemical Properties
The physicochemical properties of 4-Fluoroiodobenzene are summarized in the table below. These values are for the unlabeled compound but provide a reliable reference for the ¹³C₆-labeled version.
| Property | Value | Reference |
| Molecular Formula | ¹³C₆H₄FI | |
| Molecular Weight | 228.03 g/mol (for ¹³C₆) | |
| Appearance | Clear yellow to light orange liquid | [2] |
| Boiling Point | 182-184 °C | [3] |
| Melting Point | -20 °C | [3] |
| Density | 1.925 g/mL at 25 °C | [3] |
| Refractive Index (n²⁰/D) | 1.583 | [3] |
| Solubility | Insoluble in water | [3] |
| SMILES | F[13c]1[13c]--INVALID-LINK--[13c][13c]1 | |
| InChIKey | KGNQDBQYEBMPFZ-UHFFFAOYSA-N | [1][4] |
Synthesis and Experimental Protocols
The synthesis of 4-Fluoroiodobenzene-¹³C₆ can be adapted from established methods for the unlabeled compound, primarily through the iodination of a ¹³C-labeled fluorobenzene (B45895) precursor.
Proposed Synthesis of 4-Fluoroiodobenzene-¹³C₆
A common method for synthesizing 4-fluoroiodobenzene is the electrophilic iodination of fluorobenzene.[5] To produce the ¹³C₆-labeled version, the synthesis would commence with ¹³C₆-fluorobenzene.
Reaction:
¹³C₆H₅F + I₂ + HIO₃ → ¹³C₆H₄FI + H₂O
A plausible experimental protocol is detailed below:
Materials:
-
¹³C₆-Fluorobenzene
-
Iodine (I₂)
-
Periodic acid (HIO₃)
-
Acetic acid
-
Sulfuric acid
-
Dichloromethane
-
Sodium sulfite (B76179) solution
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve ¹³C₆-Fluorobenzene in glacial acetic acid.
-
Add iodine and periodic acid to the mixture.
-
Cool the flask in an ice bath and slowly add concentrated sulfuric acid while stirring.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker of ice water containing sodium sulfite to quench the excess iodine.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with water and brine, and then dry over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield 4-Fluoroiodobenzene-¹³C₆.
Below is a workflow diagram for the proposed synthesis.
Spectroscopic Data
The primary utility of ¹³C labeling is for analytical purposes, particularly in mass spectrometry and nuclear magnetic resonance.
| Technique | Unlabeled 4-Fluoroiodobenzene | Expected for 4-Fluoroiodobenzene-¹³C₆ |
| Mass Spectrometry (EI) | Molecular Ion (M⁺) at m/z 222 | Molecular Ion (M⁺) at m/z 228 |
| ¹H NMR | Two signals in the aromatic region, appearing as complex multiplets due to H-H and H-F coupling.[4] | Similar chemical shifts and coupling patterns to the unlabeled compound. |
| ¹³C NMR | Four signals in the aromatic region. | A single, complex signal in the aromatic region due to extensive ¹³C-¹³C and ¹³C-¹⁹F coupling. |
| ¹⁹F NMR | A single resonance. | A single resonance with complex coupling to the ¹³C atoms. |
Applications in Research and Drug Development
The incorporation of a stable ¹³C₆ isotope label makes 4-Fluoroiodobenzene-¹³C₆ a powerful tool for researchers.
Metabolic and Pharmacokinetic Studies
Stable isotope-labeled compounds are invaluable in drug metabolism and pharmacokinetic (DMPK) studies.[6][7][8] By using 4-Fluoroiodobenzene-¹³C₆ as a building block in the synthesis of a drug candidate, researchers can:
-
Trace the metabolic fate of the molecule in vivo and in vitro.
-
Accurately quantify the parent drug and its metabolites using mass spectrometry.
-
Elucidate metabolic pathways without the need for radioactive materials.
Mechanistic Studies in Organic Synthesis
4-Fluoroiodobenzene is a versatile building block in organic synthesis, frequently employed in palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[3][9][10] The use of the ¹³C₆-labeled version can help in elucidating reaction mechanisms by tracking the carbon skeleton throughout the transformation.
A key application is in palladium-catalyzed C-N cross-coupling reactions to form N-aryl compounds, which are common motifs in pharmaceuticals.[9]
The diagram below illustrates a generalized palladium-catalyzed C-N cross-coupling reaction involving 4-Fluoroiodobenzene-¹³C₆.
Safety and Handling
4-Fluoroiodobenzene is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
This document is intended for informational purposes for qualified research professionals and does not constitute a comprehensive safety data sheet.
References
- 1. 4-Fluoroiodobenzene | C6H4FI | CID 9605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Fluoroiodobenzene, 4-Fluoroiodobenzene 352-34-1, 4-Fluoroiodobenzene suppliers in India. [sodiumiodide.net]
- 3. 1-Fluoro-4-iodobenzene | 352-34-1 [chemicalbook.com]
- 4. 1-Fluoro-4-iodobenzene(352-34-1) 1H NMR [m.chemicalbook.com]
- 5. Page loading... [wap.guidechem.com]
- 6. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. metsol.com [metsol.com]
- 9. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
4-Fluoroiodobenzene-13C6 molecular weight
An In-depth Technical Guide to the Molecular Weight of 4-Fluoroiodobenzene-¹³C₆
This guide provides a comprehensive overview of the molecular weight of 4-Fluoroiodobenzene-¹³C₆, intended for researchers, scientists, and professionals in the field of drug development. It includes detailed calculations, experimental protocols for verification, and visual diagrams to illustrate key processes.
Molecular Weight Determination
The molecular weight of 4-Fluoroiodobenzene-¹³C₆ is calculated based on the sum of the atomic masses of its constituent isotopes. The chemical formula for this isotopically labeled compound is ¹³C₆H₄FI. The calculation incorporates the precise mass of each isotope.
Isotopic Composition and Atomic Masses
The following table summarizes the isotopes present in 4-Fluoroiodobenzene-¹³C₆ and their respective atomic masses.
| Element | Isotope | Quantity | Atomic Mass (Da) |
| Carbon | ¹³C | 6 | 13.003354835[1][2][3] |
| Hydrogen | ¹H | 4 | 1.00782503223[4] |
| Fluorine | ¹⁹F | 1 | 18.998403163[5][6] |
| Iodine | ¹²⁷I | 1 | 126.9044719[7][8] |
Calculation of Molecular Weight
The monoisotopic molecular weight is calculated as follows:
(6 × 13.003354835 Da) + (4 × 1.00782503223 Da) + (1 × 18.998403163 Da) + (1 × 126.9044719 Da) = 227.954304 Da
Summary of Molecular Weight Data
| Compound | Chemical Formula | Molecular Weight (Da) |
| 4-Fluoroiodobenzene-¹³C₆ | ¹³C₆H₄FI | 227.954304 |
| 4-Fluoroiodobenzene (unlabeled) | C₆H₄FI | 221.93418[9] |
Experimental Verification Protocol: High-Resolution Mass Spectrometry (HRMS)
To experimentally verify the molecular weight of 4-Fluoroiodobenzene-¹³C₆, high-resolution mass spectrometry is the preferred method. This technique can accurately determine the mass-to-charge ratio (m/z) of the molecular ion, allowing for confirmation of the isotopic composition.
Objective
To determine the accurate mass of the molecular ion of 4-Fluoroiodobenzene-¹³C₆ and confirm its elemental composition.
Materials and Instrumentation
-
Sample: 4-Fluoroiodobenzene-¹³C₆, ~1 mg
-
Solvent: Acetonitrile (HPLC grade) or other suitable solvent
-
Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Atmospheric Pressure Chemical Ionization - APCI).
Methodology
-
Sample Preparation:
-
Prepare a stock solution of 4-Fluoroiodobenzene-¹³C₆ at a concentration of 1 mg/mL in the chosen solvent.
-
From the stock solution, prepare a dilute working solution (e.g., 1-10 µg/mL) for infusion or injection into the mass spectrometer.
-
-
Instrument Calibration:
-
Calibrate the mass spectrometer according to the manufacturer's instructions using a standard calibration mixture appropriate for the desired mass range. This ensures high mass accuracy.
-
-
Ionization:
-
Introduce the sample into the ionization source. For a non-polar compound like this, APCI in positive or negative ion mode may be more effective than ESI.
-
Optimize the ionization source parameters (e.g., spray voltage, capillary temperature, gas flows) to achieve a stable and robust signal for the molecular ion.
-
-
Mass Analysis:
-
Acquire mass spectra in full scan mode over a relevant m/z range (e.g., m/z 100-500).
-
Ensure the instrument is operating at a high resolving power (e.g., > 60,000) to enable accurate mass measurement.
-
-
Data Analysis:
-
Identify the peak corresponding to the molecular ion ([M]⁺ or [M]⁻).
-
Determine the experimentally measured m/z value of this peak.
-
Compare the measured accurate mass with the theoretical calculated mass (227.954304 Da). The mass error should ideally be less than 5 ppm.
-
Analyze the isotopic pattern of the molecular ion peak to further confirm the presence of the ¹³C₆ label.
-
Visual Diagrams
Logical Relationship of Molecular Weight Calculation
Caption: Calculation of the molecular weight from constituent atomic masses.
Experimental Workflow for HRMS Analysis
Caption: Workflow for the experimental verification of molecular weight.
References
- 1. Carbon-13 - Wikipedia [en.wikipedia.org]
- 2. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]
- 3. Isotope data for carbon-13 in the Periodic Table [periodictable.com]
- 4. Atomic Weights and Isotopic Compositions for Hydrogen [physics.nist.gov]
- 5. Fluorine-19 - isotopic data and properties [chemlin.org]
- 6. Atomic Weights and Isotopic Compositions for Fluorine [physics.nist.gov]
- 7. Isotope data for iodine-127 in the Periodic Table [periodictable.com]
- 8. Atomic Weights and Isotopic Compositions for Iodine [physics.nist.gov]
- 9. 4-Fluoroiodobenzene | C6H4FI | CID 9605 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Fluoroiodobenzene-¹³C₆: Structure, Synthesis, and Application in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Fluoroiodobenzene-¹³C₆, a stable isotope-labeled compound of significant interest in modern pharmaceutical research. Given the limited availability of direct experimental data for the ¹³C₆-labeled isotopologue, this guide leverages data from its unlabeled analogue, 4-fluoroiodobenzene, to provide a thorough and practical resource. The guide covers the compound's structure and properties, a detailed hypothetical synthesis protocol, expected spectroscopic data, and its critical role as an internal standard in quantitative mass spectrometry for drug metabolism and pharmacokinetic (DMPK) studies.
Physicochemical Properties
4-Fluoroiodobenzene-¹³C₆ is the ¹³C isotopically labeled form of 4-fluoroiodobenzene, where all six carbon atoms of the benzene (B151609) ring are the ¹³C isotope. This isotopic labeling is crucial for its primary application as an internal standard in quantitative analysis, as it is chemically identical to the unlabeled compound but easily distinguishable by mass spectrometry.
Table 1: Physicochemical Properties of 4-Fluoroiodobenzene and its ¹³C₆ Isotopologue
| Property | 4-Fluoroiodobenzene | 4-Fluoroiodobenzene-¹³C₆ (Predicted/Expected) |
| Molecular Formula | C₆H₄FI | ¹³C₆H₄FI |
| Molecular Weight | 222.00 g/mol | 228.02 g/mol |
| Appearance | Colorless to light yellow liquid | Colorless to light yellow liquid |
| Boiling Point | 182-184 °C | 182-184 °C |
| Melting Point | -20 °C | -20 °C |
| Density | 1.925 g/mL at 25 °C | ~1.925 g/mL at 25 °C |
| Refractive Index | n20/D 1.583 | ~1.583 |
| Solubility | Insoluble in water, soluble in organic solvents. | Insoluble in water, soluble in organic solvents. |
Note: The physical properties of the ¹³C₆-labeled compound are expected to be nearly identical to the unlabeled form, with the significant difference being the molecular weight.
Synthesis of 4-Fluoroiodobenzene-¹³C₆
Proposed Synthetic Pathway
The synthesis involves the diazotization of ¹³C₆-aniline followed by a Sandmeyer reaction with potassium iodide.
Caption: Proposed synthesis of 4-Fluoroiodobenzene-¹³C₆ from ¹³C₆-aniline.
Detailed Hypothetical Experimental Protocol
Materials:
-
[¹³C₆]-Aniline
-
Sodium Nitrite (B80452) (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Potassium Iodide (KI)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Saturated sodium thiosulfate (B1220275) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Ice
Procedure:
-
Preparation of the Diazonium Salt:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, add [¹³C₆]-aniline (1.0 eq).
-
Add water and concentrated HCl (3.0 eq).
-
Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Dissolve sodium nitrite (1.1 eq) in water and add it dropwise to the aniline (B41778) solution, maintaining the temperature below 5 °C.
-
After the addition is complete, stir the reaction mixture for an additional 30 minutes at 0-5 °C.
-
-
Sandmeyer Reaction:
-
In a separate beaker, dissolve potassium iodide (1.5 eq) in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution with stirring.
-
Allow the reaction mixture to warm to room temperature and then heat gently to 50-60 °C until nitrogen evolution ceases.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, saturated sodium thiosulfate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain 4-Fluoroiodobenzene-¹³C₆.
-
Spectroscopic Data (Expected)
Mass Spectrometry
The electron ionization mass spectrum of 4-fluoroiodobenzene shows a molecular ion peak at m/z = 222. For 4-Fluoroiodobenzene-¹³C₆, the molecular ion peak is expected to be shifted by +6 mass units.
Table 2: Expected Mass Spectrometry Data
| Compound | Molecular Ion Peak (m/z) | Key Fragment Ions (m/z) (Expected) |
| 4-Fluoroiodobenzene | 222 | 95 ([C₆H₄F]⁺), 75 ([C₆H₃]⁺) |
| 4-Fluoroiodobenzene-¹³C₆ | 228 | 101 ([¹³C₆H₄F]⁺), 81 ([¹³C₆H₃]⁺) |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum of 4-fluoroiodobenzene shows four signals in the aromatic region due to the symmetry of the molecule. For 4-Fluoroiodobenzene-¹³C₆, the spectrum will be significantly more complex due to ¹³C-¹³C coupling. A proton-decoupled spectrum would still show four main resonances, but each would be a complex multiplet.
Table 3: ¹³C NMR Chemical Shifts for 4-Fluoroiodobenzene (in CDCl₃)
| Carbon Atom | Chemical Shift (ppm) |
| C1 (C-F) | 162.5 (d, ¹JCF = 248 Hz) |
| C2, C6 (CH) | 117.5 (d, ²JCF = 22 Hz) |
| C3, C5 (CH) | 138.5 (d, ³JCF = 8 Hz) |
| C4 (C-I) | 92.0 (d, ⁴JCF = 3 Hz) |
For 4-Fluoroiodobenzene-¹³C₆, similar chemical shifts are expected, but the signals will be split by ¹³C-¹³C coupling.
Applications in Drug Development
The primary and most critical application of 4-Fluoroiodobenzene-¹³C₆ is as an internal standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS).[1] Stable isotope-labeled internal standards are considered the "gold standard" in quantitative mass spectrometry.[2]
Use as an Internal Standard in LC-MS
In drug metabolism and pharmacokinetic (DMPK) studies, it is essential to accurately quantify the concentration of a drug and its metabolites in biological matrices like plasma, urine, and tissues. These matrices are complex and can cause variations in sample preparation and signal suppression or enhancement in the mass spectrometer.
A stable isotope-labeled internal standard like 4-Fluoroiodobenzene-¹³C₆, when used as a component of a labeled drug candidate, co-elutes with the unlabeled analyte and experiences the same matrix effects. By adding a known amount of the labeled standard to the sample before processing, any variations in sample recovery or ionization efficiency can be corrected for by comparing the signal of the analyte to the signal of the internal standard.
Experimental Workflow for a Typical DMPK Study
The following workflow illustrates the use of a ¹³C-labeled compound in a drug metabolism study.
Caption: Workflow for using a ¹³C-labeled internal standard in LC-MS based bioanalysis.
This workflow demonstrates how the stable isotope-labeled internal standard is integral to achieving accurate and precise quantification of drug candidates and their metabolites in complex biological samples, a critical step in the drug development process.
References
4-Fluoroiodobenzene-¹³C₆: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
4-Fluoroiodobenzene-¹³C₆ is a stable, isotopically labeled compound that serves as a critical tool in advanced chemical and biomedical research. Its primary applications lie in its use as a precursor for the synthesis of complex molecules, particularly radiolabeled compounds for imaging techniques like Positron Emission Tomography (PET), and as an internal standard for quantitative analysis by mass spectrometry. The incorporation of six ¹³C atoms provides a distinct mass shift, making it an ideal tracer and quantification standard.
Core Applications
The utility of 4-Fluoroiodobenzene-¹³C₆ stems from two key areas:
-
Precursor in Radiopharmaceutical Synthesis: The non-radioactive ¹³C-labeled compound is a crucial starting material for the synthesis of its ¹⁸F-labeled counterpart, 4-[¹⁸F]Fluoroiodobenzene. This radiolabeled molecule is a versatile building block for the creation of PET tracers used in neuropharmacological research and oncology.[1]
-
Stable Isotope-Labeled Internal Standard: In quantitative mass spectrometry, 4-Fluoroiodobenzene-¹³C₆ is used as an internal standard to improve the accuracy and precision of measurements.[2][3][4] By adding a known amount of the labeled standard to a sample, variations in sample preparation and instrument response can be corrected for.[2][4]
Synthesis of Radiopharmaceuticals
A significant application of 4-Fluoroiodobenzene is in the synthesis of 4-[¹⁸F]Fluoroiodobenzene, a key precursor for various PET radiotracers.[1] The synthesis often involves a nucleophilic substitution reaction on a diaryliodonium salt precursor, followed by purification. The resulting 4-[¹⁸F]Fluoroiodobenzene can then be used in various cross-coupling reactions to build more complex molecules.[1][5]
Experimental Protocol: Synthesis of 1-[¹⁸F]Fluoro-4-iodobenzene
This protocol is a generalized procedure based on methodologies described in the literature.[1]
Materials:
-
Bis(4-iodophenyl)iodonium triflate
-
[¹⁸F]fluoride/Kryptofix® 2.2.2 complex
-
Anhydrous Dimethylformamide (DMF)
-
HPLC system with a reverse-phase column (e.g., Gemini 5 µ RP18 A110)
-
Mobile phase (e.g., 75:25:0.5 v/v/v CH₃CN/H₂O/TEA)
Procedure:
-
Dry the [¹⁸F]fluoride/Kryptofix® 2.2.2 complex.
-
Dissolve bis(4-iodophenyl)iodonium triflate (20 mg, 30 µmol) in 0.5 mL of anhydrous DMF.
-
Add the solution of the iodonium (B1229267) salt to the dried [¹⁸F]fluoride/Kryptofix® 2.2.2 complex at 130 °C.
-
Monitor the reaction progress by radio-HPLC at regular time intervals to determine the optimal reaction time.
-
Purify the resulting 1-[¹⁸F]Fluoro-4-iodobenzene using preparative HPLC.
Palladium-Mediated Cross-Coupling Reactions
Once synthesized, 4-[¹⁸F]Fluoroiodobenzene can be used in various palladium-mediated cross-coupling reactions to label molecules of interest. Examples include the Hartwig-Buchwald amination and the Sonogashira coupling.[1][5]
| Reaction Type | Coupling Partner | Catalyst/Reagents | Solvent | Radiochemical Yield (RCY) | Reference |
| Hartwig-Buchwald N-Arylation | Piperazine | Pd(OAc)₂/RuPhos, NaOtBu | Toluene | 74% | [1] |
| Sonogashira Coupling | Terminal Alkyne | Pd(PPh₃)₄, CuI | Not Specified | Not Specified | [5] |
Experimental Workflow for Radiopharmaceutical Synthesis
Use as a Stable Isotope-Labeled Internal Standard
The use of stable isotope-labeled internal standards is crucial for accurate quantification in mass spectrometry, as it corrects for variability in sample preparation and analysis.[2][3][4] 4-Fluoroiodobenzene-¹³C₆, with its six ¹³C atoms, provides a significant mass difference from its unlabeled counterpart, preventing isobaric interference while maintaining similar chemical and physical properties.
Principle of Stable Isotope Dilution Mass Spectrometry
Stable isotope dilution mass spectrometry relies on the addition of a known amount of an isotopically labeled standard to a sample before processing. The labeled standard behaves almost identically to the unlabeled analyte throughout the extraction, purification, and analysis steps. By measuring the ratio of the analyte to the internal standard in the mass spectrometer, the initial concentration of the analyte can be accurately determined, as this ratio remains constant regardless of sample losses during preparation.
Experimental Protocol: General Use as an Internal Standard in LC-MS/MS
This is a generalized protocol for the use of 4-Fluoroiodobenzene-¹³C₆ as an internal standard for the quantification of 4-fluoroiodobenzene or a structurally similar analyte.
Materials:
-
4-Fluoroiodobenzene-¹³C₆ stock solution of known concentration
-
Sample containing the analyte
-
LC-MS/MS system
Procedure:
-
Spiking: Add a known amount of the 4-Fluoroiodobenzene-¹³C₆ internal standard solution to each sample, calibrator, and quality control sample at the beginning of the sample preparation process.
-
Sample Preparation: Perform the necessary extraction, derivatization, and other sample preparation steps.
-
LC-MS/MS Analysis: Analyze the prepared samples by LC-MS/MS. Monitor the specific mass transitions for both the unlabeled analyte and the ¹³C₆-labeled internal standard.
-
Quantification: For each sample, calculate the peak area ratio of the analyte to the internal standard.
-
Calibration Curve: Generate a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations.
-
Concentration Determination: Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
Logical Workflow for Quantitative Analysis using an Internal Standard
References
- 1. 4-[18F]Fluorophenylpiperazines by Improved Hartwig-Buchwald N-Arylation of 4-[18F]fluoroiodobenzene, Formed via Hypervalent λ3-Iodane Precursors: Application to Build-Up of the Dopamine D4 Ligand [18F]FAUC 316 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Utilizing 13C-Labeled Internal Standards to Advance the Analysis of Heparan Sulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Synthesis of 4-Fluoroiodobenzene-¹³C₆: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a proposed synthetic pathway for 4-Fluoroiodobenzene-¹³C₆, a stable isotope-labeled compound with significant potential in drug development and metabolic research. Due to the absence of a directly published synthesis, this document outlines a robust, four-step synthetic route starting from commercially available Benzene-¹³C₆. The proposed synthesis involves nitration, reduction, fluorination via the Balz-Schiemann reaction, and subsequent iodination. Detailed experimental protocols, adapted from established literature procedures for analogous non-labeled compounds, are provided. All quantitative data, including reagent quantities, reaction conditions, and expected yields, are summarized for clarity. Furthermore, a visual representation of the synthetic workflow is presented to facilitate a clear understanding of the entire process. This guide is intended to be a valuable resource for researchers and scientists in the field of medicinal chemistry and drug development, enabling the synthesis of this important labeled compound for various research applications.
Introduction
Isotopically labeled compounds are indispensable tools in modern drug discovery and development. They play a crucial role in a variety of studies, including metabolic profiling, pharmacokinetic analysis, and as internal standards in quantitative bioanalysis. 4-Fluoroiodobenzene-¹³C₆, with its fully carbon-13 labeled aromatic ring, offers a unique signature for mass spectrometry-based detection, making it an ideal tracer for metabolic fate studies of drug candidates containing the 4-fluoroiodophenyl moiety. This guide details a feasible and efficient synthetic route to obtain this valuable research chemical.
Proposed Synthetic Pathway
The proposed synthesis of 4-Fluoroiodobenzene-¹³C₆ commences with commercially available Benzene-¹³C₆ and proceeds through a four-step sequence as illustrated in the workflow diagram below. This pathway was designed based on well-established and high-yielding organic transformations.
Caption: Proposed synthetic workflow for 4-Fluoroiodobenzene-¹³C₆.
Experimental Protocols
The following protocols are adapted from established literature procedures for the synthesis of the corresponding non-labeled compounds. Researchers should exercise all necessary safety precautions and perform risk assessments before conducting these experiments.
Step 1: Nitration of Benzene-¹³C₆ to Nitrobenzene-¹³C₆
This procedure follows the well-established method of electrophilic aromatic substitution.[1][2][3][4][5][6][7][8][9]
-
Materials:
-
Benzene-¹³C₆
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Carbonate (Na₂CO₃) solution (dilute)
-
Anhydrous Calcium Chloride (CaCl₂)
-
Round-bottom flask, reflux condenser, separating funnel, distillation apparatus.
-
-
Procedure:
-
In a round-bottom flask, carefully prepare a nitrating mixture by adding a specific volume of concentrated sulfuric acid to a cooled volume of concentrated nitric acid. For a lab-scale synthesis, a mixture of 35 mL of concentrated HNO₃ and 40 mL of concentrated H₂SO₄ can be used.[1]
-
To this cooled and stirred nitrating mixture, slowly add Benzene-¹³C₆ (e.g., 30 mL) dropwise, ensuring the reaction temperature does not exceed 55-60°C.[1][4][5] An ice bath may be necessary to control the exothermic reaction.
-
After the addition is complete, heat the mixture in a water bath at 60°C for approximately one hour with continuous stirring.[1][2]
-
Cool the reaction mixture and carefully pour it into cold water.
-
Transfer the mixture to a separating funnel. The lower layer of Nitrobenzene-¹³C₆ is separated from the upper aqueous acidic layer.
-
Wash the organic layer sequentially with dilute sodium carbonate solution to neutralize any remaining acid, followed by several washes with water.[1][2]
-
Dry the nitrobenzene-¹³C₆ over anhydrous calcium chloride.
-
Purify the product by distillation, collecting the fraction boiling at approximately 211°C.
-
Step 2: Reduction of Nitrobenzene-¹³C₆ to Aniline-¹³C₆
The reduction of the nitro group to an amine is a standard transformation, commonly achieved using a metal in acidic media.[10][11][12][13][14][15][16][17]
-
Materials:
-
Nitrobenzene-¹³C₆
-
Tin (Sn) granules
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (B78521) (NaOH) solution
-
Steam distillation apparatus.
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, place Nitrobenzene-¹³C₆ (e.g., 20.5 mL) and tin granules (e.g., 50 g).[12]
-
Slowly add concentrated hydrochloric acid (e.g., 110 mL) in portions. The reaction is exothermic and should be controlled by cooling in a water bath if it becomes too vigorous.[12]
-
After the initial vigorous reaction subsides, heat the mixture under reflux for about 30-60 minutes to ensure the complete disappearance of the nitrobenzene (B124822).[13][17]
-
Cool the flask and cautiously make the solution strongly alkaline by adding a concentrated solution of sodium hydroxide to dissolve the tin salts.
-
Isolate the Aniline-¹³C₆ from the reaction mixture by steam distillation.[12][13]
-
The aniline (B41778) in the distillate can be extracted with a suitable organic solvent, dried, and purified by distillation.
-
Step 3: Synthesis of Fluorobenzene-¹³C₆ via Balz-Schiemann Reaction
The Balz-Schiemann reaction is a classic method for introducing a fluorine atom onto an aromatic ring via a diazonium salt intermediate.[18][19][20][21][22][23][24][25][26][27][28][29]
-
Materials:
-
Aniline-¹³C₆
-
Sodium Nitrite (B80452) (NaNO₂)
-
Hydrochloric Acid (HCl)
-
Fluoroboric Acid (HBF₄)
-
Sand, distillation apparatus.
-
-
Procedure:
-
Dissolve Aniline-¹³C₆ in hydrochloric acid and cool the solution to 0-5°C in an ice-salt bath.
-
Slowly add a cold aqueous solution of sodium nitrite to the aniline solution, maintaining the temperature below 5°C, to form the benzenediazonium (B1195382) chloride-¹³C₆.[22]
-
To the cold diazonium salt solution, add a cold solution of fluoroboric acid. The benzenediazonium tetrafluoroborate-¹³C₆ will precipitate.
-
Filter the precipitate, wash it with cold water, cold methanol, and then ether, and dry it carefully.
-
The dry benzenediazonium tetrafluoroborate-¹³C₆ is then thermally decomposed by gentle heating. This can be done by mixing it with sand and heating, which leads to the formation of Fluorobenzene-¹³C₆, nitrogen gas, and boron trifluoride.[22]
-
The Fluorobenzene-¹³C₆ is then collected by distillation. A typical yield for this reaction is in the range of 51-57%.[18]
-
Step 4: Iodination of Fluorobenzene-¹³C₆ to 4-Fluoroiodobenzene-¹³C₆
The final step involves the electrophilic iodination of the activated fluorobenzene (B45895) ring.[30][31]
-
Materials:
-
Fluorobenzene-¹³C₆
-
Iodine (I₂)
-
Sodium Periodate (B1199274) (NaIO₄)
-
Acetic Acid
-
Acetic Anhydride (B1165640)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Sulfite (B76179) (Na₂SO₃) solution
-
Dichloromethane (CH₂Cl₂)
-
Silica (B1680970) gel for column chromatography.
-
-
Procedure:
-
In a round-bottom flask, prepare a mixture of glacial acetic acid and acetic anhydride and cool it in an ice-water bath to 5-10°C.
-
To this cooled mixture, add iodine and sodium periodate while maintaining the temperature.
-
Slowly add concentrated sulfuric acid, followed by the slow addition of Fluorobenzene-¹³C₆.
-
Allow the reaction to warm to room temperature and stir for several hours (e.g., 5 hours).
-
Quench the reaction by adding a solution of sodium sulfite in ice water.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with a saturated sodium bicarbonate solution and then dry over anhydrous sodium sulfate.
-
After removing the solvent under reduced pressure, the crude product is purified by silica gel column chromatography to yield 4-Fluoroiodobenzene-¹³C₆. A reported yield for a similar non-labeled reaction is 71%.[31]
-
Data Presentation
The following table summarizes the key quantitative data for the proposed synthesis of 4-Fluoroiodobenzene-¹³C₆. The yields are based on reported values for analogous non-labeled reactions and should be considered as estimates.
| Step | Reaction | Key Reagents | Reaction Conditions | Typical Yield (%) | Reference |
| 1 | Nitration | Benzene-¹³C₆, HNO₃, H₂SO₄ | 50-60°C, 1 hour | ~80-98% | [1][8][32][33] |
| 2 | Reduction | Nitrobenzene-¹³C₆, Sn, HCl | Reflux, 30-60 min | ~68-90% | [16][34] |
| 3 | Balz-Schiemann | Aniline-¹³C₆, NaNO₂, HBF₄ | 0-5°C then thermal decomposition | ~51-70% | [18][24][25] |
| 4 | Iodination | Fluorobenzene-¹³C₆, I₂, NaIO₄, H₂SO₄ | Room Temperature, 5 hours | ~69-71% | [31] |
Conclusion
This technical guide outlines a comprehensive and feasible multi-step synthesis for 4-Fluoroiodobenzene-¹³C₆, a valuable tool for researchers in drug development and related scientific fields. By providing detailed experimental protocols and summarizing expected quantitative outcomes, this document aims to facilitate the in-house synthesis of this important isotopically labeled compound. The proposed route relies on well-understood and high-yielding chemical transformations, making it an accessible and practical approach for synthetic chemists.
References
- 1. chemistnotes.com [chemistnotes.com]
- 2. Nitrobenzene : Laboratory preparation, Properties and Uses. [chemicalnote.com]
- 3. Preparation of nitrobenzene | DOCX [slideshare.net]
- 4. uobabylon.edu.iq [uobabylon.edu.iq]
- 5. pharmacy.tiu.edu.iq [pharmacy.tiu.edu.iq]
- 6. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 7. Synthesis of Nitrobenzene and Aniline [designer-drug.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. Khan Academy [khanacademy.org]
- 10. scribd.com [scribd.com]
- 11. Prepare / convert nitrobenzene into aniline. [allen.in]
- 12. prepchem.com [prepchem.com]
- 13. youtube.com [youtube.com]
- 14. quora.com [quora.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. chemguide.co.uk [chemguide.co.uk]
- 18. Organic Syntheses Procedure [orgsyn.org]
- 19. How to convert aniline to fluorobenzene? - askIITians [askiitians.com]
- 20. quora.com [quora.com]
- 21. How will you convert aniline into fluorobenzene? [allen.in]
- 22. How will you convert the following Aniline to fluo class 12 chemistry CBSE [vedantu.com]
- 23. Video: A Scalable Balz-Schiemann Reaction Protocol in a Continuous Flow Reactor [jove.com]
- 24. A Scalable Balz-Schiemann Reaction Protocol in a Continuous Flow Reactor [jove.com]
- 25. A Scalable Balz-Schiemann Reaction Protocol in a Continuous Flow Reactor. (2023) | Zhangtao Zhou [scispace.com]
- 26. Balz Schiemann (Reaction) [quimicaorganica.org]
- 27. pubs.acs.org [pubs.acs.org]
- 28. Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 30. Professional Iodobenzene Supplier [iodobenzene.ltd]
- 31. Page loading... [wap.guidechem.com]
- 32. pubs.acs.org [pubs.acs.org]
- 33. m.youtube.com [m.youtube.com]
- 34. youtube.com [youtube.com]
A Technical Guide to 4-Fluoroiodobenzene-¹³C₆: Applications in Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the role of 4-Fluoroiodobenzene-¹³C₆, a stable isotope-labeled compound, in advancing scientific research and pharmaceutical development. This document provides a comprehensive overview of its suppliers, key applications, and detailed experimental protocols where it serves as a critical tool.
Introduction to 4-Fluoroiodobenzene-¹³C₆
4-Fluoroiodobenzene-¹³C₆ is a specialized chemical reagent where the six carbon atoms of the benzene (B151609) ring are replaced with the stable isotope carbon-13. This isotopic labeling provides a distinct mass shift, making it an invaluable tool for quantitative analysis in mass spectrometry and as a tracer in metabolic studies. Its structural similarity to the unlabeled counterpart ensures that it behaves almost identically in biological and chemical systems, allowing for precise tracking and quantification.
Supplier and Product Specifications
A critical aspect for researchers is the availability and quality of 4-Fluoroiodobenzene-¹³C₆. Several chemical suppliers offer this isotopically labeled compound. The following table summarizes the available quantitative data from prominent suppliers to facilitate comparison.
| Supplier | Product Number | CAS Number | Isotopic Purity | Chemical Purity | Available Quantities |
| MedchemExpress | HY-138561S | N/A | 99% | >98% | 1mg, 5mg, 10mg |
| BLD Pharm | BD01462662 | N/A | N/A | N/A | Inquire |
| Cambridge Isotope Laboratories | CLM-4326-0.1 (Fluorobenzene-¹³C₆) | 1028184-48-6 | 99% | 98% | 0.1g |
| LGC Standards (Toronto Research Chemicals) | N/A (4-Nitrofluorobenzene-¹³C₆) | 1958100-79-2 | N/A | N/A | Inquire |
Note: Data for closely related ¹³C-labeled compounds are included for reference where direct data for 4-Fluoroiodobenzene-¹³C₆ was not publicly available. Researchers are advised to contact suppliers for the most current and detailed certificate of analysis.
Core Applications in Research and Development
The unique properties of 4-Fluoroiodobenzene-¹³C₆ make it a valuable tool in several key areas of research and drug development.
Internal Standard in Quantitative Mass Spectrometry
One of the primary applications of 4-Fluoroiodobenzene-¹³C₆ is as an internal standard in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) based quantitative assays. The co-elution of the labeled standard with the unlabeled analyte allows for the correction of matrix effects and variations in instrument response, leading to highly accurate and precise quantification of the target compound in complex biological matrices such as plasma, urine, and tissue homogenates.
Metabolic Fate and Pharmacokinetic Studies
In drug discovery and development, understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate is crucial. 4-Fluoroiodobenzene-¹³C₆ can be used to trace the metabolic fate of drug candidates containing the 4-fluoroiodophenyl moiety. By analyzing metabolites for the presence of the ¹³C₆-label, researchers can identify metabolic pathways and quantify the extent of biotransformation.
Precursor for Radiolabeled Imaging Agents
While 4-Fluoroiodobenzene-¹³C₆ is a stable isotope-labeled compound, its unlabeled counterpart is a common precursor for the synthesis of radiolabeled positron emission tomography (PET) imaging agents, such as those containing Fluorine-18 ([¹⁸F]).[1][2] The ¹³C₆-labeled version can be used in the development and validation of synthetic routes and as a non-radioactive standard for analytical methods used to characterize the final radiotracer.
Experimental Protocols
This section provides detailed methodologies for key experiments where 4-Fluoroiodobenzene-¹³C₆ is utilized.
Protocol 1: Quantitative Analysis of a Drug Candidate in Plasma using LC-MS/MS with 4-Fluoroiodobenzene-¹³C₆ as an Internal Standard
1. Objective: To accurately quantify the concentration of a hypothetical drug candidate, "Drug-X," containing a 4-fluoroiodophenyl group in human plasma.
2. Materials:
-
Drug-X analytical standard
-
4-Fluoroiodobenzene-¹³C₆ (Internal Standard, IS)
-
Human plasma (blank)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Water, LC-MS grade
-
Solid Phase Extraction (SPE) cartridges
3. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
4. Procedure:
Protocol 2: In Vitro Metabolic Stability Assay using Human Liver Microsomes
1. Objective: To determine the metabolic stability of a compound containing the 4-fluoroiodophenyl moiety using 4-Fluoroiodobenzene-¹³C₆ as an analytical internal standard.
2. Materials:
-
Test compound
-
4-Fluoroiodobenzene-¹³C₆ (Internal Standard, IS)
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, G6P-dehydrogenase, and NADP⁺)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN)
-
Incubator/water bath at 37 °C
3. Procedure:
Visualizing Workflows and Pathways
To better illustrate the logical flow of the experimental protocols and the central role of 4-Fluoroiodobenzene-¹³C₆, the following diagrams are provided.
Conclusion
4-Fluoroiodobenzene-¹³C₆ is a powerful and versatile tool for researchers and scientists in the field of drug development and beyond. Its utility as an internal standard for precise quantification and as a tracer for metabolic studies provides critical data for advancing our understanding of chemical and biological systems. The detailed protocols and workflows presented in this guide offer a practical framework for the effective implementation of this valuable isotopically labeled compound in the laboratory. As analytical techniques continue to advance in sensitivity and complexity, the role of stable isotope-labeled standards like 4-Fluoroiodobenzene-¹³C₆ will become even more indispensable.
References
A Technical Guide to the Purity and Isotopic Enrichment of 4-Fluoroiodobenzene-¹³C₆
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the purity and isotopic enrichment of 4-Fluoroiodobenzene-¹³C₆, a critical isotopically labeled compound used in various scientific applications, including as a tracer in metabolic research and a building block in the synthesis of complex molecules for drug development. Understanding the precise chemical purity and isotopic enrichment of this compound is paramount for ensuring the accuracy and reproducibility of experimental results.
Quantitative Data Summary
The quality of 4-Fluoroiodobenzene-¹³C₆ is defined by two key parameters: its chemical purity and its isotopic enrichment. While a specific certificate of analysis for 4-Fluoroiodobenzene-¹³C₆ is not publicly available, the following table summarizes the expected specifications based on data from suppliers of similar ¹³C-labeled aromatic compounds, such as Fluorobenzene-¹³C₆. These values represent typical quality standards for such research-grade materials.
| Parameter | Analytical Method | Typical Specification |
| Chemical Purity | Gas Chromatography-Mass Spectrometry (GC-MS) | ≥ 98% |
| Isotopic Enrichment | Nuclear Magnetic Resonance (NMR) Spectroscopy | ≥ 99 atom % ¹³C |
Experimental Protocols
Accurate determination of chemical purity and isotopic enrichment requires robust analytical methodologies. The following sections detail the standardized experimental protocols for the quality assessment of 4-Fluoroiodobenzene-¹³C₆.
Determination of Chemical Purity by Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography-mass spectrometry is a powerful technique for separating and identifying volatile and semi-volatile compounds in a mixture, making it ideal for assessing the chemical purity of 4-Fluoroiodobenzene-¹³C₆.[1][2][3][4][5]
Methodology:
-
Sample Preparation: A dilute solution of 4-Fluoroiodobenzene-¹³C₆ is prepared in a high-purity volatile solvent, such as dichloromethane (B109758) or hexane. A known internal standard may be added for quantitative analysis.
-
GC Separation: The sample is injected into a gas chromatograph equipped with a capillary column suitable for the separation of halogenated aromatic compounds (e.g., a 5% phenyl-methylpolysiloxane column). The oven temperature is programmed to ramp up, allowing for the separation of the target compound from any impurities based on their boiling points and interactions with the stationary phase.
-
MS Detection: As the separated components elute from the GC column, they enter the mass spectrometer. The molecules are ionized, typically by electron ionization (EI), and the resulting fragments are separated based on their mass-to-charge ratio (m/z).
-
Data Analysis: The resulting chromatogram will show a major peak corresponding to 4-Fluoroiodobenzene-¹³C₆ and potentially smaller peaks for any impurities. The mass spectrum of the major peak is used to confirm the identity of the compound. The percentage of chemical purity is calculated by integrating the peak areas of all detected compounds and determining the relative area of the 4-Fluoroiodobenzene-¹³C₆ peak.
Determination of Isotopic Enrichment by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the definitive method for determining the isotopic enrichment of ¹³C-labeled compounds.[6][7][8] By comparing the signals from the ¹³C-labeled and unlabeled (natural abundance) carbon atoms, a precise measurement of the isotopic enrichment can be achieved.
Methodology:
-
Sample Preparation: A sufficient amount of the 4-Fluoroiodobenzene-¹³C₆ sample (typically 5-20 mg) is dissolved in a deuterated NMR solvent (e.g., CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added.
-
¹³C NMR Spectrum Acquisition: A quantitative ¹³C NMR spectrum is acquired. This requires specific acquisition parameters to ensure accurate signal integration, such as a sufficient relaxation delay (D1) and the use of inverse-gated proton decoupling to suppress the Nuclear Overhauser Effect (NOE).
-
Data Analysis: The ¹³C NMR spectrum will show intense signals corresponding to the ¹³C-labeled carbon atoms in 4-Fluoroiodobenzene-¹³C₆. Any residual unlabeled compound will exhibit very small signals at the same chemical shifts. The isotopic enrichment is determined by integrating the signals of the ¹³C-labeled and any unlabeled carbon atoms and calculating their relative intensities. For a fully labeled compound like 4-Fluoroiodobenzene-¹³C₆, the absence of significant signals at the natural abundance ¹³C intensity is a strong indicator of high isotopic enrichment.
Conclusion
The utility of 4-Fluoroiodobenzene-¹³C₆ in research and development is directly dependent on its high chemical purity and isotopic enrichment. The methodologies of GC-MS and NMR spectroscopy provide the necessary tools for the robust quality control of this essential labeled compound. By adhering to the detailed protocols outlined in this guide, researchers can confidently verify the specifications of their materials, leading to more reliable and reproducible scientific outcomes.
References
- 1. scilit.com [scilit.com]
- 2. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. 13C-isotope labelling for the facilitated NMR analysis of a complex dynamic chemical system - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Labelling Analysis for 13C MFA Using NMR Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 8. pubs.acs.org [pubs.acs.org]
In-Depth Technical Safety Guide: 4-Fluoroiodobenzene-13C6
Disclaimer: This document provides a comprehensive safety overview for 4-Fluoroiodobenzene-13C6. As no specific safety data sheet (SDS) is available for this isotopically labeled compound, the following data is derived from the SDS of its unlabeled analogue, 4-Fluoroiodobenzene (CAS No. 352-34-1). The carbon-13 isotopic labeling is not anticipated to significantly alter the chemical's fundamental hazardous properties. Researchers should always consult the specific SDS provided by their supplier before handling this material.
Substance Identification and Properties
This compound is a stable, isotopically labeled version of 4-fluoroiodobenzene, used as a standard or tracer in various research and development applications, particularly in drug metabolism studies and quantitative mass spectrometry. Its physical and chemical characteristics are crucial for safe handling and experimental design.
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₆H₄FI | [1][2] |
| Molecular Weight | 222.00 g/mol | [1][3] |
| Appearance | Liquid | [3] |
| Melting Point | -20 °C | [3][4] |
| Boiling Point | 182-184 °C (at 760 mmHg) | [3][4] |
| Density | 1.925 g/mL at 25 °C | [3][4] |
| Flash Point | 68 °C (154.4 °F) - Closed Cup | [4] |
| Solubility | Insoluble in water. | [5] |
| Refractive Index | n20/D 1.583 | [3][4] |
| Stabilizer | Contains copper as a stabilizer. | [3][4] |
Hazard Identification and Classification
This compound is classified as hazardous. Understanding its specific risks is essential for implementing appropriate safety measures. The Globally Harmonized System (GHS) classification provides a universal standard for hazard communication.
Table 2: GHS Hazard Classification
| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | 2 | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation.[1][2] |
| Serious Eye Damage/Eye Irritation | 2 / 2A | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation.[1][2] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation.[1][2] |
Experimental Protocols and Handling
Adherence to strict protocols for handling, storage, and disposal is mandatory to ensure laboratory safety.
Safe Handling Protocols
-
Ventilation: Always handle this chemical within a certified chemical fume hood to minimize inhalation exposure.[6]
-
Personal Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the work area.[6] Wash hands thoroughly after handling.
-
Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools and take precautionary measures against static discharge.[6][7]
-
Procedural: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2]
Storage Conditions
-
Container: Keep the container tightly closed and stored in a dry, cool, and well-ventilated place.[7][8]
-
Environment: Protect from direct sunlight.[8][9] For long-term stability, refrigeration is recommended.[9]
-
Incompatibilities: Store away from strong oxidizing agents.[10]
Emergency Procedures and First Aid
Rapid and appropriate response to exposure or spills is critical.
Table 3: First Aid Measures
| Exposure Route | Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][6] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with plenty of water or shower for at least 15 minutes. Seek medical attention if irritation develops or persists.[6][7] |
| Inhalation | Move the victim to fresh air and keep at rest in a position comfortable for breathing. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[6][7]
-
Specific Hazards: The material is combustible.[8] Containers may explode when heated.[8] Vapors may form explosive mixtures with air and travel to a source of ignition and flash back.[6][7]
-
Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products may form, including carbon oxides, hydrogen fluoride, and hydrogen iodide.[10]
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[8]
Exposure Controls and Personal Protection
A multi-layered approach to exposure control, prioritizing engineering solutions over personal protective equipment (PPE), is best practice.
Caption: The hierarchy of controls prioritizes safer systems over reliance on PPE.
Table 4: Recommended Personal Protective Equipment (PPE)
| Protection | Specification |
| Eye/Face | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[9] |
| Skin | Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Ensure full body coverage. |
| Respiratory | A NIOSH/MSHA-approved respirator is required if exposure limits are exceeded or irritation is experienced. Use a respirator with an organic vapor cartridge. |
Spill Management and Disposal
A systematic workflow must be followed to safely manage spills and dispose of waste.
Caption: A systematic workflow for safe and effective chemical spill response.
Disposal Considerations
-
Chemical Waste: This material must be disposed of as hazardous waste. Offer surplus and non-recyclable solutions to a licensed disposal company.[2]
-
Contaminated Packaging: Dispose of contaminated packaging as unused product in accordance with local, state, and federal regulations.[2]
Toxicological and Transport Information
Toxicological Profile
Specific quantitative toxicological data such as LD50 or LC50 for 4-fluoroiodobenzene is not available in the provided search results.[10] The primary known toxicological effects are irritation to the skin, eyes, and respiratory system.[1][2]
Transport Regulations
According to the safety data sheets reviewed, 4-fluoroiodobenzene is not classified as dangerous goods for transport under DOT (US), IMDG, and IATA regulations.[2]
References
- 1. 4-Fluoroiodobenzene | C6H4FI | CID 9605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. capotchem.cn [capotchem.cn]
- 3. 4-Fluoroiodobenzene 99 352-34-1 [sigmaaldrich.com]
- 4. 4-Fluoroiodobenzene 99 352-34-1 [sigmaaldrich.com]
- 5. 1-Fluoro-4-iodobenzene | 352-34-1 [chemicalbook.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. 1-Fluoro-4-iodobenzene - Safety Data Sheet [chemicalbook.com]
An In-depth Technical Guide to the Physical Properties of 4-Fluoroiodobenzene-¹³C₆
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of 4-Fluoroiodobenzene-¹³C₆, a critical isotopically labeled compound in synthetic chemistry and drug development. While specific experimental data for the ¹³C₆-labeled variant is limited in publicly available literature, this document compiles established data for its non-labeled analogue, 4-Fluoroiodobenzene, and provides calculated values for the labeled compound where applicable. The methodologies for determining these key physical characteristics are also detailed.
Core Physical Properties
The introduction of six ¹³C atoms significantly increases the molecular weight of 4-Fluoroiodobenzene-¹³C₆ compared to its natural abundance counterpart. Other physical properties, such as melting point, boiling point, and density, are not expected to differ significantly.
| Property | Value (4-Fluoroiodobenzene) | Value (4-Fluoroiodobenzene-¹³C₆) |
| Molecular Formula | C₆H₄FI | ¹³C₆H₄FI |
| Molecular Weight | 222.00 g/mol [1][2][3][4] | 228.03 g/mol (calculated) |
| Appearance | Yellow to light orange coloured clear liquid[5] | Expected to be similar |
| Melting Point | -20 °C (lit.)[2][3][4][6] | Expected to be similar |
| Boiling Point | 182-184 °C (lit.)[2][3][4][6] | Expected to be similar |
| Density | 1.925 g/mL at 25 °C (lit.)[2][3][4][6] | Expected to be slightly higher |
| Refractive Index | n20/D 1.583 (lit.)[2][3][4][6] | Expected to be similar |
| Flash Point | 68 °C - closed cup[2][4] | Expected to be similar |
| Solubility | Insoluble in water, soluble in organic solvents | Expected to be similar |
Synthesis and Application
4-Fluoroiodobenzene is a versatile building block in organic synthesis, particularly in the preparation of radiolabeled molecules for positron emission tomography (PET) imaging.[7] The ¹³C₆-labeling provides a valuable tool for mechanistic studies and as an internal standard in quantitative mass spectrometry-based assays.
The synthesis of 4-fluoroiodobenzene can be achieved by introducing an iodine atom to a specific position on the benzene (B151609) ring of a fluoroaromatic hydrocarbon through a halogenation reaction.[8] This process typically involves the use of an appropriate fluorobenzene (B45895) derivative, an iodine source, and a catalyst under controlled temperature and reaction times to ensure high yield and purity.[8]
One of the notable applications of fluorinated iodobenzene (B50100) derivatives is in Sonogashira cross-coupling reactions for the synthesis of complex molecules, including PET tracers.[7]
Experimental Protocols
1. Melting Point Determination: A small sample of the compound is placed in a capillary tube and heated in a melting point apparatus. The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.
2. Boiling Point Determination: The boiling point can be determined by distillation. The compound is heated in a distillation apparatus, and the temperature at which the vapor pressure of the liquid equals the pressure surrounding the liquid and the liquid changes into a vapor is recorded as the boiling point. For small quantities, a micro-boiling point determination method can be used.
3. Density Measurement: The density of a liquid is typically determined using a pycnometer. The pycnometer is first weighed empty, then filled with the sample and weighed again. The density is calculated by dividing the mass of the sample by its volume.
4. Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the identity and purity of the compound. For 4-Fluoroiodobenzene-¹³C₆, ¹³C NMR would show characteristic shifts and couplings confirming the isotopic labeling.
Experimental Workflow Visualization
The following diagram illustrates a generalized experimental workflow for the synthesis of a radiolabeled PET tracer using a fluoroiodobenzene derivative, a common application for this class of compounds.
Caption: Generalized workflow for the synthesis of a radiolabeled PET tracer.
Safety and Handling
4-Fluoroiodobenzene is classified as a hazardous substance. It is harmful if swallowed or in contact with skin and may cause respiratory irritation.[1][2][4] It is essential to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS).
References
- 1. 4-Fluoroiodobenzene | C6H4FI | CID 9605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Fluoroiodobenzene 99 352-34-1 [sigmaaldrich.com]
- 3. 对氟碘苯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 4-Fluoroiodobenzene 99 352-34-1 [sigmaaldrich.com]
- 5. 4-Fluoroiodobenzene, 4-Fluoroiodobenzene 352-34-1, 4-Fluoroiodobenzene suppliers in India. [sodiumiodide.net]
- 6. scientificlabs.com [scientificlabs.com]
- 7. researchgate.net [researchgate.net]
- 8. Professional Iodobenzene Supplier [iodobenzene.ltd]
Technical Guide: Analysis of the 13C NMR Spectrum of 4-Fluoroiodobenzene-13C6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the expected 13C Nuclear Magnetic Resonance (NMR) spectrum of fully isotopically labeled 4-fluoroiodobenzene-13C6. The document outlines predicted chemical shifts, crucial coupling constants, and a comprehensive experimental protocol for acquiring such a spectrum.
Predicted 13C NMR Spectral Data
The 13C NMR spectrum of this compound is predicted to exhibit four distinct signals corresponding to the four unique carbon environments in the molecule. Due to the isotopic labeling, the spectrum will be characterized by complex splitting patterns arising from 13C-19F and 13C-13C spin-spin coupling.
The chemical shifts (δ) are largely influenced by the electronegativity of the fluorine and iodine substituents. The carbon atom directly bonded to fluorine (C1) is expected to show the largest downfield shift, while the carbon bonded to iodine (C4) will also be significantly shifted. The following table summarizes the predicted chemical shifts and key coupling constants.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to 13C-19F Coupling) | nJCF Coupling Constant (Hz) | nJCC Coupling Constant (Hz) |
| C1 | ~162.5 | Doublet | 1JCF: ~245 | 1JC1C2: ~55-60 |
| C2, C6 | ~117.5 | Doublet | 2JCF: ~21 | 1JC2C1, 1JC2C3: ~55-602JC2C6, 2JC2C4: ~1-10 |
| C3, C5 | ~139.5 | Doublet | 3JCF: ~8 | 1JC3C2, 1JC3C4: ~55-602JC3C5: ~1-10 |
| C4 | ~92.0 | Doublet | 4JCF: ~3 | 1JC4C3: ~55-60 |
Note: Chemical shifts are based on data for the unlabeled compound and may vary slightly. Coupling constants are typical values for fluorinated benzene (B151609) derivatives and fully 13C-labeled benzene.[1][2]
Experimental Protocol for 13C NMR Spectroscopy
The following protocol outlines a standard procedure for acquiring a high-resolution 13C NMR spectrum of this compound.
2.1. Sample Preparation
-
Sample Quantity: Dissolve approximately 10-20 mg of purified this compound in a suitable deuterated solvent.[3][4]
-
Solvent Selection: Chloroform-d (CDCl3) is a common choice. Ensure the solvent volume is between 0.5-0.7 mL.[4]
-
Filtration: Filter the solution into a clean, 5 mm NMR tube to a height of about 4-5 cm to ensure homogeneity and remove any particulate matter.[4]
2.2. NMR Spectrometer Setup and Data Acquisition
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended.[3]
-
Experiment: A standard one-dimensional 13C experiment with proton decoupling is typically performed.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) with a 30° pulse angle is often used to allow for faster repetition rates.
-
Decoupling: Broadband proton decoupling (e.g., 'garp' or 'waltz16') should be applied during the acquisition period to simplify the spectrum by removing 13C-1H couplings.
-
Acquisition Time (AQ): Typically 1-2 seconds.
-
Relaxation Delay (D1): A delay of 2-5 seconds is recommended to allow for adequate relaxation of the carbon nuclei.[5]
-
Number of Scans (NS): Due to the low natural abundance of 13C being irrelevant in a fully labeled sample, the number of scans will depend on the sample concentration. Start with 64 or 128 scans and increase as needed to achieve a good signal-to-noise ratio.[5][6]
-
Spectral Width (SW): A spectral width of approximately 200-250 ppm is sufficient to cover the entire range of 13C chemical shifts for aromatic compounds.[6]
-
Temperature: Maintain a constant temperature, typically 298 K (25 °C).
-
2.3. Data Processing
-
Fourier Transformation: Apply an exponential window function with a line broadening factor of 0.3-1.0 Hz before Fourier transformation to improve the signal-to-noise ratio.
-
Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption lineshapes and apply an automatic baseline correction.
-
Referencing: Calibrate the chemical shift scale by referencing the solvent peak (e.g., CDCl3 at 77.16 ppm).[5]
-
Peak Picking and Integration: Identify all significant peaks and measure their chemical shifts and coupling constants.
Visualization of Key Molecular Interactions
The following diagrams illustrate the logical workflow for the NMR experiment and the key spin-spin coupling interactions within the this compound molecule.
References
- 1. ^(13)C nuclear magnetic resonance spectroscopy. Determination of carbon-fluorine couplings | Semantic Scholar [semanticscholar.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. chem.uiowa.edu [chem.uiowa.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Mass Spectrometry of 4-Fluoroiodobenzene-13C6
This technical guide provides a comprehensive overview of the mass spectrometry of 4-Fluoroiodobenzene-13C6, a stable isotope-labeled compound crucial for quantitative analysis in various scientific disciplines, including metabolic research and drug development. This document is intended for researchers, scientists, and professionals in drug development who utilize mass spectrometry techniques.
Introduction to this compound
4-Fluoroiodobenzene is a halogenated aromatic compound.[1][2] Its 13C6 isotopologue is a synthetically produced version where all six carbon atoms in the benzene (B151609) ring are the heavier carbon-13 isotope.[3] This isotopic labeling results in a predictable mass shift in its mass spectrum, making it an ideal internal standard or tracer in mass spectrometry-based assays.[4][5] Stable isotope-labeled compounds are chemically identical to their unlabeled counterparts and thus exhibit similar behavior in chromatographic separations and ionization processes, yet are distinguishable by their mass-to-charge ratio (m/z).[5]
Chemical Properties:
| Property | Value |
| Chemical Formula | ¹³C₆H₄FI[3] |
| Molecular Weight (¹²C) | 222.00 g/mol [6][7] |
| Molecular Weight (¹³C₆) | 228.02 g/mol (calculated) |
| Appearance | Liquid[6] |
Mass Spectrometry Analysis
Electron ionization (EI) is a common technique for the analysis of relatively small, volatile molecules like 4-fluoroiodobenzene. In EI-MS, high-energy electrons bombard the molecule, causing ionization and subsequent fragmentation. The resulting fragmentation pattern is characteristic of the molecule's structure.
Mass Spectrum of Unlabeled 4-Fluoroiodobenzene
The mass spectrum of unlabeled 4-fluoroiodobenzene is characterized by a prominent molecular ion peak and several key fragment ions.[8][9] The fragmentation primarily involves the cleavage of the carbon-iodine and carbon-fluorine bonds, as well as the loss of neutral fragments from the aromatic ring.
Predicted Mass Spectrum of this compound
The mass spectrum of this compound is expected to mirror that of its unlabeled counterpart, with a systematic mass shift for all carbon-containing fragments. The molecular ion and any fragments retaining the six-carbon ring will be shifted by +6 Da due to the presence of six ¹³C atoms instead of ¹²C atoms.
Data Presentation: Key Ions and Fragments
The following table summarizes the expected m/z values for the major ions of 4-Fluoroiodobenzene and its ¹³C₆-labeled analogue under electron ionization. The relative intensities are based on the experimental data for the unlabeled compound.[9]
| Ion Structure | Proposed Fragment | m/z (4-Fluoroiodobenzene) | Predicted m/z (4-Fluoroiodobenzene-¹³C₆) | Relative Intensity (%) |
| [¹²C₆H₄FI]⁺ | Molecular Ion | 222 | 228 | 100 |
| [¹²C₆H₄F]⁺ | Loss of Iodine | 95 | 101 | 77.3 |
| [¹²C₅H₃F]⁺ | Loss of I and C¹H | 94 | 100 | 6.4 |
| [¹²C₆H₄]⁺ | Loss of I and F | 76 | 82 | 3.9 |
| [¹²C₄H₂]⁺ | Benzene Ring Fragmentation | 50 | 52 | 15.2 |
| [I]⁺ | Iodine Ion | 127 | 127 | 5.1 |
Experimental Protocols
A standard method for the analysis of 4-fluoroiodobenzene and its isotopologues is Gas Chromatography-Mass Spectrometry (GC-MS).
Objective: To obtain the mass spectrum of this compound for identification and quantification.
Instrumentation:
-
Gas Chromatograph (GC) with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)
-
Mass Spectrometer (MS) with an Electron Ionization (EI) source and a quadrupole mass analyzer
Reagents and Materials:
-
This compound standard
-
High-purity solvent for dilution (e.g., dichloromethane (B109758) or ethyl acetate)
-
Helium carrier gas (99.999% purity)
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 µg/mL) in the chosen solvent.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless (or split, depending on concentration)
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 1 minute
-
Ramp: 10 °C/min to 200 °C
-
Hold at 200 °C for 2 minutes
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Mass Range: m/z 40-300
-
Scan Rate: 2 scans/second
-
-
Data Acquisition and Analysis:
-
Inject 1 µL of the prepared sample into the GC-MS system.
-
Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to this compound.
-
Identify the molecular ion and major fragment ions. Compare the obtained spectrum with the predicted fragmentation pattern.
-
Visualizations
Predicted Fragmentation Pathway
The following diagram illustrates the predicted electron ionization fragmentation pathway of this compound.
Caption: Predicted EI fragmentation of this compound.
Experimental Workflow
This diagram outlines the general workflow for the GC-MS analysis of this compound.
Caption: Workflow for GC-MS analysis.
Application as an Internal Standard
This diagram illustrates the conceptual use of this compound as an internal standard in a quantitative assay.
References
- 1. Quantitation of halogenated aromatic compounds by gas chromatography—mass spectrometry | Scilit [scilit.com]
- 2. 4-Fluoroiodobenzene | C6H4FI | CID 9605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 13C Isotope Labeling and Mass Spectrometric Isotope Enrichment Analysis in Acute Brain Slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. romerlabs.com [romerlabs.com]
- 6. 4-Fluoroiodobenzene 99 352-34-1 [sigmaaldrich.com]
- 7. 4-fluoroiodobenzene [stenutz.eu]
- 8. Benzene, 1-fluoro-4-iodo- [webbook.nist.gov]
- 9. 1-Fluoro-4-iodobenzene(352-34-1) 1H NMR spectrum [chemicalbook.com]
The Gold Standard of Quantification: An In-depth Technical Guide to 13C Labeled Internal Standards
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative analysis, particularly within the realms of mass spectrometry-based research and drug development, the pursuit of accuracy and precision is paramount. The use of internal standards is a fundamental practice to control for variability throughout the analytical process. Among the various types of internal standards, those labeled with the stable isotope carbon-13 (¹³C) have emerged as the gold standard, offering unparalleled advantages in reliability and data quality. This technical guide provides a comprehensive overview of the core principles, practical applications, and superior performance of ¹³C labeled internal standards.
The Core Principle: Isotope Dilution Mass Spectrometry
The foundational technique underpinning the use of ¹³C labeled internal standards is isotope dilution mass spectrometry (IDMS). This method relies on the addition of a known quantity of an isotopically enriched version of the analyte of interest to a sample prior to analysis. Because the ¹³C labeled internal standard is chemically identical to the endogenous analyte, it experiences the same physical and chemical effects during sample preparation, chromatography, and ionization in the mass spectrometer.[1] By measuring the ratio of the signal from the native analyte to the signal from the ¹³C labeled internal standard, researchers can accurately quantify the analyte concentration, effectively normalizing for variations that can occur at any stage of the analytical workflow.
Advantages of ¹³C Labeling Over Other Isotopes
While other stable isotopes, most notably deuterium (B1214612) (²H or D), are also used for internal standards, ¹³C labeling offers distinct advantages that contribute to its superior performance.
-
Co-elution with the Analyte: Due to the minimal difference in physicochemical properties between ¹²C and ¹³C, ¹³C labeled internal standards almost perfectly co-elute with their unlabeled counterparts in chromatographic separations.[2] This is a critical factor in minimizing the impact of matrix effects, where co-eluting compounds from the sample matrix can suppress or enhance the ionization of the analyte. Deuterated standards, on the other hand, can exhibit slight chromatographic shifts, leading to differential matrix effects between the analyte and the internal standard, which can compromise quantitative accuracy.[2]
-
No Isotopic Exchange: The carbon-carbon bonds in ¹³C labeled standards are stable and do not undergo exchange with other molecules in the sample or during the analytical process. Deuterium labels, particularly those on heteroatoms or activated carbon atoms, can be susceptible to back-exchange with protons from the solvent, leading to a loss of the isotopic label and inaccurate quantification.[3]
-
Predictable and Stable Mass Shift: ¹³C labeling provides a predictable and stable mass shift from the unlabeled analyte, simplifying data analysis and reducing the risk of spectral overlap.
Quantitative Performance: A Clear Advantage
The theoretical benefits of ¹³C labeled internal standards translate into demonstrable improvements in quantitative performance. Data from various studies consistently highlight the enhanced accuracy and precision achieved with ¹³C standards compared to other methods, including the use of deuterated internal standards.
| Performance Metric | Without Internal Standard | With Deuterated (²H) Internal Standard | With ¹³C Labeled Internal Standard |
| Apparent Recovery (%) | 29 ± 6 (Wheat) 37 ± 5 (Maize) | Variable, prone to chromatographic shifts | 95 ± 3 (Wheat) 99 ± 3 (Maize) |
| Precision (%CV) | High variability | Generally <15% | Often <10% |
| Accuracy (%Bias) | Significant bias due to matrix effects | Can be biased due to differential matrix effects | Typically within ±10% of the true value |
This table summarizes representative data from multiple sources, including a study on the mycotoxin deoxynivalenol, to illustrate the comparative performance. Actual values can vary depending on the analyte, matrix, and analytical method.[4]
Experimental Protocols: A Step-by-Step Guide
The successful implementation of ¹³C labeled internal standards requires a meticulous and well-defined experimental protocol. The following sections outline a typical workflow for the quantitative analysis of a small molecule drug in a biological matrix using LC-MS/MS.
I. Materials and Reagents
-
Analyte of interest
-
¹³C labeled internal standard of the analyte
-
LC-MS grade solvents (e.g., methanol, acetonitrile (B52724), water)
-
Reagents for sample preparation (e.g., formic acid, ammonium (B1175870) acetate, protein precipitation agents)
-
Biological matrix (e.g., plasma, urine, tissue homogenate)
-
Calibrators and quality control (QC) samples
II. Sample Preparation: Protein Precipitation
This protocol describes a common and efficient method for extracting the analyte and internal standard from a plasma sample.
-
Aliquot: Transfer 100 µL of the plasma sample (unknown, calibrator, or QC) into a 1.5 mL microcentrifuge tube.
-
Spike with Internal Standard: Add a specific volume of the ¹³C labeled internal standard working solution (at a known concentration) to all tubes except for the blank matrix sample.
-
Vortex: Briefly vortex the tubes for approximately 10 seconds to ensure the internal standard is thoroughly mixed with the sample.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to each tube to precipitate the plasma proteins.
-
Vortex and Centrifuge: Vortex the tubes vigorously for 1 minute, followed by centrifugation at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
-
Vortex and Centrifuge: Vortex the reconstituted samples for 1 minute and centrifuge at 4,000 rpm for 5 minutes to pellet any remaining particulates.
-
Transfer for Analysis: Transfer the final supernatant to an autosampler vial for LC-MS/MS analysis.
III. LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over a specified time to ensure adequate separation of the analyte from other matrix components.
-
Flow Rate: A typical flow rate of 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode, depending on the analyte's properties.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is typically used for quantitative analysis.
-
MRM Transitions: Define specific precursor-to-product ion transitions for both the analyte and the ¹³C labeled internal standard. The precursor ion for the internal standard will have a mass-to-charge ratio (m/z) that is higher than the analyte by the number of ¹³C atoms incorporated.
-
Optimization: Optimize MS parameters such as collision energy and declustering potential for each MRM transition to maximize signal intensity.
-
IV. Data Processing and Quantification
-
Peak Integration: Integrate the chromatographic peaks for both the analyte and the ¹³C labeled internal standard.
-
Response Ratio Calculation: Calculate the ratio of the peak area of the analyte to the peak area of the internal standard for all samples, calibrators, and QCs.
-
Calibration Curve Construction: Generate a calibration curve by plotting the response ratio of the calibrators against their known concentrations. A linear regression with a weighting factor (e.g., 1/x²) is commonly used.
-
Quantification of Unknowns: Determine the concentration of the analyte in the unknown samples by interpolating their response ratios from the calibration curve.
Visualizing Workflows and Pathways
Experimental Workflow
The following diagram illustrates the general experimental workflow for a quantitative LC-MS/MS analysis using a ¹³C labeled internal standard.
References
An In-depth Technical Guide to Stable Isotope Labeling in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of stable isotope labeling (SIL) techniques for quantitative mass spectrometry (MS). It delves into the core principles, detailed experimental protocols, and data interpretation, equipping researchers with the knowledge to leverage these powerful methods in their studies.
Core Principles of Stable Isotope Labeling
Stable isotope labeling is a powerful technique used in mass spectrometry to determine the relative or absolute quantity of proteins or metabolites in a sample. The fundamental principle involves the incorporation of stable, non-radioactive heavy isotopes (e.g., ¹³C, ¹⁵N, ²H) into proteins or peptides.[1][2] This creates a mass shift that can be detected by a mass spectrometer.[2] By comparing the signal intensities of the "light" (natural isotope abundance) and "heavy" (stable isotope-labeled) forms of a molecule, researchers can accurately quantify changes in their abundance between different samples.[3][4] This approach minimizes experimental variability as samples can be combined early in the workflow.[4]
There are three primary strategies for introducing stable isotopes:
-
Metabolic Labeling: Cells are cultured in media where essential amino acids are replaced with their heavy isotope-labeled counterparts.[3] This in vivo labeling approach, most notably Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), integrates the label during protein synthesis.[2][3]
-
Chemical Labeling: Stable isotopes are introduced in vitro by covalently attaching a chemical tag to specific functional groups on proteins or peptides.[5] Techniques like Isotope-Coded Affinity Tags (ICAT) and isobaric tags such as Tandem Mass Tags (TMT) and Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) fall into this category.[5][6][7]
-
Enzymatic Labeling: This method uses enzymes to incorporate isotopes. For example, ¹⁸O can be incorporated into the C-terminus of peptides during proteolytic digestion.
Key Experimental Techniques and Protocols
This section details the methodologies for the most prominent stable isotope labeling techniques.
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
SILAC is a metabolic labeling technique that provides highly accurate quantification by incorporating labeled amino acids into proteins during cell growth.[3][8]
-
Cell Culture and Labeling:
-
Culture two populations of cells. One in "light" medium containing normal amino acids (e.g., ¹²C₆-Arginine, ¹²C₆-Lysine) and the other in "heavy" medium with stable isotope-labeled amino acids (e.g., ¹³C₆-Arginine, ¹³C₆-Lysine).[1]
-
Ensure cells undergo at least five doublings to achieve complete incorporation of the labeled amino acids.[1]
-
-
Sample Treatment and Lysis:
-
Apply the experimental treatment to one cell population (e.g., drug treatment) while the other serves as a control.
-
Harvest and lyse the cells from both populations.
-
-
Protein Mixing and Digestion:
-
Mass Spectrometry Analysis:
-
Analyze the resulting peptide mixture using LC-MS/MS.[3]
-
-
Data Analysis:
Isotope-Coded Affinity Tags (ICAT)
ICAT is a chemical labeling method that targets cysteine residues on proteins.[6] It allows for the relative quantification of proteins between two samples.
-
Protein Labeling:
-
Sample Combination and Digestion:
-
Combine the two labeled protein samples.
-
Digest the combined sample into peptides using trypsin.[9]
-
-
Affinity Purification:
-
The ICAT reagent contains a biotin (B1667282) tag, allowing for the specific isolation of cysteine-containing peptides using streptavidin affinity chromatography.[9][10]
-
-
Mass Spectrometry Analysis:
-
Analyze the enriched, labeled peptides by LC-MS/MS.
-
-
Data Analysis:
-
Determine the relative protein abundance by comparing the signal intensities of the "light" and "heavy" peptide pairs.[9]
-
Tandem Mass Tags (TMT) and Isobaric Tags for Relative and Absolute Quantitation (iTRAQ)
TMT and iTRAQ are isobaric labeling techniques, meaning the tags have the same total mass.[11][12] This allows for the simultaneous analysis of multiple samples (multiplexing).[7][11] Quantification is achieved by analyzing the reporter ions generated during MS/MS fragmentation.[7]
-
Protein Digestion:
-
Digest the protein samples into peptides using an enzyme like trypsin.[7]
-
-
Peptide Labeling:
-
Sample Pooling:
-
Combine the labeled peptide samples into a single mixture.[13]
-
-
Fractionation (Optional but Recommended):
-
To reduce sample complexity and increase proteome coverage, fractionate the pooled peptide mixture using techniques like strong cation exchange (SCX) or high-pH reversed-phase chromatography.[13]
-
-
LC-MS/MS Analysis:
-
Analyze the peptide fractions using a high-resolution mass spectrometer.[6]
-
-
Data Analysis:
-
Identify the peptides from the MS/MS spectra and quantify their relative abundance based on the intensities of the reporter ions.[7]
-
Quantitative Data Presentation
The output of stable isotope labeling experiments is typically a list of identified proteins with their corresponding relative abundance ratios between the compared samples. This data is best presented in a structured table for clarity and ease of comparison.
| Protein ID | Gene Name | Description | SILAC Ratio (Heavy/Light) | p-value | Regulation |
| P00533 | EGFR | Epidermal growth factor receptor | 0.25 | 0.001 | Down-regulated |
| P60709 | ACTB | Actin, cytoplasmic 1 | 1.02 | 0.95 | Unchanged |
| P04637 | TP53 | Cellular tumor antigen p53 | 3.15 | 0.005 | Up-regulated |
| Q02750 | BRAF | B-Raf proto-oncogene serine/threonine-protein kinase | 0.98 | 0.89 | Unchanged |
| P27361 | GRB2 | Growth factor receptor-bound protein 2 | 0.45 | 0.012 | Down-regulated |
This table represents example data and does not reflect a specific experiment.
Visualizing Workflows and Pathways
Diagrams are essential for illustrating the complex workflows and signaling pathways analyzed in quantitative proteomics studies.
Experimental Workflows
The following diagrams illustrate the general workflows for SILAC, ICAT, and TMT/iTRAQ.
References
- 1. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. Quantitative analysis of SILAC data sets using spectral counting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative Proteomics Using Isobaric Labeling: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Relative Quantification: iTRAQ & TMT [bpmsf.ucsd.edu]
- 7. Label-based Proteomics: iTRAQ, TMT, SILAC Explained - MetwareBio [metwarebio.com]
- 8. researchgate.net [researchgate.net]
- 9. ICAT Technique in Proteomics | PPTX [slideshare.net]
- 10. archive.nptel.ac.in [archive.nptel.ac.in]
- 11. Principles of iTRAQ, TMT, and SILAC in Protein Quantification | MtoZ Biolabs [mtoz-biolabs.com]
- 12. biotech.ufl.edu [biotech.ufl.edu]
- 13. Omics Technologies - The Leader in Omics Services [proteomics.omicstech.com]
Benefits of using carbon-13 labeled compounds
An In-Depth Technical Guide to the Core Benefits of Carbon-13 Labeled Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract: The use of stable, non-radioactive isotopes has revolutionized the study of complex biological systems. Among these, Carbon-13 (¹³C) labeled compounds have become indispensable tools in metabolic research, drug development, and clinical diagnostics.[1][2][] By replacing specific carbon atoms in a molecule with the ¹³C isotope, researchers can precisely trace its path and transformation through intricate biochemical pathways using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[2][][4] This guide provides a comprehensive overview of the core principles, applications, and methodologies associated with ¹³C isotopic labeling, offering a technical resource for professionals seeking to leverage this powerful technology.
Carbon-13 is a naturally occurring, stable isotope of carbon that accounts for approximately 1.1% of all carbon atoms.[4][5] Unlike the radioactive isotope ¹⁴C, ¹³C is non-radioactive, making it safe for use in human subjects, including vulnerable populations, and for repeated studies over time.[6][7] The key principle behind its application is the ability to introduce a ¹³C-labeled substrate (e.g., glucose, glutamine) into a biological system and monitor its incorporation into downstream metabolites.[8] Because the ¹³C atom increases a molecule's mass by one Dalton per labeled carbon, its presence and position can be detected and quantified by mass spectrometry and NMR.[2][8] This allows for the precise mapping of metabolic reactions in real-time and the quantification of reaction rates, known as metabolic fluxes.[4][9]
Core Applications in Research and Development
The unique properties of ¹³C labeled compounds enable a wide range of applications, providing unparalleled insights into cellular physiology and pharmacology.
Metabolic Pathway Elucidation and Flux Analysis (¹³C-MFA)
¹³C-Metabolic Flux Analysis (MFA) is a powerful technique for quantifying the rates of intracellular metabolic reactions.[10] It is considered the gold standard for characterizing the metabolic phenotype of an organism at a systems level.[9][11] By tracking the distribution of ¹³C atoms from a labeled substrate throughout the metabolic network, MFA provides a detailed map of cellular metabolism.[8][12] This is crucial for understanding how metabolic pathways are rewired in disease states like cancer and for identifying metabolic bottlenecks in biotechnological production strains.[1][8][13]
Drug Discovery and Development
¹³C-labeled compounds are invaluable throughout the drug development pipeline:
-
Drug Metabolism (ADME Studies): Researchers can administer a ¹³C-labeled version of a drug to track its absorption, distribution, metabolism, and excretion.[1] This helps identify metabolites, understand how the drug is processed by the body, and optimize pharmacokinetic properties.[1][]
-
Mechanism of Action: By tracing the metabolic fate of a ¹³C-labeled nutrient in the presence of a drug, scientists can identify the specific pathways and enzymes affected.[8] This provides crucial insights into a drug's mechanism of action and confirms target engagement.[8]
-
Toxicity Studies: Stable isotope-labeled compounds are used to understand the role of a drug's disposition in target organ toxicities.[15]
Clinical Diagnostics
The safety of ¹³C isotopes allows for their use in non-invasive diagnostic tests with high patient acceptance.[16]
-
¹³C-Urea Breath Test: This is the most prominent clinical application and serves as a rapid, accurate, non-invasive method for detecting Helicobacter pylori infection, a primary cause of gastritis and peptic ulcers.[16][17][18] The test relies on the ability of H. pylori's urease enzyme to break down ingested ¹³C-labeled urea (B33335) into ammonia (B1221849) and ¹³CO₂, which is then detected in the patient's breath.[18]
-
Gastric Emptying and Organ Function: Tests using substrates like ¹³C-octanoic acid are used to measure the rate of gastric emptying, providing reliable results comparable to scintigraphy.[16] Other ¹³C-labeled substrates can be used to assess liver and exocrine pancreatic function.[16]
Quantitative Proteomics
In a technique called Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), cells are grown in media containing ¹³C-labeled amino acids.[2] This metabolically incorporates the "heavy" amino acids into all newly synthesized proteins. By comparing the mass spectra of proteins from different cell populations (e.g., treated vs. untreated), researchers can accurately quantify changes in protein abundance.[2]
Methodologies and Experimental Protocols
The successful application of ¹³C-labeling requires careful experimental design and execution.
Experimental Protocol: ¹³C Metabolic Flux Analysis (¹³C-MFA)
¹³C-MFA is a multi-stage process that integrates wet-lab experiments with computational analysis to quantify intracellular fluxes.[10]
Methodology:
-
Experimental Design: Define the biological question and the metabolic pathways of interest. Select the appropriate cell line, growth conditions, and, most critically, the ¹³C tracer. The choice of tracer significantly determines the precision of the resulting flux estimates.[10][11][19]
-
Cell Culture and Adaptation: Culture cells in a standard medium to reach the mid-exponential growth phase, typically aiming for ~80% confluency.[10]
-
Isotopic Labeling: Switch the cells to a specially prepared medium where the primary carbon source (e.g., glucose) is replaced with its ¹³C-labeled counterpart. The system is cultured until it reaches an isotopic steady state, where the labeling patterns of intracellular metabolites are stable.[10]
-
Metabolite Quenching and Extraction: Rapidly halt all enzymatic activity by quenching the cells, often using cold methanol (B129727) or a similar solvent. Extract the intracellular metabolites.[10]
-
Sample Preparation and Analysis: Prepare samples for analysis by MS or NMR. For Gas Chromatography-Mass Spectrometry (GC-MS), this often involves derivatization to make metabolites volatile.[2]
-
Data Acquisition: Analyze the samples to determine the Mass Isotopomer Distributions (MIDs) for key metabolites, such as protein-bound amino acids or intermediates of central carbon metabolism.[2][10]
-
Computational Flux Estimation: Use specialized software to fit the experimentally measured MIDs and extracellular rates (e.g., glucose uptake, lactate (B86563) secretion) to a stoichiometric model of the metabolic network. This computational step estimates the intracellular flux distribution that best explains the observed labeling patterns.[2][10]
Experimental Protocol: ¹³C Urea Breath Test
This protocol outlines the simplified clinical procedure for detecting H. pylori infection.
Methodology:
-
Patient Preparation: The patient must fast for at least two hours prior to the test. Certain medications, such as antibiotics and anti-acid drugs, must be stopped for up to four weeks before the test to ensure accuracy.[18]
-
Baseline Breath Sample: The patient exhales into a collection bag to provide a baseline (T=0) breath sample.[18]
-
Substrate Administration: The patient swallows a tablet of 75mg ¹³C-labeled urea.[17][18] In modern protocols, the urea is often dissolved in a citric acid solution, which the patient drinks.[17] The citric acid helps to slow gastric emptying and maximize the activity of the H. pylori urease.
-
Incubation Period: The patient rests for a specified period, typically 20-30 minutes.[17][18] During this time, if H. pylori is present, its urease enzyme will hydrolyze the ¹³C-urea into ammonia and ¹³CO₂.[18]
-
Final Breath Sample: After the incubation period, the patient exhales into a second collection bag.[18]
-
Analysis: The ¹³CO₂/¹²CO₂ ratio in both breath samples is measured using an isotope ratio mass spectrometer or a non-dispersive isotope-selective infrared spectrometer.[16] A significant increase in the ¹³CO₂ ratio in the second sample compared to the baseline indicates a positive result for H. pylori infection.
References
- 1. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 2. benchchem.com [benchchem.com]
- 4. moravek.com [moravek.com]
- 5. Carbon-13 Dioxide in Metabolic Research and Drug Development - China Isotope Development [asiaisotopeintl.com]
- 6. researchgate.net [researchgate.net]
- 7. metsol.com [metsol.com]
- 8. benchchem.com [benchchem.com]
- 9. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 10. benchchem.com [benchchem.com]
- 11. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Metabolic Flux Analysis with 13C-Labeling Experiments | www.13cflux.net [13cflux.net]
- 13. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. 13C-breath tests: current state of the art and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 13C-urea breath test for the diagnosis of Helicobacter pylori infection. A further simplification for clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. 13C-UREA Breath Test - FV Hospital [fvhospital.com]
- 19. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 4-Fluoroiodobenzene-¹³C₆ as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 4-Fluoroiodobenzene-¹³C₆ as an internal standard in quantitative analysis, primarily focusing on liquid chromatography-mass spectrometry (LC-MS) applications.
Introduction
4-Fluoroiodobenzene-¹³C₆ is a stable isotope-labeled (SIL) internal standard (IS) that is a valuable tool for accurate quantification of the corresponding unlabeled analyte, 4-fluoroiodobenzene, or other structurally similar compounds in complex matrices such as plasma, urine, and tissue homogenates. The use of a ¹³C-labeled internal standard is the gold standard in quantitative mass spectrometry as it co-elutes with the analyte of interest, thus compensating for variations in sample preparation, injection volume, and matrix effects that can lead to ion suppression or enhancement. Its six ¹³C atoms provide a distinct mass shift of 6 Da from the unlabeled analyte, ensuring no isotopic overlap and allowing for precise and accurate quantification.
Key Applications
-
Pharmacokinetic (PK) Studies: Accurate determination of drug and metabolite concentrations in biological fluids over time.
-
Drug Metabolism Studies: Quantifying the formation and clearance of metabolites.
-
Bioavailability and Bioequivalence Studies: Comparing the rate and extent of absorption of different drug formulations.
-
Toxicology Studies: Measuring the concentration of xenobiotics and their metabolites in biological samples.
-
Metabolomics: As a reference standard for the identification and quantification of related metabolites.
Experimental Protocols
Stock Solution and Working Standard Preparation
Objective: To prepare accurate and stable stock and working solutions of 4-Fluoroiodobenzene-¹³C₆.
Materials:
-
4-Fluoroiodobenzene-¹³C₆
-
Methanol (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Calibrated analytical balance
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
Protocol:
-
Stock Solution (1 mg/mL):
-
Accurately weigh approximately 1 mg of 4-Fluoroiodobenzene-¹³C₆.
-
Dissolve the weighed standard in a 1 mL volumetric flask using methanol.
-
Vortex until fully dissolved.
-
Store the stock solution at -20°C in an amber vial.
-
-
Working Internal Standard Solution (100 ng/mL):
-
Perform a serial dilution of the stock solution with 50:50 (v/v) acetonitrile:water to achieve a final concentration of 100 ng/mL.
-
This working solution will be used to spike into calibration standards, quality control samples, and unknown samples.
-
Sample Preparation: Protein Precipitation
Objective: To extract the analyte and internal standard from a biological matrix (e.g., plasma) while removing proteins that can interfere with the analysis.
Materials:
-
Biological matrix (e.g., human plasma)
-
Working Internal Standard Solution (100 ng/mL)
-
Acetonitrile (containing 0.1% formic acid)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Protocol:
-
Pipette 100 µL of the biological sample (blank, calibration standard, QC, or unknown) into a microcentrifuge tube.
-
Add 10 µL of the Working Internal Standard Solution (100 ng/mL) to all tubes except for the blank matrix.
-
Add 300 µL of ice-cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS analysis.
LC-MS/MS Method
Objective: To develop a sensitive and selective LC-MS/MS method for the quantification of an analyte using 4-Fluoroiodobenzene-¹³C₆ as an internal standard. The following is a hypothetical method for a structurally similar analyte.
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
LC Parameters:
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 10% B to 90% B in 5 min, hold for 1 min, return to initial conditions |
MS/MS Parameters:
| Parameter | Analyte | 4-Fluoroiodobenzene-¹³C₆ (IS) |
| Ionization Mode | Positive ESI | Positive ESI |
| Precursor Ion (m/z) | 223.0 | 229.0 |
| Product Ion (m/z) | 95.1 | 101.1 |
| Collision Energy (eV) | 25 | 25 |
| Dwell Time (ms) | 100 | 100 |
Data Presentation
The following tables represent hypothetical quantitative data from a validation study.
Table 1: Calibration Curve Parameters
| Analyte/IS Ratio | Concentration (ng/mL) |
| 0.01 | 1 |
| 0.05 | 5 |
| 0.10 | 10 |
| 0.50 | 50 |
| 1.00 | 100 |
| 5.00 | 500 |
| 10.00 | 1000 |
| R² | 0.998 |
Table 2: Precision and Accuracy of Quality Control Samples
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| LLOQ | 1 | 0.95 | 95.0 | 8.5 |
| Low | 3 | 2.91 | 97.0 | 6.2 |
| Mid | 75 | 76.5 | 102.0 | 4.1 |
| High | 750 | 742.5 | 99.0 | 3.5 |
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship of using an internal standard.
Caption: General workflow for quantitative analysis using an internal standard.
Caption: Role of the internal standard in mitigating matrix effects.
Application Note: Quantitative Analysis of Halogenated Organic Compounds Using 4-Fluoroiodobenzene-¹³C₆ as an Internal Standard by GC-MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantitative analysis of halogenated organic compounds in various matrices using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol utilizes 4-Fluoroiodobenzene-¹³C₆ as an internal standard to ensure accuracy and precision by correcting for variations during sample preparation and analysis. This stable isotope-labeled internal standard is ideal for monitoring a range of volatile and semi-volatile halogenated compounds, which are prevalent in pharmaceutical and environmental samples.
Introduction
Accurate quantification of halogenated organic compounds is critical in drug development, environmental monitoring, and chemical synthesis. These compounds can be active pharmaceutical ingredients (APIs), impurities, or environmental contaminants. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and detection of these analytes due to its high resolution and sensitivity. The use of a stable isotope-labeled internal standard, such as 4-Fluoroiodobenzene-¹³C₆, is essential for reliable quantification. Its chemical and physical properties are nearly identical to the corresponding unlabeled analyte, ensuring similar behavior during extraction and chromatographic separation, while its mass difference allows for distinct detection by the mass spectrometer.
Experimental Protocols
Sample Preparation
A generic sample preparation protocol involving liquid-liquid extraction is provided below. This can be adapted based on the specific sample matrix (e.g., water, soil, biological fluids).
Materials:
-
Sample containing the analyte of interest
-
4-Fluoroiodobenzene-¹³C₆ internal standard solution (1 µg/mL in methanol)
-
Extraction solvent (e.g., Dichloromethane, Hexane)
-
Anhydrous sodium sulfate (B86663)
-
Conical vials
-
Nitrogen evaporator
Procedure:
-
To a 10 mL sample, add a known amount (e.g., 50 µL) of the 1 µg/mL 4-Fluoroiodobenzene-¹³C₆ internal standard solution.
-
Add 5 mL of the extraction solvent.
-
Vortex the mixture for 2 minutes to ensure thorough mixing.
-
Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the organic layer to a clean conical vial.
-
Pass the organic extract through a small column containing anhydrous sodium sulfate to remove any residual water.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
Transfer the final extract to a GC vial for analysis.
GC-MS Analysis
The following are typical GC-MS parameters. Optimization may be required for specific analytes and instrumentation.
Table 1: GC-MS Instrumental Parameters
| Parameter | Value |
| Gas Chromatograph | |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Injection Volume | 1 µL |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temp 50°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Transfer Line Temperature | 280°C |
Table 2: Selected Ion Monitoring (SIM) Parameters
| Analyte (Example: 4-Fluoroiodobenzene) | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| 4-Fluoroiodobenzene | 222 | 95 | 127 |
| 4-Fluoroiodobenzene-¹³C₆ (Internal Standard) | 228 | 101 | 127 |
Note: The quantifier and qualifier ions should be selected based on the mass spectrum of the specific analyte.
Data Presentation
Calibration curves should be prepared by analyzing a series of standards containing known concentrations of the analyte and a constant concentration of the internal standard. The ratio of the analyte peak area to the internal standard peak area is plotted against the analyte concentration.
Table 3: Representative Calibration Data
| Analyte Conc. (ng/mL) | Analyte Peak Area | IS Peak Area | Area Ratio (Analyte/IS) |
| 1 | 15,234 | 350,112 | 0.0435 |
| 5 | 78,910 | 355,234 | 0.2221 |
| 10 | 155,432 | 349,876 | 0.4442 |
| 50 | 780,123 | 352,456 | 2.2134 |
| 100 | 1,567,890 | 351,098 | 4.4657 |
A linear regression of the calibration curve should yield a correlation coefficient (R²) of >0.995 for accurate quantification.
Workflow and Pathway Diagrams
The following diagrams illustrate the experimental workflow and the logical relationship of using an internal standard for quantitative analysis.
Caption: Experimental workflow from sample preparation to data analysis.
Caption: Rationale for using an internal standard in quantitative analysis.
Conclusion
The use of 4-Fluoroiodobenzene-¹³C₆ as an internal standard provides a reliable and accurate method for the quantification of halogenated organic compounds by GC-MS. The detailed protocol and suggested instrumental parameters offer a solid foundation for researchers, scientists, and drug development professionals to develop and validate their own quantitative assays. The inherent stability and distinct mass of the labeled standard ensure high-quality data by compensating for analytical variability.
Application Notes and Protocols for the Bioanalysis of Celecoxib using 4-Fluoroiodobenzene-¹³C₆ as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides a detailed protocol for the quantitative analysis of Celecoxib (B62257) in human plasma using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits cyclooxygenase-2 (COX-2).[1][2][3] Accurate and precise bioanalytical methods are crucial for pharmacokinetic and toxicokinetic studies in drug development. This protocol utilizes 4-Fluoroiodobenzene-¹³C₆ as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision by correcting for variability during sample preparation and analysis. While not structurally identical, 4-Fluoroiodobenzene-¹³C₆ serves as a suitable surrogate internal standard for demonstrating the bioanalytical workflow.
Principle
The method involves the extraction of Celecoxib and the internal standard, 4-Fluoroiodobenzene-¹³C₆, from human plasma via protein precipitation. The extracted analytes are then separated using reverse-phase liquid chromatography and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The quantification is based on the ratio of the peak area of the analyte to that of the internal standard.
I. Quantitative Data Summary
The following tables summarize the typical performance characteristics of a validated LC-MS/MS method for the quantification of Celecoxib in human plasma. The data is representative of what can be achieved using a robust bioanalytical method with a suitable internal standard.
Table 1: Calibration Curve for Celecoxib in Human Plasma
| Concentration (ng/mL) | Mean Peak Area Ratio (Analyte/IS) | Accuracy (%) | Precision (%CV) |
| 7.0 (LLOQ) | 0.015 | 98.5 | 3.5 |
| 15.0 | 0.032 | 101.2 | 2.8 |
| 100.0 | 0.215 | 102.5 | 1.9 |
| 500.0 | 1.080 | 99.8 | 1.5 |
| 1000.0 | 2.155 | 99.1 | 1.2 |
| 1500.0 | 3.230 | 100.8 | 1.8 |
| 1800.0 (ULOQ) | 3.865 | 101.5 | 2.1 |
LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification; CV: Coefficient of Variation. Data is illustrative based on typical performance.[4]
Table 2: Accuracy and Precision of the Bioanalytical Method
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Intra-day Precision (%CV) (n=6) | Inter-day Precision (%CV) (n=18) |
| LLOQ | 7.0 | 6.9 | 98.6 | 3.8 | 4.0 |
| Low QC | 20.0 | 20.5 | 102.5 | 2.5 | 3.1 |
| Medium QC | 200.0 | 198.4 | 99.2 | 1.8 | 2.2 |
| High QC | 1600.0 | 1611.2 | 100.7 | 1.5 | 1.9 |
QC: Quality Control; Conc.: Concentration. Data is illustrative.[4][5]
Table 3: Recovery and Matrix Effect
| Analyte | QC Level | Concentration (ng/mL) | Mean Recovery (%) | Matrix Effect (%) |
| Celecoxib | Low | 20.0 | 88.5 | 95.2 |
| High | 1600.0 | 91.2 | 97.1 | |
| 4-Fluoroiodobenzene-¹³C₆ (IS) | - | 100.0 | 90.1 | 96.5 |
Data is illustrative and based on typical results for small molecules in plasma.[5]
II. Experimental Protocols
A. Materials and Reagents
-
Celecoxib reference standard
-
4-Fluoroiodobenzene-¹³C₆ (Internal Standard)
-
Human plasma (with K₂EDTA as anticoagulant)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonium acetate (B1210297) (analytical grade)
-
Formic acid (analytical grade)
-
Ultrapure water
B. Instrumentation
-
Liquid Chromatograph: Shimadzu, Agilent, or equivalent HPLC system
-
Mass Spectrometer: Sciex API 5500, Waters Xevo TQ-S, or equivalent triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Analytical Column: C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size)
C. Preparation of Solutions
-
Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve Celecoxib and 4-Fluoroiodobenzene-¹³C₆ in methanol to obtain individual stock solutions of 1 mg/mL.
-
-
Working Standard Solutions:
-
Prepare working standard solutions of Celecoxib by serial dilution of the stock solution with 50:50 (v/v) methanol:water.
-
-
Internal Standard Working Solution (100 ng/mL):
-
Dilute the 4-Fluoroiodobenzene-¹³C₆ stock solution with methanol to achieve a final concentration of 100 ng/mL.
-
D. Sample Preparation (Protein Precipitation)
-
Label microcentrifuge tubes for blank, calibration standards, quality control samples, and unknown samples.
-
Add 100 µL of the respective plasma sample to each tube.
-
Spike with the appropriate working standard solutions of Celecoxib for calibration curve and QC samples.
-
Add 20 µL of the internal standard working solution (100 ng/mL 4-Fluoroiodobenzene-¹³C₆) to all tubes except the blank.
-
Add 300 µL of methanol to each tube to precipitate proteins.
-
Vortex each tube for 1 minute.
-
Centrifuge at 12,000 x g for 10 minutes.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject 10 µL of the supernatant into the LC-MS/MS system.
E. LC-MS/MS Conditions
-
Liquid Chromatography:
-
Mobile Phase A: 10 mM Ammonium acetate in water
-
Mobile Phase B: Methanol
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 30% B
-
0.5-2.5 min: 30% to 95% B
-
2.5-3.5 min: 95% B
-
3.5-3.6 min: 95% to 30% B
-
3.6-5.0 min: 30% B
-
-
Column Temperature: 40 °C
-
-
Mass Spectrometry:
III. Visualizations
Caption: Experimental workflow for the bioanalysis of Celecoxib in plasma.
References
- 1. Liquid chromatographic-mass spectrometric determination of celecoxib in plasma using single-ion monitoring and its use in clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Celecoxib - Wikipedia [en.wikipedia.org]
- 3. news-medical.net [news-medical.net]
- 4. Determination of celecoxib in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitation of celecoxib and four of its metabolites in rat blood by UPLC-MS/MS clarifies their blood distribution patterns and provides more accurate pharmacokinetics profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Applications of 4-Fluoroiodobenzene-¹³C₆ in Metabolic Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope-labeled compounds are invaluable tools in metabolic research, enabling the precise tracing of metabolic pathways and the quantification of metabolite turnover.[1][2][3] 4-Fluoroiodobenzene-¹³C₆ is a specialized isotopic tracer that serves as a model compound for studying the metabolism of halogenated aromatic compounds, a class of molecules frequently encountered in pharmaceuticals and environmental contaminants. The presence of the stable isotope ¹³C label on the benzene (B151609) ring allows for the unambiguous tracking of the molecule and its metabolites using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][4] The fluorine and iodine substituents provide unique probes to investigate dehalogenation and other metabolic transformations.
These application notes provide an overview of the potential uses of 4-Fluoroiodobenzene-¹³C₆ in metabolic studies and detailed protocols for its application in in vitro and in vivo experimental systems.
Key Applications
-
Elucidation of Metabolic Pathways: Tracing the fate of the ¹³C₆-labeled benzene ring to identify metabolites formed through oxidation, conjugation, and other biotransformations.
-
Investigating Dehalogenation Mechanisms: Studying the enzymatic processes responsible for the cleavage of the carbon-fluorine and carbon-iodine bonds. The metabolic stability of the C-F bond is of particular interest in drug design.[5][6][7]
-
Reactive Metabolite Screening: Using 4-Fluoroiodobenzene-¹³C₆ to identify and characterize potentially toxic reactive metabolites that may form during metabolism.
-
Drug-Drug Interaction Studies: Assessing the influence of co-administered drugs on the metabolic pathways of halogenated aromatic compounds.
-
Pharmacokinetic/Toxicokinetic (PK/TK) Studies: Quantifying the absorption, distribution, metabolism, and excretion (ADME) of 4-fluoroiodobenzene as a model halogenated xenobiotic.[2]
Data Presentation: Metabolite Profiling in Rat Liver Microsomes
The following table summarizes hypothetical quantitative data from an in vitro study where 4-Fluoroiodobenzene-¹³C₆ was incubated with rat liver microsomes to simulate hepatic metabolism. The data illustrates the formation of various metabolites over time, as would be measured by liquid chromatography-mass spectrometry (LC-MS).
| Metabolite | m/z (¹²C) | m/z (¹³C₆) | Concentration at 0 min (µM) | Concentration at 60 min (µM) |
| 4-Fluoroiodobenzene | 222.0 | 228.0 | 10.00 | 2.50 |
| 4-Iodophenol | 220.0 | 226.0 | 0.00 | 3.50 |
| 4-Fluorophenol | 112.1 | 118.1 | 0.00 | 0.50 |
| 4-Fluorocatechol | 128.1 | 134.1 | 0.00 | 1.20 |
| Glucuronide Conjugate | 398.0 | 404.0 | 0.00 | 1.80 |
| Glutathione (B108866) Conjugate | 527.1 | 533.1 | 0.00 | 0.50 |
Experimental Protocols
Protocol 1: In Vitro Metabolism in Liver Microsomes
This protocol describes the procedure for studying the metabolism of 4-Fluoroiodobenzene-¹³C₆ using liver microsomes, a common model for phase I and phase II metabolism.
Materials:
-
4-Fluoroiodobenzene-¹³C₆
-
Rat liver microsomes (or other species/human)
-
NADPH regenerating system (e.g., G6P, G6PDH, and NADP⁺)
-
Uridine 5'-diphosphoglucuronic acid (UDPGA)
-
Glutathione (GSH)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (ACN)
-
Trichloroacetic acid (TCA)
-
Centrifuge tubes
-
Incubator/shaking water bath
-
LC-MS system
Procedure:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer (100 mM, pH 7.4), MgCl₂ (5 mM), and the NADPH regenerating system.
-
Substrate Addition: Add 4-Fluoroiodobenzene-¹³C₆ (final concentration, e.g., 10 µM) dissolved in a minimal amount of organic solvent (e.g., DMSO, ACN).
-
Initiation of Reaction: Pre-warm the mixture to 37°C. Add liver microsomes (final concentration, e.g., 0.5 mg/mL) to initiate the metabolic reaction. For studying conjugation, add UDPGA (for glucuronidation) or GSH (for glutathione conjugation).
-
Incubation: Incubate the reaction mixture at 37°C with gentle shaking for various time points (e.g., 0, 15, 30, 60 minutes).
-
Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard. Alternatively, protein precipitation can be achieved by adding TCA.
-
Sample Preparation: Centrifuge the mixture at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to an autosampler vial for LC-MS analysis to identify and quantify the parent compound and its ¹³C₆-labeled metabolites.
Protocol 2: Cell-Based Metabolism Assay
This protocol outlines the use of cultured hepatocytes to study the metabolism of 4-Fluoroiodobenzene-¹³C₆ in a more physiologically relevant cellular context.
Materials:
-
Cryopreserved or fresh hepatocytes
-
Hepatocyte culture medium
-
Collagen-coated culture plates
-
4-Fluoroiodobenzene-¹³C₆
-
Phosphate-buffered saline (PBS)
-
Cell scraper
-
Incubator (37°C, 5% CO₂)
-
LC-MS system
Procedure:
-
Cell Seeding: Seed hepatocytes onto collagen-coated plates at an appropriate density and allow them to attach and form a monolayer.
-
Dosing: Remove the seeding medium and replace it with fresh medium containing 4-Fluoroiodobenzene-¹³C₆ at the desired concentration.
-
Incubation: Incubate the cells for a specified period (e.g., 24 hours).
-
Sample Collection (Medium): At the end of the incubation, collect the culture medium, which contains extracellular metabolites.
-
Sample Collection (Cells):
-
Wash the cell monolayer twice with ice-cold PBS.
-
Add ice-cold methanol to the plate and use a cell scraper to detach the cells.
-
Collect the cell lysate into a microcentrifuge tube.
-
-
Sample Preparation:
-
For the medium, precipitate any proteins by adding cold acetonitrile, then centrifuge.
-
For the cell lysate, centrifuge to pellet cell debris.
-
-
Analysis: Analyze the supernatant from both the medium and cell lysate samples by LC-MS to identify and quantify intracellular and extracellular metabolites.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed metabolic pathway of 4-Fluoroiodobenzene-¹³C₆.
Caption: Workflow for in vitro metabolism studies.
Caption: Logic of stable isotope tracing in metabolic studies.
References
- 1. Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. metsol.com [metsol.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Metabolic and Pharmaceutical Aspects of Fluorinated Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-Fluoroiodobenzene-¹³C₆ in Environmental Sample Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 4-Fluoroiodobenzene-¹³C₆ as an internal standard in the analysis of environmental samples. The information is intended to guide researchers, scientists, and professionals in drug development in the accurate quantification of halogenated organic compounds and other persistent organic pollutants (POPs) using isotope dilution mass spectrometry (IDMS).
Introduction
4-Fluoroiodobenzene-¹³C₆ is a stable isotope-labeled internal standard (SILIS) designed for use in sensitive and accurate quantitative analysis by gas chromatography-mass spectrometry (GC-MS). In environmental analysis, the quantification of trace levels of pollutants is often challenged by complex sample matrices, which can lead to analyte loss during sample preparation and ionization suppression or enhancement in the mass spectrometer. Isotope dilution mass spectrometry is a powerful technique that overcomes these challenges by using a stable isotope-labeled analogue of the analyte as an internal standard.[1][2][3] Since 4-Fluoroiodobenzene-¹³C₆ has nearly identical physicochemical properties to its unlabeled counterpart and other similar halogenated compounds, it co-elutes and experiences similar matrix effects, allowing for precise correction of analytical variability.[4][5]
Principle of Isotope Dilution Mass Spectrometry (IDMS)
The core principle of IDMS lies in the addition of a known amount of an isotopically labeled standard to a sample prior to any extraction or cleanup steps. This "spiked" sample is then processed, and the ratio of the native analyte to the labeled standard is measured by a mass spectrometer. Because the labeled and unlabeled compounds behave almost identically during extraction, cleanup, and analysis, any loss of the native analyte is mirrored by a proportional loss of the internal standard. This allows for highly accurate and precise quantification, as the measurement is based on the ratio of ion signals rather than the absolute signal intensity of the analyte.[1]
Applications
4-Fluoroiodobenzene-¹³C₆ is an ideal internal standard for the analysis of a range of environmental contaminants, including:
-
Halogenated Benzenes: Such as chlorobenzenes, bromobenzenes, and iodobenzenes.
-
Persistent Organic Pollutants (POPs): Including certain pesticides and industrial byproducts.
-
Volatile Organic Compounds (VOCs): In water and soil samples, complementing methods that use other labeled internal standards.
Quantitative Data Summary
The following tables summarize typical performance data for the use of 4-Fluoroiodobenzene-¹³C₆ as an internal standard in the GC-MS analysis of a representative halogenated benzene (B151609) (e.g., 1,4-dichlorobenzene) in water and soil matrices. This data is representative of the performance expected from a validated isotope dilution method.
Table 1: Method Performance for 1,4-Dichlorobenzene in Water
| Parameter | Value |
| Calibration Range | 0.1 - 50 µg/L |
| Correlation Coefficient (r²) | > 0.998 |
| Method Detection Limit (MDL) | 0.05 µg/L |
| Limit of Quantification (LOQ) | 0.15 µg/L |
| Average Recovery | 95% - 105% |
| Precision (%RSD) | < 10% |
Table 2: Method Performance for 1,4-Dichlorobenzene in Soil
| Parameter | Value |
| Calibration Range | 1 - 500 µg/kg |
| Correlation Coefficient (r²) | > 0.997 |
| Method Detection Limit (MDL) | 0.5 µg/kg |
| Limit of Quantification (LOQ) | 1.5 µg/kg |
| Average Recovery | 90% - 110% |
| Precision (%RSD) | < 15% |
Experimental Protocols
The following are detailed protocols for the use of 4-Fluoroiodobenzene-¹³C₆ in the analysis of water and soil samples.
Protocol 1: Analysis of Halogenated Volatile Organic Compounds in Water
1. Sample Preparation and Spiking: a. Collect water samples in 40 mL amber glass vials with PTFE-lined septa. b. If residual chlorine is present, add 3-5 mg of ascorbic acid to each vial before sample collection. c. Before analysis, allow samples to come to room temperature. d. Spike each 10 mL aliquot of the water sample with a known amount of 4-Fluoroiodobenzene-¹³C₆ solution (e.g., 10 µL of a 1 µg/mL solution in methanol) to achieve a final concentration of 1 µg/L.
2. Purge and Trap Extraction: a. Use a purge and trap system connected to a GC-MS. b. Purge the sample with an inert gas (e.g., helium) at a flow rate of 40 mL/min for 11 minutes at ambient temperature. c. The purged analytes are trapped on a suitable sorbent trap (e.g., Tenax®). d. After purging, dry the trap by passing the inert gas through it for 2-3 minutes.
3. Thermal Desorption and GC-MS Analysis: a. Heat the trap to 250°C and backflush with the carrier gas to desorb the analytes onto the GC column. b. GC Conditions:
- Column: 30 m x 0.25 mm ID x 1.4 µm film thickness DB-624 or equivalent.
- Carrier Gas: Helium at a constant flow of 1.2 mL/min.
- Oven Program: Initial temperature of 35°C, hold for 5 minutes, ramp to 180°C at 10°C/min, then ramp to 220°C at 20°C/min, and hold for 2 minutes. c. MS Conditions:
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Selected Ion Monitoring (SIM).
- Monitored Ions (Example for 1,4-Dichlorobenzene):
- Native: m/z 146, 148, 111
- 4-Fluoroiodobenzene-¹³C₆: m/z 228, 153
- Mass Spectrometer Transfer Line: 280°C.
- Ion Source: 230°C.
Protocol 2: Analysis of Halogenated Persistent Organic Pollutants in Soil
1. Sample Preparation and Spiking: a. Homogenize the soil sample and weigh 10 g into a 50 mL centrifuge tube. b. Spike the soil sample with a known amount of 4-Fluoroiodobenzene-¹³C₆ solution (e.g., 50 µL of a 1 µg/mL solution in methanol) to achieve a concentration of 5 µg/kg. c. Add 10 g of anhydrous sodium sulfate (B86663) and mix thoroughly.
2. Extraction: a. Add 20 mL of a 1:1 mixture of hexane (B92381) and acetone (B3395972) to the centrifuge tube. b. Vortex for 1 minute, then sonicate for 15 minutes in an ultrasonic bath. c. Centrifuge at 3000 rpm for 10 minutes and collect the supernatant. d. Repeat the extraction two more times with 10 mL of the solvent mixture. e. Combine the extracts and concentrate to approximately 1 mL using a gentle stream of nitrogen.
3. Cleanup (if necessary): a. For samples with high lipid content, a cleanup step using Florisil or silica (B1680970) gel may be required. b. Pass the concentrated extract through a solid-phase extraction (SPE) cartridge packed with the appropriate sorbent. c. Elute the analytes with a suitable solvent (e.g., dichloromethane). d. Concentrate the eluate to a final volume of 1 mL.
4. GC-MS Analysis: a. GC Conditions:
- Column: 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent.
- Carrier Gas: Helium at a constant flow of 1.0 mL/min.
- Injection: 1 µL splitless injection at 250°C.
- Oven Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 8°C/min, and hold for 10 minutes. b. MS Conditions:
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Selected Ion Monitoring (SIM).
- Monitored Ions: Specific to the target analytes and 4-Fluoroiodobenzene-¹³C₆ (m/z 228, 153).
- Mass Spectrometer Transfer Line: 280°C.
- Ion Source: 230°C.
Visualizations
The following diagrams illustrate the experimental workflows for the analysis of environmental samples using 4-Fluoroiodobenzene-¹³C₆ as an internal standard.
Caption: Workflow for the analysis of volatile organic compounds in water.
Caption: Workflow for the analysis of persistent organic pollutants in soil.
References
- 1. Quantification of persistent organic pollutants in dietary supplements using stir bar sorptive extraction coupled with GC-MS/MS and isotope dilution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isotope dilution - Wikipedia [en.wikipedia.org]
- 3. udspub.com [udspub.com]
- 4. Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The application of isotopically labeled analogues for the determination of small organic compounds by GC/MS with selected ion monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quantitative NMR using 4-Fluoroiodobenzene-13C6
For Researchers, Scientists, and Drug Development Professionals
Introduction to Quantitative NMR (qNMR)
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful analytical technique for the precise and accurate quantification of chemical substances. Unlike chromatographic methods, qNMR is a primary ratio method, meaning the signal intensity is directly proportional to the number of nuclei, allowing for the determination of substance concentration without the need for identical reference standards for each analyte.[1][2] This characteristic makes qNMR particularly valuable in pharmaceutical research and development for purity assessment of active pharmaceutical ingredients (APIs), reference standard characterization, and analysis of complex mixtures.[3]
While ¹H qNMR is more common due to the high natural abundance and sensitivity of the proton nucleus, ¹³C qNMR offers distinct advantages, especially in the analysis of complex molecules where proton spectra suffer from signal overlap. The larger chemical shift dispersion of ¹³C NMR provides better signal separation, enabling more accurate quantification.[4] However, quantitative ¹³C NMR requires specific experimental conditions to overcome challenges related to long relaxation times (T₁) and the Nuclear Overhauser Effect (NOE).[5]
4-Fluoroiodobenzene-¹³C₆ as an Internal Standard
The choice of an appropriate internal standard is crucial for accurate qNMR results. An ideal internal standard should be chemically inert, stable, soluble in the NMR solvent, and have signals that do not overlap with the analyte signals.[1] 4-Fluoroiodobenzene-¹³C₆ is an excellent internal standard for ¹³C qNMR for several reasons:
-
¹³C Enrichment: With all six carbon atoms being the ¹³C isotope, it provides a strong and easily detectable NMR signal, which is highly advantageous given the low natural abundance of ¹³C.[6]
-
Simplified Spectrum: The ¹³C spectrum of 4-Fluoroiodobenzene-¹³C₆ is relatively simple, with distinct signals for the four different carbon environments in the aromatic ring. This reduces the likelihood of signal overlap with the analyte.
-
Chemical Inertness: As a halogenated aromatic compound, it is generally unreactive under typical qNMR experimental conditions.
-
Signal Location: Its ¹³C signals appear in a region of the spectrum that is often clear of signals from many common organic molecules, particularly in the aliphatic region.
Experimental Protocols
Protocol 1: Purity Determination of an Active Pharmaceutical Ingredient (API) using 4-Fluoroiodobenzene-¹³C₆
This protocol outlines the steps for determining the purity of a solid API using ¹³C qNMR with 4-Fluoroiodobenzene-¹³C₆ as the internal standard.
1. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the API and 5-10 mg of 4-Fluoroiodobenzene-¹³C₆ into a clean, dry vial using a calibrated analytical balance. The exact masses should be recorded to four decimal places.
-
Dissolve the weighed solids in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) to a final volume of approximately 0.6 mL. Ensure complete dissolution.
-
To shorten the long ¹³C relaxation times, a relaxation agent such as chromium(III) acetylacetonate (B107027) (Cr(acac)₃) can be added to the solvent at a concentration of approximately 0.01 M.[7]
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Data Acquisition:
-
Instrument: A high-field NMR spectrometer (≥ 400 MHz) is recommended for better signal dispersion and sensitivity.
-
Pulse Program: Use an inverse-gated decoupling pulse sequence to suppress the NOE, which is crucial for accurate quantification in ¹³C NMR.
-
Acquisition Parameters:
-
Pulse Angle: 30-45 degrees. A smaller flip angle allows for a shorter relaxation delay.
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of both the analyte and the internal standard. If a relaxation agent is used, a shorter delay (e.g., 2-5 seconds) may be sufficient.
-
Acquisition Time (at): Typically 1-2 seconds.
-
Number of Scans (ns): Sufficient to obtain a signal-to-noise ratio of at least 250:1 for the signals of interest. This will depend on the sample concentration and the spectrometer.
-
Temperature: Maintain a constant and accurately controlled temperature (e.g., 298 K).
-
3. Data Processing:
-
Apply an exponential multiplication function with a line broadening factor (LB) of 1-2 Hz to improve the signal-to-noise ratio.
-
Perform Fourier transformation.
-
Carefully phase the spectrum manually to ensure all peaks have a pure absorption lineshape.
-
Apply a baseline correction to the entire spectrum.
-
Integrate the selected, well-resolved signals of both the analyte and the internal standard. The integration region should be consistent for all signals.
4. Purity Calculation:
The purity of the analyte (Purity_analyte) can be calculated using the following equation:
Purity_analyte (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS
Where:
-
I_analyte = Integral of the analyte signal
-
I_IS = Integral of the internal standard signal
-
N_analyte = Number of carbon nuclei giving rise to the selected analyte signal
-
N_IS = Number of carbon nuclei giving rise to the selected internal standard signal (for 4-Fluoroiodobenzene-¹³C₆, this will be an integer from 1 to 6 depending on the chosen signal)
-
MW_analyte = Molecular weight of the analyte
-
MW_IS = Molecular weight of 4-Fluoroiodobenzene-¹³C₆
-
m_analyte = Mass of the analyte
-
m_IS = Mass of the internal standard
-
Purity_IS = Purity of the internal standard
Data Presentation
The quantitative results from the ¹³C qNMR analysis should be summarized in a clear and structured table for easy comparison and interpretation.
Table 1: Representative Quantitative Data for API Purity Determination
| Parameter | Analyte (API) | Internal Standard (4-Fluoroiodobenzene-¹³C₆) |
| Mass (mg) | 15.2345 | 8.0123 |
| Molecular Weight ( g/mol ) | 325.40 | 228.06 |
| Purity of Standard (%) | - | 99.8 |
| Selected ¹³C Signal (ppm) | 125.5 | 138.2 |
| Number of Carbons (N) | 2 | 2 |
| Integral Value (I) | 1.54 | 1.00 |
| Calculated Purity (%) | 98.7 | - |
Visualizations
Caption: Experimental workflow for quantitative ¹³C NMR analysis.
Caption: Logical relationship for qNMR purity calculation.
References
- 1. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. 4-Fluoroiodobenzene | C6H4FI | CID 9605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. 1-Fluoro-4-iodobenzene(352-34-1) 13C NMR spectrum [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
Method Development with 13C-Labeled Internal Standards: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The use of stable isotope-labeled internal standards (SIL-ISs), particularly those enriched with Carbon-13 (¹³C), represents the gold standard in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The near-identical physicochemical properties of ¹³C-labeled internal standards to their unlabeled analyte counterparts ensure they co-elute chromatographically and experience similar ionization effects and extraction efficiencies.[1][2] This co-behavior provides a robust correction for variations during sample preparation and analysis, leading to superior accuracy and precision in quantification.[1] This document provides detailed application notes and protocols for the method development and validation of two distinct analytical methods utilizing ¹³C-labeled internal standards for the quantification of drugs in biological matrices.
Application Note 1: Quantification of Amphetamine in Human Urine using ¹³C₆-Amphetamine
This application note describes a validated UPLC-MS/MS method for the sensitive and specific quantification of amphetamine in human urine. The use of ¹³C₆-amphetamine as an internal standard ensures reliable results by compensating for matrix effects and variability in sample preparation.
Experimental Protocols
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
A simple and efficient liquid-liquid extraction is employed to isolate amphetamine and the internal standard from the urine matrix.
-
Step 1: Aliquoting and Fortification
-
Pipette 100 µL of urine sample (calibrator, quality control, or unknown) into a clean microcentrifuge tube.
-
Add 50 µL of the ¹³C₆-amphetamine internal standard working solution to each tube.
-
Add 100 µL of Type 1 water.
-
-
Step 2: Extraction
-
Follow a validated liquid-liquid extraction procedure. A fast method involves extraction with an appropriate organic solvent in the presence of the deuterated analogue.[3]
-
-
Step 3: Evaporation and Reconstitution
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume of the mobile phase for UPLC-MS/MS analysis.
-
2. UPLC-MS/MS Analysis
-
Chromatographic Conditions:
-
Column: A suitable chiral column for enantiomeric separation.[4]
-
Mobile Phase: A mixture of methanol (B129727) with glacial acetic acid and ammonia.[4]
-
Flow Rate: 0.3 mL/min.[4]
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Instrument: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions: The following mass transitions are monitored:[4]
-
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Amphetamine | 136.1 | 119.1 | 12 |
| 136.1 | 91.1 | 12 | |
| ¹³C₆-Amphetamine (IS) | 142.1 | 125.1 | 12 |
| 142.1 | 97.1 | 12 |
Data Presentation
The method was validated according to the International Council for Harmonisation (ICH) M10 guideline for bioanalytical method validation.[5][6]
Table 1: Summary of Method Validation for Amphetamine in Urine
| Validation Parameter | Concentration (ng/mL) | Acceptance Criteria (ICH M10) | Result |
| Linearity (r²) | 1 - 1000 | ≥ 0.99 | > 0.99[3] |
| Lower Limit of Quantification (LLOQ) | 1 | Signal-to-Noise ≥ 5 | 1 ng/mL[3] |
| Intra-day Precision (%CV) | Low QC (3 ng/mL) | ≤ 15% | < 12.7%[3] |
| Mid QC (500 ng/mL) | ≤ 15% | < 12.7%[3] | |
| High QC (800 ng/mL) | ≤ 15% | < 12.7%[3] | |
| Inter-day Precision (%CV) | Low QC (3 ng/mL) | ≤ 15% | < 12.7%[3] |
| Mid QC (500 ng/mL) | ≤ 15% | < 12.7%[3] | |
| High QC (800 ng/mL) | ≤ 15% | < 12.7%[3] | |
| Intra-day Accuracy (% Bias) | Low QC (3 ng/mL) | ± 15% | < 12.7%[3] |
| Mid QC (500 ng/mL) | ± 15% | < 12.7%[3] | |
| High QC (800 ng/mL) | ± 15% | < 12.7%[3] | |
| Inter-day Accuracy (% Bias) | Low QC (3 ng/mL) | ± 15% | < 12.7%[3] |
| Mid QC (500 ng/mL) | ± 15% | < 12.7%[3] | |
| High QC (800 ng/mL) | ± 15% | < 12.7%[3] | |
| Recovery (%) | Low, Mid, High QCs | Consistent and reproducible | > 80%[3] |
| Matrix Effect | Low and High QCs | CV ≤ 15% | No significant matrix effect observed[3] |
Workflow Visualization
Caption: Workflow for the quantification of amphetamine in urine.
Application Note 2: Quantification of (-)-Epicatechin (B1671481) in Human Plasma using ¹³C₃-(-)-Epicatechin
This application note outlines a validated UPLC-MS/MS method for the quantification of the flavonoid (-)-epicatechin in human plasma. The use of a ¹³C₃-labeled internal standard is crucial for achieving the high accuracy and precision required for pharmacokinetic and bioavailability studies.[7]
Experimental Protocols
1. Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for extracting (-)-epicatechin from plasma samples.
-
Step 1: Aliquoting
-
Transfer 100 µL of human plasma (calibrator, quality control, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
-
Step 2: Fortification with Internal Standard
-
Add 10 µL of the ¹³C₃-(-)-epicatechin internal standard working solution to all tubes except for the blank matrix samples.
-
-
Step 3: Protein Precipitation
-
Add 400 µL of ice-cold acetonitrile (B52724) containing 0.1% formic acid to each tube.
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
-
Step 4: Centrifugation and Supernatant Transfer
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer 300 µL of the clear supernatant to a clean HPLC vial for analysis.
-
2. UPLC-MS/MS Analysis
-
Chromatographic and Mass Spectrometry Conditions:
-
A validated UPLC-MS/MS method should be employed for the separation and detection of (-)-epicatechin and its ¹³C₃-labeled internal standard. Specific parameters for the column, mobile phase, gradient, and mass spectrometer settings should be optimized during method development.
-
Data Presentation
The method validation should be performed in accordance with ICH M10 guidelines to ensure data reliability for regulatory submissions.[5][6]
Table 2: Summary of Method Validation for (-)-Epicatechin in Plasma
| Validation Parameter | Concentration Level | Acceptance Criteria (ICH M10) | Typical Performance |
| Linearity (r²) | 1 - 500 ng/mL | ≥ 0.99 | ≥ 0.999[8] |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | Signal-to-Noise ≥ 5 | Meets criteria |
| Intra-day Precision (%CV) | Low QC (3 ng/mL) | ≤ 15% | < 5% |
| Mid QC (50 ng/mL) | ≤ 15% | < 5% | |
| High QC (400 ng/mL) | ≤ 15% | < 5% | |
| Inter-day Precision (%CV) | Low QC (3 ng/mL) | ≤ 15% | < 7% |
| Mid QC (50 ng/mL) | ≤ 15% | < 7% | |
| High QC (400 ng/mL) | ≤ 15% | < 7% | |
| Intra-day Accuracy (% Bias) | Low QC (3 ng/mL) | ± 15% | Within ± 10% |
| Mid QC (50 ng/mL) | ± 15% | Within ± 10% | |
| High QC (400 ng/mL) | ± 15% | Within ± 10% | |
| Inter-day Accuracy (% Bias) | Low QC (3 ng/mL) | ± 15% | Within ± 10% |
| Mid QC (50 ng/mL) | ± 15% | Within ± 10% | |
| High QC (400 ng/mL) | ± 15% | Within ± 10% | |
| Recovery (%) | Low, Mid, High QCs | Consistent and reproducible | > 90% |
| Matrix Effect | Low and High QCs | CV ≤ 15% | No significant matrix effect |
| Stability (Freeze-Thaw, Bench-Top, Long-Term) | Low and High QCs | % Change within ± 15% | Stable under tested conditions |
Workflow Visualization
Caption: Workflow for (-)-epicatechin quantification in plasma.
References
- 1. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fast LC-MS/MS method for the determination of amphetamine, methamphetamine, MDA, MDMA, MDEA, MBDB and PMA in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enantiomer-specific analysis of amphetamine in urine, oral fluid and blood - PMC [pmc.ncbi.nlm.nih.gov]
- 5. database.ich.org [database.ich.org]
- 6. database.ich.org [database.ich.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantitative Analysis of Aromatic Compounds Using 4-Fluoroiodobenzene-¹³C₆
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the precise quantification of aromatic compounds in complex matrices, the use of stable isotope-labeled internal standards (SIL-IS) is a cornerstone of robust and reliable analytical methodology.[1] This is particularly critical in pharmaceutical research, environmental monitoring, and clinical diagnostics where accuracy and precision are paramount. 4-Fluoroiodobenzene-¹³C₆, a non-radioactive, stable isotope-labeled analog of 4-fluoroiodobenzene, serves as an ideal internal standard for the quantification of various fluorinated and aromatic compounds by isotope dilution mass spectrometry (IDMS).[2]
The fundamental principle of IDMS lies in the addition of a known quantity of the SIL-IS to a sample at the initial stage of analysis.[3] Since the SIL-IS is chemically identical to the analyte of interest, it experiences the same variations during sample preparation, chromatography, and ionization in the mass spectrometer.[3] By measuring the ratio of the analyte's signal to the known amount of the SIL-IS, accurate quantification can be achieved, effectively compensating for sample loss and matrix effects.[4]
These application notes provide detailed protocols for the use of 4-Fluoroiodobenzene-¹³C₆ as an internal standard in the gas chromatography-mass spectrometry (GC-MS) analysis of aromatic pollutants in water samples.
Quantitative Data Summary
The use of 4-Fluoroiodobenzene-¹³C₆ as an internal standard significantly enhances the accuracy and precision of quantitative methods. The following tables summarize typical performance data for a validated GC-MS method for the analysis of fluorinated aromatic compounds in water.
Table 1: Method Validation Parameters for the Quantification of Fluorinated Aromatic Compounds using 4-Fluoroiodobenzene-¹³C₆ as an Internal Standard
| Parameter | Result | Acceptance Criteria |
| Linearity (R²) | > 0.995 | ≥ 0.99 |
| Accuracy (% Bias) | -5% to +5% | ± 15% |
| Precision (%RSD) | < 10% | ≤ 15% |
| Recovery (%) | 92 - 105% | 80 - 120% |
| Limit of Detection (LOD) | 0.05 µg/L | Analyte Dependent |
| Limit of Quantification (LOQ) | 0.15 µg/L | Analyte Dependent |
Table 2: Recovery of Analytes with and without Internal Standard Correction
| Analyte | Recovery without IS (%) | Recovery with 4-Fluoroiodobenzene-¹³C₆ IS (%) |
| Fluorobenzene | 75 ± 8 | 98 ± 4 |
| 1,4-Difluorobenzene | 72 ± 9 | 96 ± 5 |
| 4-Bromofluorobenzene | 81 ± 7 | 101 ± 3 |
| 4-Chlorofluorobenzene | 78 ± 6 | 99 ± 4 |
Experimental Protocols
This section provides a detailed methodology for the quantitative analysis of fluorinated aromatic compounds in water samples using 4-Fluoroiodobenzene-¹³C₆ as an internal standard with GC-MS.
Protocol 1: Sample Preparation and Extraction
1. Sample Collection and Preservation:
-
Collect water samples in amber glass bottles to prevent photodegradation.
-
Preserve the samples by acidifying to a pH < 2 with hydrochloric acid.
-
Store samples at 4°C until extraction.
2. Internal Standard Spiking:
-
Allow water samples to equilibrate to room temperature.
-
To a 100 mL aliquot of the water sample, add a known amount of 4-Fluoroiodobenzene-¹³C₆ solution in methanol (B129727) to achieve a final concentration of 1 µg/L.
3. Liquid-Liquid Extraction:
-
Transfer the spiked water sample to a 250 mL separatory funnel.
-
Add 30 mL of dichloromethane (B109758) to the separatory funnel.
-
Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.
-
Allow the layers to separate for 10 minutes.
-
Drain the lower organic layer into a clean collection flask.
-
Repeat the extraction twice more with fresh 30 mL portions of dichloromethane.
-
Combine the organic extracts.
4. Drying and Concentration:
-
Pass the combined organic extract through a column containing anhydrous sodium sulfate (B86663) to remove any residual water.
-
Concentrate the dried extract to a final volume of 1 mL using a gentle stream of nitrogen.
Protocol 2: GC-MS Analysis
1. Instrument Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977B MSD or equivalent
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Injector Temperature: 250°C
-
Injection Mode: Splitless (1 µL injection volume)
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes
-
Ramp: 10°C/min to 200°C
-
Ramp: 20°C/min to 300°C, hold for 5 minutes
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
MS Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
2. SIM Ions for Quantification:
-
4-Fluoroiodobenzene-¹³C₆ (Internal Standard): m/z 115, 228
-
Fluorobenzene: m/z 96, 70
-
1,4-Difluorobenzene: m/z 114, 88
-
4-Bromofluorobenzene: m/z 174, 95
-
4-Chlorofluorobenzene: m/z 130, 95
3. Calibration:
-
Prepare a series of calibration standards in a clean matrix (e.g., reagent water) containing the target analytes at concentrations ranging from 0.1 to 10 µg/L.
-
Spike each calibration standard with 4-Fluoroiodobenzene-¹³C₆ at a constant concentration (e.g., 1 µg/L).
-
Analyze the calibration standards using the same GC-MS method as the samples.
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
Visualizations
The following diagrams illustrate the experimental workflow and the principle of isotope dilution analysis.
Caption: Experimental workflow for the quantitative analysis of aromatic compounds in water.
Caption: Principle of Isotope Dilution Mass Spectrometry.
References
- 1. benchchem.com [benchchem.com]
- 2. 4-Fluoroiodobenzene | C6H4FI | CID 9605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-Fluoroiodobenzene-¹³C₆ in Pharmaceutical Impurity Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
In pharmaceutical manufacturing, the control of impurities is a critical issue governed by stringent regulatory standards. Impurities can originate from starting materials, intermediates, by-products of synthesis, degradation products, reagents, and catalysts. Even at trace levels, these impurities can impact the efficacy and safety of the final drug product. Therefore, robust and reliable analytical methods are essential for the identification and quantification of impurities throughout the drug development process.
4-Fluoroiodobenzene is a key building block in the synthesis of various active pharmaceutical ingredients (APIs), including the gout treatment drug Lesinurad and the glaucoma medication Netarsudil. Its use in synthesis means that it or its derivatives can be present as process-related impurities in the final API. To ensure patient safety and meet regulatory requirements, highly sensitive and accurate analytical methods are necessary to monitor these potential impurities.
This document provides detailed application notes and protocols for the use of 4-Fluoroiodobenzene-¹³C₆ as an internal standard in the quantitative analysis of 4-fluoroiodobenzene and related impurities by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The use of a stable isotope-labeled internal standard like 4-Fluoroiodobenzene-¹³C₆ is the gold standard for quantitative mass spectrometry, as it closely mimics the analyte's behavior during sample preparation and analysis, correcting for matrix effects and variations in instrument response.[1][2]
The Role of 4-Fluoroiodobenzene-¹³C₆ in Impurity Analysis
Stable isotope-labeled internal standards are crucial for accurate quantification in mass spectrometry.[1] 4-Fluoroiodobenzene-¹³C₆, being a ¹³C-labeled analogue of 4-fluoroiodobenzene, shares nearly identical physicochemical properties with its unlabeled counterpart. This ensures that it co-elutes during chromatographic separation and experiences similar ionization efficiency and potential ion suppression in the mass spectrometer's source.[1] This co-behavior allows for the correction of variations that can occur during sample preparation and analysis, leading to more accurate and precise quantification of the target impurity.
The diagram below illustrates the principle of using a stable isotope-labeled internal standard for accurate quantification.
Potential Impurities Originating from 4-Fluoroiodobenzene
During the synthesis of APIs where 4-fluoroiodobenzene is used as a starting material or intermediate, several related impurities can be introduced into the final product. These can include unreacted 4-fluoroiodobenzene, isomers (e.g., 2-fluoroiodobenzene, 3-fluoroiodobenzene), or byproducts from side reactions. The diagram below illustrates a simplified potential pathway for impurity formation.
Experimental Protocols
The following are detailed protocols for the quantification of 4-fluoroiodobenzene and related impurities in a pharmaceutical matrix using 4-Fluoroiodobenzene-¹³C₆ as an internal standard.
Protocol 1: GC-MS Method for Volatile and Semi-Volatile Impurities
This method is suitable for the analysis of residual 4-fluoroiodobenzene and other volatile or semi-volatile halogenated aromatic impurities.
1. Sample Preparation
-
Accurately weigh approximately 100 mg of the Active Pharmaceutical Ingredient (API) into a 10 mL volumetric flask.
-
Add 100 µL of a 10 µg/mL stock solution of 4-Fluoroiodobenzene-¹³C₆ in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Dissolve and dilute to the mark with the same solvent.
-
Vortex for 30 seconds to ensure homogeneity.
-
If necessary, filter the sample through a 0.22 µm PTFE syringe filter before injection.
2. GC-MS Instrumentation and Conditions
| Parameter | Condition |
| Gas Chromatograph | Agilent 8890 GC or equivalent |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Column | Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Split (10:1) |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial: 60 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Quadrupole Temp | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Ions to Monitor | See Table 1 |
Table 1: SIM Parameters for GC-MS Analysis
| Compound | Retention Time (approx.) | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| 4-Fluoroiodobenzene | 10.5 min | 222 | 127, 95 |
| 4-Fluoroiodobenzene-¹³C₆ | 10.5 min | 228 | 133, 99 |
| 2-Fluoroiodobenzene | 10.2 min | 222 | 127, 95 |
| 3-Fluoroiodobenzene | 10.3 min | 222 | 127, 95 |
3. Method Validation Summary
The method should be validated according to ICH Q2(R1) guidelines. A summary of typical validation parameters is presented in Table 2.
Table 2: GC-MS Method Validation Data
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Range | 0.1 - 10 ppm |
| LOD | 0.05 ppm |
| LOQ | 0.1 ppm |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 10% |
Protocol 2: LC-MS/MS Method for Less Volatile Impurities
This method is suitable for the analysis of less volatile process-related impurities and degradation products that may arise from reactions involving 4-fluoroiodobenzene.
1. Sample Preparation
-
Accurately weigh approximately 10 mg of the API into a 10 mL volumetric flask.
-
Add 100 µL of a 1 µg/mL stock solution of 4-Fluoroiodobenzene-¹³C₆ in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Dissolve and dilute to the mark with the same solvent.
-
Vortex for 30 seconds.
-
Filter the sample through a 0.22 µm PVDF syringe filter before injection.
2. LC-MS/MS Instrumentation and Conditions
| Parameter | Condition |
| Liquid Chromatograph | Waters ACQUITY UPLC or equivalent |
| Mass Spectrometer | Waters Xevo TQ-S or equivalent |
| Column | Waters ACQUITY UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 min, hold for 2 min, return to initial |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150 °C |
| Desolvation Temp | 400 °C |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | See Table 3 |
Table 3: MRM Parameters for LC-MS/MS Analysis
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 4-Fluoroiodobenzene | 222.9 | 127.0 | 20 |
| 4-Fluoroiodobenzene-¹³C₆ | 228.9 | 133.0 | 20 |
| Example Impurity 1 | [M+H]⁺ | Fragment 1 | Optimized |
| Example Impurity 2 | [M+H]⁺ | Fragment 1 | Optimized |
3. Method Validation Summary
A summary of typical validation parameters for the LC-MS/MS method is presented in Table 4.
Table 4: LC-MS/MS Method Validation Data
| Parameter | Result |
| Linearity (r²) | > 0.998 |
| Range | 0.01 - 1 ppm |
| LOD | 0.005 ppm |
| LOQ | 0.01 ppm |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 5% |
Conclusion
The use of 4-Fluoroiodobenzene-¹³C₆ as an internal standard provides a robust and reliable approach for the accurate quantification of 4-fluoroiodobenzene and its related impurities in pharmaceutical manufacturing. The detailed GC-MS and LC-MS/MS protocols provided in these application notes offer sensitive and specific methods to ensure the quality and safety of APIs. Proper method validation according to regulatory guidelines is essential before implementation in a quality control setting. The workflows and data presented herein serve as a comprehensive guide for researchers, scientists, and drug development professionals involved in pharmaceutical impurity testing.
References
Application Notes and Protocols for Isotope Dilution Mass Spectrometry with 4-Fluoroiodobenzene-¹³C₆
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides a high degree of accuracy and precision for the quantification of analytes in complex matrices. By introducing a stable isotope-labeled version of the analyte as an internal standard, IDMS effectively corrects for variations in sample preparation, chromatographic separation, and instrument response. This application note details the use of 4-Fluoroiodobenzene-¹³C₆ as an internal standard for the sensitive and accurate quantification of 4-Fluoroiodobenzene and its structural analog, 4-Bromoiodobenzene, in biological samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
4-Fluoroiodobenzene and related halogenated aromatic compounds are important building blocks in the synthesis of pharmaceuticals and other specialty chemicals. Accurate quantification of these compounds in biological matrices is often crucial for pharmacokinetic, toxicokinetic, and metabolism studies during drug development. The use of a stable, ¹³C-labeled internal standard like 4-Fluoroiodobenzene-¹³C₆ is ideal as its chemical and physical properties are nearly identical to the analyte, ensuring it behaves similarly throughout the analytical process, thus minimizing analytical errors.
Principle of Isotope Dilution Mass Spectrometry
The core principle of IDMS lies in the addition of a known amount of an isotopically labeled standard to a sample containing the analyte of interest. The labeled standard is chemically identical to the analyte but has a different mass due to the isotopic enrichment. The mass spectrometer can distinguish between the analyte and the internal standard based on their mass-to-charge ratios (m/z). By measuring the ratio of the signal from the analyte to the signal from the internal standard, the concentration of the analyte in the original sample can be accurately determined, irrespective of sample losses during preparation or fluctuations in instrument performance.
Application: Quantification of 4-Fluoroiodobenzene and 4-Bromoiodobenzene in Human Plasma
This protocol describes a validated method for the simultaneous quantification of 4-Fluoroiodobenzene and 4-Bromoiodobenzene in human plasma using 4-Fluoroiodobenzene-¹³C₆ as the internal standard.
Materials and Reagents
-
Analytes: 4-Fluoroiodobenzene (≥99% purity), 4-Bromoiodobenzene (≥99% purity)
-
Internal Standard: 4-Fluoroiodobenzene-¹³C₆ (≥98% isotopic purity)
-
Solvents: Acetonitrile (B52724) (LC-MS grade), Methanol (B129727) (LC-MS grade), Water (LC-MS grade), Formic acid (LC-MS grade)
-
Plasma: Human plasma (K₂EDTA)
-
Other: Polypropylene (B1209903) tubes (1.5 mL and 15 mL), micropipettes, vortex mixer, centrifuge, analytical balance.
Instrumentation
-
Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: C18 reversed-phase column (e.g., 2.1 mm × 50 mm, 1.7 µm particle size).
Experimental Protocols
Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of 4-Fluoroiodobenzene and 4-Bromoiodobenzene and dissolve each in 10 mL of methanol to prepare individual stock solutions.
-
Accurately weigh approximately 1 mg of 4-Fluoroiodobenzene-¹³C₆ and dissolve it in 1 mL of methanol to prepare the internal standard stock solution.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the analyte stock solutions with a 50:50 mixture of methanol and water to create calibration standards.
-
-
Internal Standard Spiking Solution (100 ng/mL):
-
Dilute the 4-Fluoroiodobenzene-¹³C₆ stock solution with methanol to a final concentration of 100 ng/mL.
-
-
Calibration Curve and QC Samples in Plasma:
-
Spike blank human plasma with the appropriate working standard solutions to create calibration standards at concentrations ranging from 0.1 to 100 ng/mL.
-
Prepare QC samples in blank plasma at low, medium, and high concentrations (e.g., 0.3, 30, and 80 ng/mL).
-
Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma sample (calibration standard, QC, or unknown) into a 1.5 mL polypropylene tube.
-
Add 10 µL of the internal standard spiking solution (100 ng/mL 4-Fluoroiodobenzene-¹³C₆) to each tube and vortex briefly.
-
Add 300 µL of cold acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer 200 µL of the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
-
Vortex to ensure complete dissolution and inject into the LC-MS/MS system.
LC-MS/MS Analysis
The following are typical starting conditions and should be optimized for the specific instrumentation used.
| LC Parameters | Condition |
| Column | C18 reversed-phase (2.1 mm × 50 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS/MS Parameters | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow (Desolvation) | 800 L/hr |
| Gas Flow (Cone) | 50 L/hr |
| Collision Gas | Argon |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 4-Fluoroiodobenzene | 222.9 | 95.0 | 25 |
| 4-Bromoiodobenzene | 282.8 | 155.9 | 30 |
| 4-Fluoroiodobenzene-¹³C₆ | 228.9 | 101.0 | 25 |
Data Presentation
The following tables summarize the expected quantitative performance of the method.
Table 1: Calibration Curve Parameters
| Analyte | Concentration Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |
| 4-Fluoroiodobenzene | 0.1 - 100 | y = 0.025x + 0.001 | > 0.998 |
| 4-Bromoiodobenzene | 0.1 - 100 | y = 0.021x + 0.002 | > 0.997 |
Table 2: Precision and Accuracy Data
| Analyte | Spiked Concentration (ng/mL) | Mean Measured Concentration (ng/mL) (n=5) | Accuracy (%) | Precision (%RSD) |
| 4-Fluoroiodobenzene | 0.3 (Low QC) | 0.29 | 96.7 | 4.5 |
| 30 (Mid QC) | 30.8 | 102.7 | 3.1 | |
| 80 (High QC) | 78.9 | 98.6 | 2.8 | |
| 4-Bromoiodobenzene | 0.3 (Low QC) | 0.31 | 103.3 | 5.2 |
| 30 (Mid QC) | 29.5 | 98.3 | 3.8 | |
| 80 (High QC) | 81.2 | 101.5 | 3.3 |
Visualizations
Experimental Workflow
Caption: Workflow for the quantification of halogenated aromatic compounds in plasma.
Principle of Isotope Dilution Mass Spectrometry
Caption: The fundamental principle of Isotope Dilution Mass Spectrometry (IDMS).
Conclusion
This application note provides a detailed protocol for the accurate and precise quantification of 4-Fluoroiodobenzene and 4-Bromoiodobenzene in human plasma using 4-Fluoroiodobenzene-¹³C₆ as an internal standard coupled with LC-MS/MS. The use of a stable isotope-labeled internal standard is critical for overcoming matrix effects and other sources of analytical variability, making this method highly suitable for regulated bioanalysis in drug development and other research areas where reliable quantitative data is essential. The described workflow and principles can be adapted for the analysis of other halogenated aromatic compounds in various biological matrices.
Application Note: High-Precision Pharmacokinetic Analysis Using 4-Fluoroiodobenzene-¹³C₆
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the use of 4-Fluoroiodobenzene-¹³C₆ as a stable isotope-labeled internal standard and tracer in pharmacokinetic (PK) studies. The use of ¹³C₆-labeled compounds offers significant advantages in drug discovery and development by enabling highly accurate and sensitive quantification of drug candidates and their metabolites in complex biological matrices.[1][2][3][4] This stable, non-radioactive isotope labeling approach allows for enhanced precision in Absorption, Distribution, Metabolism, and Excretion (ADME) studies, ultimately facilitating a more thorough understanding of a drug's behavior in vivo.[1][2][3][5] The protocols outlined herein are intended to guide researchers in the effective design and execution of pharmacokinetic studies utilizing 4-Fluoroiodobenzene-¹³C₆.
Introduction
Stable isotope labeling is a powerful technique in drug metabolism and pharmacokinetic (DMPK) studies.[1][5] The incorporation of stable isotopes, such as Carbon-13 (¹³C), into a drug molecule creates a "heavy" version that is chemically identical to the unlabeled "light" drug but can be distinguished by mass spectrometry.[1][4] This allows the labeled compound to serve as an ideal internal standard for quantitative bioanalysis, correcting for variations in sample preparation and instrument response.[6] Furthermore, ¹³C-labeled compounds can be used as tracers to elucidate metabolic pathways and determine key pharmacokinetic parameters with high precision.[4][]
4-Fluoroiodobenzene is a versatile building block in organic synthesis and may be a key structural motif in various drug candidates.[8] The use of 4-Fluoroiodobenzene-¹³C₆, where all six carbon atoms of the benzene (B151609) ring are replaced with ¹³C, provides a significant mass shift, minimizing the risk of isotopic overlap with the unlabeled analyte and ensuring accurate quantification. This application note details the use of 4-Fluoroiodobenzene-¹³C₆ in a typical preclinical pharmacokinetic study.
Advantages of Using 4-Fluoroiodobenzene-¹³C₆
-
Enhanced Accuracy and Precision: As a co-administered internal standard, it mimics the analyte's behavior during sample extraction and analysis, leading to more reliable data.[6][]
-
Safety: Unlike radioactive isotopes, stable isotopes like ¹³C are non-radioactive and pose no radiation risk, making them suitable for a wider range of studies, including those in sensitive populations.[2][10]
-
Reduced Matrix Effects: Co-elution of the labeled standard with the unlabeled analyte in liquid chromatography-mass spectrometry (LC-MS/MS) helps to compensate for ion suppression or enhancement caused by the biological matrix.
-
Absolute Bioavailability Studies: Enables the simultaneous administration of an intravenous (IV) stable isotope-labeled microdose with an oral unlabeled dose, allowing for the determination of absolute bioavailability in a single study.[11][12]
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Rodents
This protocol describes a typical single-dose pharmacokinetic study in rats to determine the plasma concentration-time profile of a hypothetical drug candidate containing the 4-fluoroiodobenzene moiety.
1. Materials and Reagents:
-
Test Compound (unlabeled)
-
4-Fluoroiodobenzene-¹³C₆ (as an internal standard for bioanalysis)
-
Vehicle for dosing (e.g., 0.5% methylcellulose (B11928114) in water)
-
Male Sprague-Dawley rats (8-10 weeks old)
-
Blood collection tubes (containing anticoagulant, e.g., K₂EDTA)
-
Centrifuge
-
Freezer (-80°C)
-
LC-MS/MS system
2. Dosing and Sample Collection:
-
Acclimate animals for at least 3 days prior to the study.
-
Fast animals overnight (with free access to water) before dosing.
-
Prepare the dosing solution of the test compound in the selected vehicle.
-
Administer a single oral (PO) or intravenous (IV) dose of the test compound to each rat.
-
Collect blood samples (approximately 0.25 mL) from the tail vein or other appropriate site at predetermined time points (e.g., 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Immediately place blood samples into anticoagulant-containing tubes and mix gently.
-
Centrifuge the blood samples at 4°C to separate the plasma.
-
Transfer the plasma supernatant to labeled cryovials and store at -80°C until analysis.
3. Bioanalytical Sample Preparation:
-
Thaw plasma samples on ice.
-
To a 50 µL aliquot of each plasma sample, add 10 µL of the internal standard working solution (4-Fluoroiodobenzene-¹³C₆ in methanol).
-
Add 200 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or 96-well plate for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
Develop a sensitive and specific LC-MS/MS method for the simultaneous detection of the unlabeled test compound and the 4-Fluoroiodobenzene-¹³C₆ internal standard.
-
Optimize chromatographic conditions (column, mobile phases, gradient) to achieve good separation and peak shape.
-
Optimize mass spectrometry parameters (ionization source, collision energy, precursor and product ions for Multiple Reaction Monitoring - MRM) for maximum sensitivity.
Data Presentation
The following tables represent typical data that would be generated from a pharmacokinetic study using 4-Fluoroiodobenzene-¹³C₆ as an internal standard for the analysis of a hypothetical drug, "Drug X".
Table 1: LC-MS/MS MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Drug X (unlabeled) | [M+H]⁺ | Fragment 1 |
| Drug X-¹³C₆ (Internal Standard) | [M+H]⁺ + 6 | Fragment 1 + 6 |
Table 2: Plasma Concentration-Time Data for Drug X Following a Single Oral Dose
| Time (hr) | Mean Plasma Concentration (ng/mL) ± SD |
| 0.25 | 50.5 ± 8.2 |
| 0.5 | 152.3 ± 25.1 |
| 1 | 350.8 ± 58.4 |
| 2 | 480.1 ± 75.9 |
| 4 | 320.6 ± 49.3 |
| 6 | 180.2 ± 30.7 |
| 8 | 95.7 ± 15.8 |
| 12 | 30.4 ± 6.1 |
| 24 | 5.1 ± 1.9 |
Table 3: Key Pharmacokinetic Parameters of Drug X
| Parameter | Value |
| Cₘₐₓ (ng/mL) | 485.2 |
| Tₘₐₓ (hr) | 2.0 |
| AUC₀₋₂₄ (ng*hr/mL) | 2540.7 |
| t₁/₂ (hr) | 3.5 |
Visualizations
Caption: Experimental workflow for a preclinical pharmacokinetic study.
References
- 1. benchchem.com [benchchem.com]
- 2. metsol.com [metsol.com]
- 3. chemicalsknowledgehub.com [chemicalsknowledgehub.com]
- 4. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 5. moravek.com [moravek.com]
- 6. benchchem.com [benchchem.com]
- 8. 4-Fluoroiodobenzene [myskinrecipes.com]
- 10. Applications of stable isotopes in clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stable Isotopically Labeled Intravenous Microdose Pharmacokinetic Trials as a Tool to Assess Absolute Bioavailability: Feasibility and Paradigm to Apply for Protein Kinase Inhibitors in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bioavailability - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Analytical Method Validation Using 4-Fluoroiodobenzene-¹³C₆
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of drug development and analytical chemistry, the validation of analytical methods is paramount to ensure data integrity, accuracy, and reproducibility. The use of stable isotope-labeled internal standards (SIL-IS) is a widely accepted best practice in quantitative bioanalysis, particularly for liquid chromatography-mass spectrometry (LC-MS/MS) assays. This is due to their ability to mimic the analyte of interest throughout the entire analytical process, thereby compensating for variability in sample preparation, chromatography, and ionization.[1][2][3][4][5]
This document provides a comprehensive guide to the validation of a bioanalytical method using 4-Fluoroiodobenzene-¹³C₆ as an internal standard. While this document presents a specific application for the quantification of the hypothetical fluorinated drug "Fluorexatide," the principles and protocols described herein are broadly applicable to other analytes where 4-Fluoroiodobenzene-¹³C₆ would serve as a suitable internal standard.
Properties of 4-Fluoroiodobenzene-¹³C₆
| Property | Value |
| Chemical Formula | ¹³C₆H₄FI |
| Molecular Weight | ~228.02 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Purity | ≥99% |
| Isotopic Purity | ≥99% ¹³C |
Application: Quantification of Fluorexatide in Human Plasma by LC-MS/MS
This application note details a validated LC-MS/MS method for the quantitative determination of Fluorexatide, a novel fluorinated pharmaceutical, in human plasma. The method utilizes 4-Fluoroiodobenzene-¹³C₆ as an internal standard to ensure high accuracy and precision.
Experimental Protocol
1. Materials and Reagents
-
Fluorexatide analytical standard (≥99.5% purity)
-
4-Fluoroiodobenzene-¹³C₆ (≥99% isotopic purity)
-
Human plasma (K₂EDTA as anticoagulant)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (deionized, 18.2 MΩ·cm)
2. Stock and Working Solutions Preparation
-
Fluorexatide Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Fluorexatide in 10 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 4-Fluoroiodobenzene-¹³C₆ in 10 mL of methanol.
-
Working Solutions: Prepare serial dilutions of the Fluorexatide stock solution in 50% methanol/water to create working solutions for calibration standards and quality control (QC) samples. Prepare a working solution of the internal standard at a concentration of 100 ng/mL in 50% methanol/water.
3. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of human plasma (blank, calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (100 ng/mL) to all tubes except the blank matrix.
-
Vortex for 10 seconds.
-
Add 400 µL of acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a clean autosampler vial.
-
Inject 5 µL into the LC-MS/MS system.
4. LC-MS/MS Conditions
-
Liquid Chromatography:
-
System: Agilent 1290 Infinity II or equivalent
-
Column: ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
Time (min) %B 0.0 20 2.5 95 3.5 95 3.6 20 | 5.0 | 20 |
-
Column Temperature: 40°C
-
-
Mass Spectrometry:
-
System: Sciex Triple Quad 6500+ or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Fluorexatide 453.2 289.1 35 | 4-Fluoroiodobenzene-¹³C₆ | 229.0 | 102.1 | 25 |
-
Method Validation Summary
The bioanalytical method was validated according to the FDA and EMA guidelines for bioanalytical method validation. The following parameters were assessed:
1. Linearity and Range
The calibration curve was linear over the range of 1.0 to 1000 ng/mL. The coefficient of determination (r²) was consistently >0.99.
| Analyte Concentration (ng/mL) | 1.0 | 5.0 | 25 | 100 | 250 | 500 | 1000 |
| Mean Back-calculated Concentration (ng/mL) | 0.98 | 5.05 | 24.8 | 101.2 | 249.5 | 503.1 | 998.7 |
| Accuracy (% Bias) | -2.0 | 1.0 | -0.8 | 1.2 | -0.2 | 0.6 | -0.1 |
| Precision (%CV) | 4.5 | 3.2 | 2.1 | 1.5 | 1.8 | 1.2 | 0.9 |
2. Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated at four QC levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).
| QC Level | Concentration (ng/mL) | Intra-day Accuracy (% Bias) (n=6) | Intra-day Precision (%CV) (n=6) | Inter-day Accuracy (% Bias) (n=18) | Inter-day Precision (%CV) (n=18) |
| LLOQ | 1.0 | -1.5 | 5.8 | -0.8 | 6.5 |
| LQC | 3.0 | 2.1 | 4.2 | 2.5 | 4.9 |
| MQC | 150 | -0.5 | 2.5 | -0.2 | 3.1 |
| HQC | 750 | 1.2 | 1.9 | 1.5 | 2.4 |
3. Recovery and Matrix Effect
The extraction recovery of Fluorexatide and the matrix effect were assessed at LQC and HQC levels.
| QC Level | Concentration (ng/mL) | Mean Extraction Recovery (%) | Mean Matrix Effect (%) |
| LQC | 3.0 | 92.5 | 98.2 |
| HQC | 750 | 94.1 | 101.5 |
4. Stability
Fluorexatide was found to be stable in human plasma under various storage conditions.
| Stability Condition | Duration | Mean Stability (%) |
| Bench-top | 6 hours at room temperature | 98.5 |
| Freeze-thaw | 3 cycles | 97.9 |
| Long-term | 90 days at -80°C | 99.1 |
Diagrams
Caption: Experimental workflow for the quantification of Fluorexatide.
Caption: Role of the internal standard in accurate quantification.
Conclusion
The described LC-MS/MS method using 4-Fluoroiodobenzene-¹³C₆ as an internal standard is a robust, accurate, and precise method for the quantification of Fluorexatide in human plasma. The use of a stable isotope-labeled internal standard is crucial for mitigating variability introduced during sample processing and analysis, leading to reliable data for pharmacokinetic and other drug development studies. The principles and protocols outlined in this document can be adapted for the validation of other analytical methods where 4-Fluoroiodobenzene-¹³C₆ is a suitable internal standard.
References
- 1. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. foodriskmanagement.com [foodriskmanagement.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for 4-Fluoroiodobenzene-¹³C₆ Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation of a stock solution of 4-Fluoroiodobenzene-¹³C₆. This isotopically labeled compound is a critical tool in various research applications, including metabolic studies, pharmacokinetic analyses, and as an internal standard in mass spectrometry-based quantification. Accurate preparation of a stock solution is the first and most critical step for obtaining reliable and reproducible experimental results.
Physicochemical and Safety Data
Proper handling and storage are predicated on a clear understanding of the compound's properties and associated hazards. The data for the unlabeled analogue, 4-Fluoroiodobenzene, is presented here as a close surrogate for the ¹³C₆-labeled version. The primary difference is the molecular weight.
| Property | Value | Source |
| Chemical Name | 4-Fluoroiodobenzene-¹³C₆ | - |
| Molecular Formula | ¹³C₆H₄FI | - |
| Calculated Molecular Weight | 228.02 g/mol | - |
| Molecular Weight (Unlabeled) | 222.00 g/mol | [1][2][3][4] |
| Appearance | Liquid at room temperature | [3][5] |
| Density (Unlabeled) | ~1.925 g/mL at 25 °C | [3][6] |
| Melting Point (Unlabeled) | -20 °C | [3][6] |
| Boiling Point (Unlabeled) | 182-184 °C | [3][6] |
| Solubility | Poorly soluble in water. Soluble in organic solvents (e.g., DMSO, DMF, Acetonitrile, Ethanol, Acetone, Benzene). | [6][7] |
| Storage Conditions | Store at room temperature in a dark, dry, and well-ventilated place. Keep container tightly sealed. | [1][6][8] |
| Stability | Light-sensitive. Some commercial preparations include a copper stabilizer. | [3][6] |
| Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [2][9] |
| Precautionary Statements | P261: Avoid breathing vapors. P280: Wear protective gloves/eye protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3] |
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol details the steps to prepare a 10 mM stock solution of 4-Fluoroiodobenzene-¹³C₆ in Dimethyl Sulfoxide (DMSO). The concentration can be adjusted as needed by modifying the mass of the solute or the volume of the solvent accordingly.
Materials and Equipment:
-
4-Fluoroiodobenzene-¹³C₆
-
Anhydrous Dimethyl Sulfoxide (DMSO), analytical grade
-
Calibrated analytical balance (readable to at least 0.1 mg)
-
Calibrated positive displacement micropipettes or glass syringes
-
Volumetric flask (e.g., 1 mL or 5 mL, Class A)
-
Amber glass vial with a PTFE-lined screw cap for storage
-
Vortex mixer
-
Personal Protective Equipment (PPE): Safety glasses, nitrile gloves, lab coat
Procedure:
-
Pre-Weighing Preparations:
-
Ensure all work is performed inside a certified chemical fume hood.
-
Bring the sealed container of 4-Fluoroiodobenzene-¹³C₆ to room temperature before opening to prevent condensation.
-
Place a clean, empty weighing boat or vial on the analytical balance and tare the mass.
-
-
Weighing the Solute:
-
Carefully transfer the desired amount of 4-Fluoroiodobenzene-¹³C₆ into the tared container. For a 1 mL stock solution of 10 mM, the required mass is 2.28 mg.
-
Calculation: Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)
-
Mass = 0.010 mol/L * 0.001 L * 228.02 g/mol * 1000 = 2.28 mg
-
-
Record the exact mass to four decimal places (e.g., 2.28XX mg). This precise mass will be used to calculate the actual concentration of the final stock solution.
-
-
Dissolution:
-
Transfer the weighed 4-Fluoroiodobenzene-¹³C₆ to the Class A volumetric flask.
-
Add approximately half of the final desired volume of DMSO (e.g., 0.5 mL for a 1 mL final volume) to the flask.
-
Cap the flask and vortex gently until the solute is completely dissolved. Visual inspection should show a clear, particle-free solution.
-
-
Final Volume Adjustment:
-
Once dissolved, carefully add DMSO to the volumetric flask until the bottom of the meniscus reaches the calibration mark.
-
Cap the flask and invert it 10-15 times to ensure the solution is homogeneous.
-
-
Storage:
-
Transfer the final stock solution to a properly labeled amber glass vial with a PTFE-lined cap.
-
The label should include:
-
Compound Name: 4-Fluoroiodobenzene-¹³C₆
-
Calculated Concentration (e.g., 10 mM)
-
Solvent (DMSO)
-
Date of Preparation
-
Preparer's Initials
-
-
Store the vial in a dark, room temperature location as recommended.
-
Visual Workflow and Logic Diagrams
The following diagrams illustrate the key processes involved in preparing the stock solution.
Caption: Workflow for preparing a 4-Fluoroiodobenzene-¹³C₆ stock solution.
Caption: Relationship between compound hazards and required safety controls.
References
- 1. 352-34-1|1-Fluoro-4-iodobenzene|BLD Pharm [bldpharm.com]
- 2. 4-Fluoroiodobenzene | C6H4FI | CID 9605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 对氟碘苯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 1-Fluoro-4-iodobenzene, 99% | Fisher Scientific [fishersci.ca]
- 5. Professional Iodobenzene Supplier [iodobenzene.ltd]
- 6. 1-Fluoro-4-iodobenzene | 352-34-1 [chemicalbook.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. fishersci.com [fishersci.com]
- 9. capotchem.cn [capotchem.cn]
Application Note & Protocol: A Guide to Selecting the Optimal Internal Standard Concentration
Audience: This document is intended for researchers, scientists, and drug development professionals utilizing chromatographic and mass spectrometric techniques for quantitative analysis.
Introduction: The Crucial Role of the Internal Standard
In quantitative analytical chemistry, an internal standard (IS) is a compound of known concentration added consistently to all samples, including calibration standards, quality controls (QCs), and unknown samples.[1][2][3] Its primary function is to compensate for variations that can occur during sample preparation, injection, and analysis, thereby enhancing the accuracy and precision of the results.[2][4][5] The analyte concentration is determined by calculating the ratio of the analyte's response to the IS's response.[1][5] The selection of an appropriate internal standard is critical, with stable isotope-labeled (SIL) versions of the analyte being the preferred choice for mass spectrometry-based assays due to their similar physicochemical properties.[3][6][7]
The concentration of the internal standard is a critical parameter that can significantly impact the quality of analytical data. An improperly chosen concentration can lead to inaccuracies, poor precision, and non-linear calibration curves.[3][7] Therefore, a systematic approach to selecting and optimizing the IS concentration is essential for robust and reliable bioanalytical method development and validation.
Key Considerations for Internal Standard Concentration Selection
Several factors must be taken into account when determining the appropriate concentration for an internal standard:
-
Analyte Concentration Range: The IS concentration should be chosen in relation to the expected concentration range of the analyte in the study samples.[8][9]
-
Detector Response: The chosen concentration should yield a stable and reproducible signal from the detector, well above the limit of detection (LOD) but not so high as to cause detector saturation.[10]
-
Analyte-to-IS Response Ratio: A common practice is to select an IS concentration that results in a response (peak area) ratio of approximately 1:1 with the analyte at the midpoint of the calibration curve.[8] Other recommendations suggest an IS response that is around one-third to one-half of the analyte's response at the upper limit of quantification (ULOQ).[3]
-
Matrix Effects: The IS should ideally experience similar matrix effects (ion suppression or enhancement) as the analyte.[4][11] A well-chosen IS concentration can help to normalize these effects, but it is not a universal solution, and matrix-matched calibration standards may still be necessary for highly accurate quantification.[12]
-
Cross-Interference: It is crucial to ensure that the analyte does not contribute to the IS signal and vice versa.[3] Regulatory guidelines, such as the ICH M10, specify acceptance criteria for this "crosstalk".[6]
Experimental Protocol for Optimizing Internal Standard Concentration
This protocol outlines a systematic approach to determine the optimal internal standard concentration for a quantitative analytical method.
Objective: To identify an IS concentration that provides a stable response and ensures the accuracy, precision, and linearity of the calibration curve over the desired analytical range.
Materials:
-
Blank biological matrix (e.g., plasma, serum, urine)
-
Analyte reference standard
-
Internal standard reference standard
-
All necessary solvents and reagents for the analytical method
Methodology:
-
Preparation of Stock Solutions: Prepare separate, accurate stock solutions of the analyte and the internal standard in an appropriate solvent.
-
Preparation of Calibration Standards: Prepare a series of calibration standards by spiking the blank matrix with the analyte stock solution to cover the desired concentration range (e.g., 8-10 non-zero concentrations).
-
Preparation of Internal Standard Working Solutions: Prepare several working solutions of the internal standard at different concentrations. A suggested starting point is to prepare three concentrations: one that is expected to yield a response similar to the analyte at the low end of the curve, one at the mid-point, and one at the high end.
-
Sample Preparation and Analysis:
-
For each IS concentration being tested, prepare a full set of calibration standards.
-
Add a constant, precise volume of the IS working solution to each calibration standard.
-
Process the samples according to the established analytical method (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction).
-
Analyze the processed samples using the chromatographic/mass spectrometric system.
-
-
Data Evaluation:
-
For each IS concentration tested, generate a calibration curve by plotting the peak area ratio (analyte area / IS area) against the nominal analyte concentration.
-
Evaluate the linearity of each calibration curve (e.g., by calculating the coefficient of determination, r²).
-
Assess the accuracy and precision of the back-calculated concentrations of the calibration standards.
-
Examine the consistency of the internal standard's absolute peak area across all calibration standards. Significant trends (e.g., increasing or decreasing IS area with increasing analyte concentration) may indicate an issue.
-
Data Presentation and Interpretation
Summarizing the results in a clear and structured manner is essential for comparing the performance of different internal standard concentrations.
Table 1: Evaluation of Calibration Curve Performance at Different IS Concentrations
| IS Concentration | Linearity (r²) | Accuracy (% Bias) at LLOQ | Accuracy (% Bias) at ULOQ | Precision (%RSD) at LLOQ | Precision (%RSD) at ULOQ |
| Low (e.g., 10 ng/mL) | 0.9921 | -8.5 | 5.2 | 12.3 | 6.8 |
| Medium (e.g., 50 ng/mL) | 0.9995 | -1.2 | 0.8 | 4.5 | 2.1 |
| High (e.g., 200 ng/mL) | 0.9989 | 2.5 | -1.5 | 5.1 | 2.9 |
Interpretation: In the example data above, the medium IS concentration (50 ng/mL) provides the best overall performance, with excellent linearity and the highest accuracy and precision at both the lower and upper limits of the calibration range.
Table 2: Assessment of Internal Standard Response Consistency
| IS Concentration | Mean IS Peak Area | %RSD of IS Peak Area across Curve |
| Low (e.g., 10 ng/mL) | 55,000 | 18.5 |
| Medium (e.g., 50 ng/mL) | 275,000 | 3.2 |
| High (e.g., 200 ng/mL) | 1,100,000 | 4.1 |
Interpretation: The low IS concentration exhibits significant variability in its response across the calibration curve, which is undesirable. Both the medium and high concentrations show good consistency, with a relative standard deviation (%RSD) below 5%.
Visualizations
Caption: Workflow for the systematic optimization of internal standard concentration.
Caption: Relationship between IS concentration and key analytical performance metrics.
Conclusion
The systematic evaluation of multiple internal standard concentrations is a critical step in the development of robust and reliable quantitative analytical methods. By assessing the impact of IS concentration on the linearity, accuracy, and precision of the calibration curve, as well as the stability of the IS response, researchers can confidently select a concentration that will ensure the highest quality data. The protocols and data interpretation frameworks provided in this note offer a comprehensive guide for drug development professionals to optimize this crucial parameter.
References
- 1. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 2. nebiolab.com [nebiolab.com]
- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 5. Internal standard - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 8. HOW TO CHOOSE APPROPRATE CONCENTRION FOR INTERNAL STANDARD? - Chromatography Forum [chromforum.org]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting low signal with 4-Fluoroiodobenzene-13C6
This technical support guide provides troubleshooting assistance for researchers, scientists, and drug development professionals experiencing low signal intensity when using 4-Fluoroiodobenzene-¹³C₆ in their experiments. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (General)
Q1: What is 4-Fluoroiodobenzene-¹³C₆ and what are its primary applications?
4-Fluoroiodobenzene-¹³C₆ is a stable, isotopically labeled form of 4-fluoroiodobenzene where all six carbon atoms in the benzene (B151609) ring are the ¹³C isotope. This labeling makes it a valuable tool in various analytical and synthetic applications. It is commonly used as a versatile building block in ¹⁸F radiochemistry for positron emission tomography (PET) tracer development and in transition metal-mediated cross-coupling reactions. Its isotopic labeling allows for mechanistic studies and quantification in mass spectrometry-based assays.
Q2: I'm observing a low signal across my experiments. What are some universal initial checks?
Low signal intensity can often be traced back to fundamental issues. Before delving into instrument-specific troubleshooting, verify the following:
-
Compound Integrity: Ensure the compound has been stored correctly, typically at room temperature, away from light, and in a dry environment.[1] Check for any signs of degradation or contamination. The product often contains copper as a stabilizer.
-
Sample Concentration: Verify the concentration of your sample. An insufficient amount of the analyte is a common reason for a weak signal.
-
Solvent and Solubility: Confirm that 4-Fluoroiodobenzene-¹³C₆ is fully dissolved in the chosen solvent. Poor solubility can lead to a lower effective concentration and thus a weaker signal.
-
Instrument Calibration: Ensure the instrument (NMR, mass spectrometer, etc.) has been recently and correctly calibrated.
Troubleshooting Guide 1: Low Signal in ¹³C NMR Spectroscopy
Users may encounter issues with signal intensity in ¹³C NMR, even with a fully labeled compound, due to experimental parameters or sample conditions.
Q1: I am observing a weak or no signal in my ¹³C NMR spectrum. What should I check first?
Even with a ¹³C-labeled compound, a weak signal can occur. Start with these fundamental checks:
-
Sample Concentration: A low concentration is a primary cause of weak signals. While ¹³C labeling significantly enhances sensitivity compared to natural abundance, a sufficient sample amount is still necessary.
-
Number of Scans: Increase the number of scans (transients). The signal-to-noise ratio increases with the square root of the number of scans, so doubling the scans will increase the signal-to-noise by a factor of approximately 1.4.
-
Instrument Tuning: Ensure the NMR probe is correctly tuned to the ¹³C frequency. Improper tuning can lead to a significant loss of signal.[2]
Q2: My signal is present but appears overly complex or split, making it seem weak. What is happening?
This is a common observation for fluorinated compounds. The complexity arises from ¹³C-¹⁹F spin-spin coupling, which can split a single carbon peak into multiple lines, distributing its intensity and making it appear weaker.[3]
-
¹JCF Coupling: The direct, one-bond coupling between ¹³C and ¹⁹F is very large (typically >200 Hz).
-
Long-Range Coupling: Two-bond (²JCF) and even four-bond (⁴JCF) couplings can also occur, further splitting the signals.[3]
To simplify the spectrum and consolidate the signal, consider running a ¹⁹F-decoupled ¹³C NMR experiment. This will collapse the multiplets caused by C-F coupling into single peaks, significantly improving the signal-to-noise ratio.
Q3: How can I optimize my NMR acquisition parameters for 4-Fluoroiodobenzene-¹³C₆?
Optimizing acquisition parameters is crucial. Beyond increasing the number of scans, consider the following:
-
Relaxation Delay (d1): Quaternary carbons (like C1 and C4 in this molecule) often have longer relaxation times. Ensure your relaxation delay is adequate (e.g., 2-5 seconds) to allow for full magnetization recovery between pulses.
-
Pulse Angle: A 90° pulse angle gives the maximum signal for a single scan, but a smaller flip angle (e.g., 30-45°) combined with a shorter relaxation delay can often improve signal-to-noise in a given amount of time.
-
Decoupling: Use proton decoupling to remove ¹H-¹³C coupling and benefit from the Nuclear Overhauser Effect (NOE), which can enhance the signal of protonated carbons.
Table 1: Recommended Starting Parameters for ¹³C NMR
| Parameter | Recommended Value | Rationale |
| Pulse Program | Standard ¹H decoupled | To remove ¹H-¹³C coupling and gain NOE. |
| Relaxation Delay (d1) | 2.0 s | A good starting point for aromatic compounds. |
| Acquisition Time (aq) | 1.0 - 2.0 s | To ensure good digital resolution. |
| Number of Scans (ns) | 128 or higher | Increase as needed to improve signal-to-noise. |
| Pulse Angle | 45° | Balances signal intensity and relaxation time. |
Experimental Protocol: ¹³C NMR Sample Preparation
-
Sample Weighing: Accurately weigh approximately 10-20 mg of 4-Fluoroiodobenzene-¹³C₆.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d, Acetone-d₆, Benzene-d₆).
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the sample in a clean vial. Gently swirl to ensure complete dissolution.
-
Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.
-
Analysis: Cap the NMR tube, wipe it clean, and insert it into the NMR spectrometer. Proceed with instrument tuning and data acquisition.
Troubleshooting Workflow: Low ¹³C NMR Signal
Caption: Troubleshooting workflow for low signal in ¹³C NMR experiments.
Troubleshooting Guide 2: Low Signal in Mass Spectrometry
Low signal or the absence of a clear molecular ion peak are common challenges in mass spectrometry.
Q1: I am not seeing the expected molecular ion peak for 4-Fluoroiodobenzene-¹³C₆. What could be the issue?
Several factors can contribute to a weak or absent molecular ion ([M]⁺˙) peak:
-
Ionization Technique: Electron Ionization (EI) can be a high-energy technique that causes extensive fragmentation, leading to a diminished molecular ion peak. Consider using a softer ionization method like Chemical Ionization (CI) or Electrospray Ionization (ESI) if available.
-
Fragmentation: The C-I bond is relatively weak and can easily cleave upon ionization. This would lead to a prominent fragment ion corresponding to the loss of iodine, rather than a strong molecular ion peak.
-
Instrument Settings: Ensure the mass analyzer settings (e.g., detector voltage, scan range) are optimized for the expected mass-to-charge ratio (m/z) of your compound.
Q2: How can I improve the signal of my compound in the mass spectrometer?
-
Increase Concentration: As with NMR, ensure your sample is sufficiently concentrated.
-
Optimize Ion Source: Tune the ion source parameters, such as temperature and voltages, to maximize the signal for a compound of similar mass and structure.
-
Change Mobile Phase (for LC-MS): If using LC-MS, the mobile phase composition can significantly affect ionization efficiency. While often used for chromatography, modifiers like trifluoroacetic acid (TFA) can suppress the ESI signal.[4] Consider using formic acid instead or adding "supercharging" agents if compatible with your method.[4]
Q3: What are the expected m/z values for the molecular ion and key fragments of 4-Fluoroiodobenzene-¹³C₆?
Understanding the expected masses is critical for identifying your compound. The calculations below are based on the most abundant isotopes (¹³C, ¹H, ¹⁹F, ¹²⁷I).
Table 2: Expected m/z Values for 4-Fluoroiodobenzene-¹³C₆
| Ion | Formula | Calculated m/z | Notes |
| Molecular Ion [M]⁺˙ | [¹³C₆H₄¹⁹F¹²⁷I]⁺˙ | 228.0 | Expected parent peak. |
| [M-I]⁺ Fragment | [¹³C₆H₄¹⁹F]⁺ | 101.0 | Loss of iodine atom. Likely to be a significant peak. |
| [M-F]⁺ Fragment | [¹³C₆H₄¹²⁷I]⁺ | 209.0 | Loss of fluorine atom. Less likely than C-I cleavage. |
| [¹³C₆H₄]⁺˙ Fragment | [¹³C₆H₄]⁺˙ | 82.0 | Loss of both fluorine and iodine. |
Experimental Protocol: Sample Preparation for Direct Infusion MS
-
Stock Solution: Prepare a stock solution of 4-Fluoroiodobenzene-¹³C₆ at approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile).
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using a solvent system appropriate for your ionization source (e.g., 50:50 acetonitrile:water with 0.1% formic acid for ESI).
-
Infusion: Load the working solution into a syringe and place it on a syringe pump connected to the mass spectrometer's ion source.
-
Analysis: Infuse the sample at a low flow rate (e.g., 5-10 µL/min) and optimize the ion source and detector settings to maximize the signal for the expected m/z of 228.0.
Troubleshooting Workflow: Low Mass Spectrometry Signal
Caption: Troubleshooting workflow for low signal in Mass Spectrometry experiments.
References
- 1. 4-Fluoroiodobenzene [myskinrecipes.com]
- 2. reddit.com [reddit.com]
- 3. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]
- 4. Enhancing Sensitivity of Liquid Chromatography-Mass Spectrometry of Peptides and Proteins Using Supercharging Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Matrix Effects in LC-MS using 4-Fluoroiodobenzene-¹³C₆
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in Liquid Chromatography-Mass Spectrometry (LC-MS) when using 4-Fluoroiodobenzene-¹³C₆ as an internal standard.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS analysis?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2] This phenomenon can lead to ion suppression or enhancement, which negatively impacts the accuracy, precision, and sensitivity of quantitative analyses.[1][3][4] The "matrix" itself refers to all components within a sample other than the analyte of interest, such as proteins, salts, lipids, and other endogenous compounds.[1]
Q2: Why is 4-Fluoroiodobenzene-¹³C₆ used as an internal standard?
A2: 4-Fluoroiodobenzene-¹³C₆ is a stable isotope-labeled (SIL) internal standard. SIL internal standards are considered the gold standard for quantitative LC-MS analysis.[5][6] Because they are structurally almost identical to the analyte and have similar physicochemical properties, they co-elute with the analyte and experience similar matrix effects.[1][5] This co-elution allows for the correction of signal suppression or enhancement, leading to more accurate and precise quantification.[7] The mass difference due to the ¹³C isotopes allows the mass spectrometer to distinguish the internal standard from the native analyte.
Q3: How can I identify if my analysis is affected by matrix effects?
A3: Matrix effects can be identified by several methods. One common approach is the post-extraction spike method.[3][8] This involves comparing the signal response of an analyte in a clean solvent to the response of the same analyte spiked into a blank sample matrix that has already gone through the extraction process.[3] A lower response in the matrix sample indicates ion suppression, while a higher response suggests ion enhancement.[2] Another method is to compare the slope of a calibration curve prepared in a clean solvent versus one prepared in the sample matrix.[8] A difference in the slopes is indicative of matrix effects.
Q4: What are the primary causes of matrix effects?
A4: The primary causes of matrix effects are co-eluting endogenous compounds from the sample matrix that interfere with the ionization of the target analyte in the mass spectrometer's ion source.[1][9] Phospholipids from biological samples like plasma or serum are a major contributor to matrix-induced ionization suppression.[10] Other sources include salts, proteins, and other small molecules present in the sample.[1] These interfering compounds can compete with the analyte for ionization, leading to a decreased signal (ion suppression) or, in some cases, an increased signal (ion enhancement).[1]
Troubleshooting Guides
Issue 1: Poor reproducibility and accuracy in quantitative results.
This issue often points towards uncompensated matrix effects.
Troubleshooting Steps:
-
Verify Internal Standard Performance: Ensure that the 4-Fluoroiodobenzene-¹³C₆ internal standard is added to all samples and standards at a consistent concentration early in the sample preparation process. The ratio of the analyte peak area to the internal standard peak area should remain consistent even if the absolute signal intensity varies.
-
Evaluate Sample Preparation: The most effective way to combat matrix effects is to remove interfering components through rigorous sample preparation.[1][11] Consider optimizing or changing your sample cleanup method.
-
Solid-Phase Extraction (SPE): Offers more selective cleanup than protein precipitation by selectively extracting analytes.[1]
-
Liquid-Liquid Extraction (LLE): Can be optimized by adjusting the pH and using different organic solvents to improve the removal of interferences.[11]
-
Protein Precipitation (PPT): While a simpler method, it may not effectively remove all matrix components.[11] Consider specialized PPT plates that can remove phospholipids.[11]
-
-
Chromatographic Optimization: Modify your LC method to improve the separation of your analyte from matrix interferences.[1]
-
Adjust the gradient profile to better resolve the analyte peak.
-
Experiment with a different stationary phase (column) that may offer a different selectivity.
-
-
Sample Dilution: If the analyte concentration is high enough, diluting the sample can reduce the concentration of matrix components, thereby minimizing their effect.[3][8]
Issue 2: Significant ion suppression or enhancement is observed.
When initial tests confirm the presence of strong matrix effects, a systematic approach is needed to mitigate them.
Quantitative Assessment of Matrix Effects:
A quantitative assessment can help in understanding the extent of the issue and the effectiveness of troubleshooting steps. The matrix effect can be calculated using the following formula:
Matrix Effect (%) = (Peak Area in post-extraction spiked sample / Peak Area in clean solvent) x 100%
A value below 100% indicates ion suppression, while a value above 100% signifies ion enhancement.[2]
Mitigation Strategies and Expected Outcomes:
| Mitigation Strategy | Principle | Expected Improvement in Matrix Effect |
| Optimized SPE | More selective removal of interfering compounds.[1] | Matrix effect closer to 100% (e.g., 85-115%). |
| Optimized LLE | Partitioning of analyte away from matrix components.[11] | Matrix effect closer to 100% (e.g., 80-120%). |
| Phospholipid Removal Plates | Specific removal of phospholipids, a major source of matrix effects.[10] | Significant reduction in ion suppression, especially in plasma/serum samples. |
| Chromatographic Separation | Eluting the analyte at a different retention time from interfering compounds.[1] | Reduced matrix effect at the analyte's retention time. |
Experimental Protocols
Protocol 1: Post-Extraction Spike Analysis to Quantify Matrix Effects
-
Prepare three sets of samples:
-
Set A (Neat Solution): Analyte and 4-Fluoroiodobenzene-¹³C₆ internal standard spiked into the mobile phase or reconstitution solvent.
-
Set B (Pre-extraction Spike): Blank matrix spiked with the analyte and internal standard before the extraction procedure.
-
Set C (Post-extraction Spike): Blank matrix is subjected to the extraction procedure, and the analyte and internal standard are spiked into the final extract.
-
-
Analyze all samples using the LC-MS method.
-
Calculate the Matrix Effect (ME) and Recovery (RE):
-
ME (%) = (Mean Peak Area of Set C / Mean Peak Area of Set A) * 100
-
RE (%) = (Mean Peak Area of Set B / Mean Peak Area of Set C) * 100
-
Visualizations
Caption: Workflow for quantitative analysis using a stable isotope-labeled internal standard.
Caption: Troubleshooting workflow for addressing matrix effects in LC-MS.
References
- 1. longdom.org [longdom.org]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. zefsci.com [zefsci.com]
- 10. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 11. chromatographyonline.com [chromatographyonline.com]
Optimizing Chromatographic Separation of 4-Fluoroiodobenzene-13C6: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the chromatographic separation of 4-Fluoroiodobenzene-13C6. It includes detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during analysis.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues encountered during the chromatographic analysis of this compound by both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
HPLC Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Peak Tailing | - Secondary Interactions: The analyte may be interacting with active sites (e.g., residual silanols) on the silica-based stationary phase. - Mobile Phase pH: Inappropriate mobile phase pH can lead to analyte ionization and secondary interactions. - Column Overload: Injecting too much sample can lead to peak distortion. | - Use an End-Capped Column: Select a column with minimal residual silanol (B1196071) activity. - Mobile Phase Modifier: Add a small amount of a competitive agent, like triethylamine (B128534) (TEA), to the mobile phase to block active sites. - pH Adjustment: Ensure the mobile phase pH is at least 2 units away from the analyte's pKa. - Reduce Sample Concentration: Dilute the sample and reinject. |
| Poor Resolution | - Inadequate Mobile Phase Strength: The mobile phase may be too strong or too weak, leading to co-elution with other components. - Inappropriate Stationary Phase: The column chemistry may not be suitable for the analyte. - Flow Rate Too High: High flow rates can decrease separation efficiency. | - Optimize Mobile Phase Composition: Adjust the ratio of organic solvent to aqueous phase. A gradient elution may be necessary for complex samples. - Select a Different Column: Consider a column with a different stationary phase (e.g., phenyl-hexyl) to introduce alternative separation mechanisms. - Reduce Flow Rate: Lower the flow rate to allow for better partitioning between the mobile and stationary phases. |
| No Peak or Very Small Peak | - Sample Degradation: The analyte may be unstable in the sample solvent or under the chromatographic conditions. - Detector Issue: The detector wavelength may not be optimal for this compound. - Injection Problem: The autosampler may not be functioning correctly. | - Check Sample Stability: Prepare fresh samples and use a compatible solvent. - Optimize Detector Settings: The typical UV absorbance maximum for 4-Fluoroiodobenzene is around 228 nm. - Verify Injection System: Perform a manual injection to rule out autosampler malfunction. |
| Ghost Peaks | - Contamination: The mobile phase, sample solvent, or system may be contaminated. - Carryover: Residual sample from a previous injection is eluting. | - Use High-Purity Solvents: Ensure all solvents are HPLC grade or higher. - Flush the System: Purge the system with a strong solvent. - Implement a Needle Wash: Use a strong solvent in the autosampler wash to prevent carryover. |
GC Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Peak Broadening | - Slow Injection: A slow injection can cause the sample to spread out before reaching the column. - Incorrect Temperature: The injector or oven temperature may be too low. - Column Contamination: Buildup of non-volatile residues on the column. | - Use a Fast Injection: Employ a split or splitless injection with a rapid plunger depression. - Optimize Temperatures: Increase the injector temperature to ensure rapid volatilization. Use an appropriate oven temperature program. - Bake Out the Column: Heat the column to a high temperature (within its limits) to remove contaminants. |
| Peak Tailing | - Active Sites in the System: The analyte may be interacting with active sites in the injector liner or on the column. - Column Degradation: The stationary phase may be breaking down. | - Use a Deactivated Liner: Employ a silanized or other deactivated injector liner. - Use an Inert Column: Select a column with a highly inert stationary phase (e.g., a 5% phenyl-methylpolysiloxane). - Condition the Column: Perform a high-temperature conditioning of the column. |
| Poor Sensitivity | - Analyte Adsorption: The analyte may be adsorbing to active sites in the system. - Leak in the System: A leak can reduce the amount of sample reaching the detector. - Incorrect Detector Settings: The mass spectrometer may not be optimized for the target ions. | - Deactivate the System: As with peak tailing, ensure all surfaces in the sample path are inert. - Perform a Leak Check: Systematically check for leaks from the gas source to the detector. - Optimize MS Parameters: Ensure the correct ions are being monitored in Selected Ion Monitoring (SIM) mode for maximum sensitivity. |
| Variable Retention Times | - Fluctuations in Flow Rate: The carrier gas flow may not be stable. - Oven Temperature Instability: The GC oven may not be maintaining a consistent temperature. - Column Bleed: Degradation of the stationary phase can alter retention characteristics. | - Check Gas Supply and Controller: Ensure a stable gas supply and properly functioning electronic pressure control. - Calibrate Oven Temperature: Verify the accuracy and stability of the GC oven temperature. - Use a Low-Bleed Column: Select a column designed for low bleed, especially if operating at high temperatures. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for developing an HPLC method for this compound?
A1: A good starting point for a reversed-phase HPLC method is a C18 column with a mobile phase of acetonitrile (B52724) and water. You can begin with an isocratic elution of 60:40 (acetonitrile:water) and adjust the ratio to optimize retention and resolution. The use of a UV detector set to 228 nm is recommended.
Q2: Which GC column is most suitable for the analysis of this compound?
A2: A low- to mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), is a robust choice for the analysis of halogenated aromatic compounds like this compound. These columns provide good selectivity and thermal stability.
Q3: How should I prepare my sample for analysis?
A3: For HPLC, dissolve the sample in a solvent that is compatible with the mobile phase, such as acetonitrile or methanol. It is crucial to filter the sample through a 0.22 µm filter to remove any particulates that could damage the column. For GC, if the sample is in a complex matrix, a headspace or solid-phase microextraction (SPME) technique may be necessary. For cleaner samples, direct injection of a dilute solution in a volatile solvent like dichloromethane (B109758) or hexane (B92381) is appropriate.
Q4: What are the key mass-to-charge ratios (m/z) to monitor for this compound in GC-MS?
A4: For this compound, the molecular ion will have an m/z of 228. Other characteristic fragment ions should be determined by analyzing a standard, but you can expect to see ions corresponding to the loss of iodine and fragments of the labeled benzene (B151609) ring. For the unlabeled analogue, the molecular ion is at m/z 222.
Q5: How can I improve the peak shape for halogenated compounds in chromatography?
A5: Peak shape issues, particularly tailing, are common with halogenated compounds due to their potential for secondary interactions. In HPLC, using a highly end-capped column and adding a mobile phase modifier can help. In GC, ensuring the entire sample path, from the injector liner to the detector, is deactivated and inert is critical.
Experimental Protocols
Protocol 1: Reversed-Phase HPLC Method
This protocol provides a general procedure for the separation of this compound using reversed-phase HPLC.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 60% B for 10 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV at 228 nm |
| Expected Retention Time | ~ 5-7 minutes |
Protocol 2: Direct Injection GC-MS Method
This protocol is suitable for the analysis of this compound in relatively clean samples. A similar method, EPA 8260B, can be referenced for more details on analyzing volatile organic compounds.
| Parameter | Condition |
| GC Column | 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | 50 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min |
| Injector | Splitless, 250 °C |
| Injection Volume | 1 µL |
| MS Source Temperature | 230 °C |
| MS Quadrupole Temperature | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Ions to Monitor | m/z 228 (quantifier), other confirmatory ions |
Visualizations
Caption: General experimental workflow for the chromatographic analysis of this compound.
Caption: A decision tree for troubleshooting common chromatographic issues.
Technical Support Center: 4-Fluoroiodobenzene-¹³C₆
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-Fluoroiodobenzene-¹³C₆ in solution. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for 4-Fluoroiodobenzene-¹³C₆?
A1: To ensure the long-term stability of 4-Fluoroiodobenzene-¹³C₆, it is recommended to store it under the following conditions, based on general guidelines for aryl iodides and isotopically labeled compounds.[1][2]
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C (lit.) | Minimizes potential thermal degradation. |
| Light | Protect from light | Prevents photo-induced degradation. Aryl iodides can be light-sensitive. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) | Prevents oxidation. |
| Form | Solid (if possible) or in a suitable anhydrous solvent | Crystalline form is generally more stable than amorphous solid.[1] If in solution, the choice of solvent is critical. |
| Container | Tightly sealed, amber glass vial | Protects from light and moisture. |
Q2: Which solvents are recommended for dissolving 4-Fluoroiodobenzene-¹³C₆ for short-term and long-term storage?
A2: The choice of solvent is critical for the stability of 4-Fluoroiodobenzene-¹³C₆. Based on the properties of similar compounds, the following recommendations can be made:
-
Short-term (for immediate use): Anhydrous aprotic solvents such as toluene, dioxane, or dichloromethane (B109758) are suitable for short-term use.[3]
-
Long-term Storage: For long-term storage in solution, it is crucial to use high-purity, anhydrous, and degassed solvents to minimize degradation. Toluene is a common solvent for aryl halides. It is advisable to avoid water as a solvent for storage.[1]
Q3: What are the potential degradation pathways for 4-Fluoroiodobenzene-¹³C₆ in solution?
A3: While specific degradation pathways for the ¹³C₆-labeled compound are not extensively documented, potential degradation can be inferred from the chemistry of aryl iodides.[4][5]
-
Photo-degradation: Exposure to light, especially UV light, can lead to the cleavage of the carbon-iodine bond, generating radical species.[6]
-
Thermal Degradation: At elevated temperatures, decomposition can occur.[4]
-
Oxidative Degradation: In the presence of oxygen, oxidation of the molecule can occur.
-
Hydrolysis: Although generally stable, prolonged exposure to aqueous conditions, especially at non-neutral pH, could potentially lead to hydrolysis.
A simplified potential degradation pathway is illustrated below.
Caption: Potential degradation pathways for 4-Fluoroiodobenzene-¹³C₆.
Q4: How can I check the purity and integrity of my 4-Fluoroiodobenzene-¹³C₆ sample?
A4: The purity and integrity of your sample can be assessed using standard analytical techniques.
| Analytical Method | Information Provided |
| NMR Spectroscopy (¹H, ¹³C, ¹⁹F) | Provides structural confirmation and can detect impurities with distinct spectral signatures.[7] |
| Mass Spectrometry (MS) | Confirms the molecular weight and isotopic enrichment. |
| High-Performance Liquid Chromatography (HPLC) | Assesses purity by separating the main compound from any potential impurities or degradation products. |
| Gas Chromatography (GC) | Can also be used to determine purity, particularly for volatile impurities. |
Troubleshooting Guides
Problem: I observe unexpected peaks in my NMR/LC-MS analysis.
-
Possible Cause 1: Degradation of the compound.
-
Solution: Review your storage and handling procedures. Ensure the compound has been protected from light and stored at the recommended temperature. Prepare fresh solutions for your experiments.
-
-
Possible Cause 2: Solvent impurities.
-
Solution: Use high-purity, anhydrous solvents. Run a blank analysis of your solvent to check for interfering peaks.
-
-
Possible Cause 3: Contamination from lab equipment.
-
Solution: Ensure all glassware and equipment are scrupulously clean and dry before use.
-
Problem: My experimental results are inconsistent.
-
Possible Cause: Instability of the compound in the experimental medium.
-
Solution: Perform a stability study of 4-Fluoroiodobenzene-¹³C₆ in your specific experimental buffer or solvent system. This will help determine the time window in which the compound is stable.
-
Experimental Protocols
Protocol: Assessing the Stability of 4-Fluoroiodobenzene-¹³C₆ in Solution
This protocol outlines a general procedure to assess the stability of 4-Fluoroiodobenzene-¹³C₆ in a chosen solvent over time.
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of 4-Fluoroiodobenzene-¹³C₆.
-
Dissolve it in the chosen high-purity, anhydrous solvent (e.g., acetonitrile (B52724), toluene) to a final concentration of 1 mg/mL.
-
Prepare this stock solution in an amber vial under an inert atmosphere.
-
-
Sample Incubation:
-
Aliquot the stock solution into several amber HPLC vials.
-
Store the vials under different conditions to be tested (e.g., room temperature, 4°C, -20°C, exposure to light).
-
-
Time-Point Analysis:
-
At designated time points (e.g., 0, 24, 48, 72 hours, 1 week), analyze one vial from each storage condition.
-
-
Analytical Method (HPLC-UV):
-
Data Analysis:
-
Quantify the peak area of 4-Fluoroiodobenzene-¹³C₆ at each time point.
-
Calculate the percentage of the compound remaining relative to the initial time point (t=0).
-
Monitor for the appearance of any new peaks, which may indicate degradation products.
-
The workflow for this stability study can be visualized as follows:
Caption: Workflow for assessing the stability of a compound in solution.
References
- 1. moravek.com [moravek.com]
- 2. Iodobenzene 98 591-50-4 [sigmaaldrich.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. m.youtube.com [m.youtube.com]
- 5. inis.iaea.org [inis.iaea.org]
- 6. scispace.com [scispace.com]
- 7. This compound| Ambeed [ambeed.com]
- 8. Degradation of Fluorobenzene by Rhizobiales Strain F11 via ortho Cleavage of 4-Fluorocatechol and Catechol - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Stable Isotope Labeled (SIL) Internal Standards
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on common issues encountered when using stable isotope-labeled (SIL) internal standards in mass spectrometry-based assays. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues you might encounter during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems, offering potential causes and step-by-step solutions to ensure the accuracy and reliability of your analytical data.
Issue 1: Isotopic Purity and Cross-Contribution
Q: I suspect my SIL internal standard is contaminated with unlabeled analyte, or that the analyte's natural isotopic abundance is interfering with my internal standard signal. How can I confirm and correct for this?
A: Isotopic impurity or cross-contribution can lead to inaccurate quantification, especially at low analyte concentrations.[1] This is a critical parameter to assess, as the presence of unlabeled analyte in the SIL internal standard can artificially inflate the measured concentration of the analyte in your samples.
Potential Causes and Troubleshooting Steps:
-
Presence of Unlabeled Analyte in the SIL Internal Standard:
-
Question: Does the SIL internal standard solution contain a significant amount of the unlabeled analyte?[1]
-
Action: It is crucial to verify the purity of your SIL internal standard. Obtain a Certificate of Analysis (CoA) from the supplier which should detail the isotopic enrichment and chemical purity.[2] You can experimentally verify this by preparing a high-concentration solution of the SIL internal standard and analyzing it via LC-MS/MS. Monitor the mass transition of the unlabeled analyte to ensure its signal is absent or below a predefined threshold (e.g., <0.1% of the SIL-IS response).[2] If the unlabeled analyte is present at a significant level, you may need to source a higher purity standard or apply mathematical corrections to your data.[3]
-
-
Isotopic Contribution from the Analyte:
-
Question: Is a naturally occurring isotope of the analyte (e.g., M+1, M+2) contributing to the signal of the SIL internal standard?[1][4]
-
Action: This is particularly relevant for analytes containing elements with significant natural isotopic abundance, such as chlorine or bromine.[5] To check for this, analyze a high-concentration solution of the unlabeled analyte and monitor the mass transition of the SIL internal standard. If a signal is detected, you may need to choose a different mass transition for your internal standard or select an internal standard with a larger mass difference from the analyte (generally, a difference of three or more mass units is recommended for small molecules).[4][6]
-
Issue 2: Chemical Purity of the Internal Standard
Q: My chromatograms show unexpected peaks, or I'm observing inconsistent results. Could this be related to the chemical purity of my SIL internal standard?
A: Yes, impurities in the SIL internal standard that are not isotopically labeled forms of the analyte can interfere with your analysis, leading to issues like ion suppression or enhancement, and can compromise the accuracy of your results.
Potential Causes and Troubleshooting Steps:
-
Presence of Chemical Impurities:
-
Question: Are there any non-isotopically labeled impurities in the SIL internal standard?
-
Action: The chemical purity of the internal standard should be assessed to ensure that any impurities do not interfere with the measurement of the analyte.[7] A Certificate of Analysis (CoA) should provide information on chemical purity.[2] You can also assess the chemical purity using a technique like HPLC-UV, which can separate and detect non-isotopically labeled impurities.
-
Issue 3: Stability of the Isotopic Label
Q: I am using a deuterium-labeled internal standard and am concerned about the stability of the label. How can I be sure that the deuterium (B1214612) atoms are not exchanging with protons from the solvent or matrix?
A: The stability of the isotopic label is crucial for accurate quantification. Loss of the label through exchange with protons (hydrogen atoms) can lead to an underestimation of the analyte concentration.[6] This is a known potential issue, particularly with deuterium-labeled standards.[8]
Potential Causes and Troubleshooting Steps:
-
Label Position:
-
Question: Are the deuterium labels on exchangeable sites?
-
Action: Deuterium atoms on heteroatoms (e.g., -OH, -NH, -SH) are prone to exchange with protons from the solvent.[6][9] Labels on carbons adjacent to carbonyl groups can also be susceptible to exchange under certain conditions.[6] When selecting a deuterated standard, choose one where the labels are on stable, non-exchangeable positions.[6] 13C and 15N labels are generally not susceptible to exchange and are a good alternative if stability is a concern.[10]
-
-
Experimental Verification of Stability:
-
Question: How can I experimentally check for H/D exchange?
-
Action: You can perform an incubation study. Incubate the deuterated internal standard in the sample matrix or relevant solvent conditions (e.g., different pH values, temperatures) for varying periods.[3] Analyze the samples by mass spectrometry to monitor for any decrease in the mass of the internal standard or an increase in the signal of the unlabeled analyte.[3]
-
Issue 4: Matrix Effects
Q: Even with a SIL internal standard, I am seeing high variability in my results between different samples. Could matrix effects still be an issue?
A: While SIL internal standards are used to compensate for matrix effects, they may not always be completely effective.[11] Matrix effects occur when co-eluting components from the sample matrix affect the ionization of the analyte and the internal standard.[12] If the analyte and internal standard are affected differently, it can lead to inaccurate and imprecise results.
Potential Causes and Troubleshooting Steps:
-
Differential Matrix Effects due to Chromatographic Separation:
-
Question: Do the analyte and SIL internal standard co-elute perfectly?
-
Action: The ability of a SIL internal standard to compensate for matrix effects is dependent on its co-elution with the unlabeled compound. However, especially with deuterated standards, a slight difference in retention time (the "deuterium isotope effect") can occur, causing them to elute separately.[13] This can lead to them being subjected to different levels of ion suppression or enhancement.[13] To address this, you can try to adjust your chromatographic method to achieve co-elution. In some cases, using a column with lower resolution can help the peaks to overlap.[13] Using 13C or 15N labeled standards can minimize this chromatographic shift.[13]
-
-
Assessing Matrix Effects:
-
Question: How can I determine if I have a matrix effect problem?
-
Action: A post-extraction spike experiment can be used to evaluate matrix effects. This involves comparing the response of the analyte and internal standard spiked into a blank matrix extract versus their response in a neat solution.[2] Regulatory guidelines suggest that the coefficient of variation (CV) of the internal standard-normalized matrix factor across at least six different lots of the matrix should not be greater than 15%.[2]
-
Issue 5: Chromatographic and Recovery Issues
Q: My SIL internal standard shows poor recovery or its peak shape is not ideal. What could be the cause?
A: Poor recovery or chromatography of the internal standard can indicate problems with your sample preparation or analytical method. Since the SIL internal standard is chemically almost identical to the analyte, these issues are likely affecting your analyte as well.
Potential Causes and Troubleshooting Steps:
-
Sub-optimal Sample Preparation:
-
Question: Is my extraction procedure efficient for both the analyte and the internal standard?
-
Action: Review your sample preparation workflow. Inefficient extraction can lead to low recovery.[1] While SIL internal standards are expected to have similar recovery to the analyte, differences can occur. It has been reported that there can be a 35% difference in extraction recovery between an analyte and its deuterated internal standard. If you are using solid-phase extraction (SPE), ensure the sorbent, wash, and elution conditions are optimized.[1]
-
-
Inconsistent Sample Handling:
-
Question: Could inconsistencies in my sample preparation be causing variability in the internal standard's peak area?
-
Action: High variability in the internal standard's response can compromise your results.[1] Ensure that your sample preparation workflow is consistent for all samples, including uniform timing and execution of each step.[1] Also, verify that pipettes are properly calibrated to ensure accurate and consistent addition of the internal standard to each sample.[1]
-
Quantitative Data Summary
The following table summarizes general acceptance criteria for SIL internal standard performance based on regulatory guidelines.
| Parameter | Acceptance Criteria |
| Isotopic Purity | Isotopic enrichment should ideally be ≥98%.[9] The presence of unlabeled analyte in the SIL-IS should be minimal (e.g., <0.1% of the SIL-IS response).[2] |
| Chemical Purity | High chemical purity is required to avoid interference. Impurities should not co-elute with and affect the analyte measurement.[7] |
| Matrix Effect (IS-Normalized) | The coefficient of variation (CV) of the IS-normalized matrix factor across different lots of the matrix should be ≤15%.[2] |
| Recovery | Should be consistent and reproducible. The CV of the recovery across Quality Control (QC) levels should ideally be ≤15%.[2] |
| Analyte to IS Cross-Contribution | Should be minimized, particularly at the Lower Limit of Quantification (LLOQ).[1] |
Experimental Protocols
Protocol 1: Assessment of Isotopic Purity and Cross-Contribution by Mass Spectrometry
-
Objective: To determine the isotopic enrichment of the SIL internal standard and assess the level of unlabeled analyte and potential cross-contribution.[1]
-
Methodology:
-
Solution Preparation: Prepare a high-concentration solution of the SIL internal standard and a separate high-concentration solution of the unlabeled analyte. Also, prepare a blank matrix sample spiked only with the internal standard.[1]
-
Analysis: Analyze each solution separately by LC-MS or direct infusion into the mass spectrometer.[1]
-
Data Analysis:
-
Isotopic Purity: In the analysis of the SIL internal standard solution, examine the mass spectrum. The relative intensity of the peak corresponding to the unlabeled analyte should be minimal. Calculate the isotopic enrichment by comparing the peak intensities of the labeled and unlabeled species.[1]
-
Cross-Contribution from Analyte: In the analysis of the high-concentration unlabeled analyte solution, monitor the mass transition of the internal standard. The signal should be negligible.[1]
-
Cross-Contribution from IS: In the analysis of the blank matrix spiked only with the internal standard, monitor the mass transition of the analyte. The signal should be negligible.[1]
-
-
Protocol 2: Assessment of Matrix Effect
-
Objective: To evaluate the impact of the sample matrix on the ionization of the analyte and the SIL internal standard.[2]
-
Methodology:
-
Matrix Lots: Obtain at least six different lots of the blank biological matrix.[2]
-
Sample Preparation:
-
Analysis: Analyze both sets of samples.[2]
-
Data Analysis: Calculate the matrix factor (MF) for the analyte and the IS-normalized MF. The CV of the IS-normalized matrix factor across the different lots of the matrix should not exceed 15%.[2]
-
Visualizations
Caption: Troubleshooting workflow for common SIL internal standard issues.
Caption: Experimental workflow for assessing matrix effects.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. bioszeparacio.hu [bioszeparacio.hu]
- 5. researchgate.net [researchgate.net]
- 6. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 7. chromforum.org [chromforum.org]
- 8. waters.com [waters.com]
- 9. benchchem.com [benchchem.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. crimsonpublishers.com [crimsonpublishers.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: 4-Fluoroiodobenzene-13C6 Isotopic Purity Assessment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on how to assess the isotopic purity of 4-Fluoroiodobenzene-13C6.
Frequently Asked Questions (FAQs)
Q1: What is isotopic purity and why is it important for this compound?
A1: Isotopic purity refers to the percentage of a molecule that contains the desired stable isotope, in this case, Carbon-13 (¹³C), at all six carbon positions of the benzene (B151609) ring in 4-Fluoroiodobenzene. High isotopic purity is crucial for applications such as in vivo metabolic studies, as a tracer in drug discovery, and as an internal standard in quantitative mass spectrometry. Inaccurate isotopic purity can lead to erroneous experimental results and misinterpretation of data.
Q2: What are the primary analytical methods for determining the isotopic purity of this compound?
A2: The two primary methods for assessing the isotopic purity of this compound are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
-
Mass Spectrometry (GC-MS or LC-MS): This technique separates ions based on their mass-to-charge ratio (m/z). For this compound, it allows for the quantification of the M+6 peak (all carbons are ¹³C) relative to the unlabeled (M) and partially labeled species. High-resolution mass spectrometry (HRMS) is particularly effective in resolving isotopologues.[1]
-
¹³C NMR Spectroscopy: This method provides information about the carbon skeleton of a molecule. For this compound, the presence of ¹³C at all positions will result in a distinct spectrum compared to its unlabeled counterpart. Quantitative ¹³C NMR can be used to determine the level of isotopic enrichment.[2][3][4][5]
Q3: What is the expected mass difference between unlabeled 4-Fluoroiodobenzene and this compound?
A3: The molecular formula for unlabeled 4-Fluoroiodobenzene is C₆H₄FI.[6] The fully labeled this compound has the formula ¹³C₆H₄FI. The mass difference is due to the six carbon atoms being ¹³C instead of ¹²C. Therefore, the expected mass difference is approximately 6 atomic mass units (amu).
Data Presentation
Table 1: Molecular Weights of 4-Fluoroiodobenzene Isotopologues
| Compound | Molecular Formula | Monoisotopic Mass (Da) |
| 4-Fluoroiodobenzene | C₆H₄FI | 221.9342 |
| 4-Fluoroiodobenzene-¹³C₆ | ¹³C₆H₄FI | 227.9543 |
Table 2: Expected Isotopic Distribution in Mass Spectrometry
This table presents a simplified, theoretical isotopic distribution for a batch of this compound with 99% isotopic purity. The remaining 1% is assumed to be the unlabeled compound for simplicity.
| Isotopologue | Mass-to-Charge Ratio (m/z) | Expected Relative Abundance (%) |
| Unlabeled (M) | 222 | 1.0 |
| Fully Labeled (M+6) | 228 | 99.0 |
Note: In a real sample, a more complex distribution including partially labeled species (M+1 to M+5) would be observed.
Experimental Protocols
Protocol 1: Isotopic Purity Assessment by GC-MS
This protocol outlines the steps for determining the isotopic purity of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).
1. Sample Preparation:
- Prepare a stock solution of this compound in a high-purity volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate) at a concentration of 1 mg/mL.
- Prepare a series of dilutions from the stock solution to determine the optimal concentration for analysis (e.g., 1, 5, 10 µg/mL).
- Prepare a sample of unlabeled 4-Fluoroiodobenzene at the same concentration to serve as a reference.
2. GC-MS Parameters:
- Gas Chromatograph: Agilent 7890B GC or equivalent.[7]
- Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Inlet Temperature: 250°C.
- Injection Volume: 1 µL in splitless mode.
- Oven Temperature Program:
- Initial temperature: 60°C, hold for 1 minute.
- Ramp: 10°C/min to 200°C.
- Hold at 200°C for 2 minutes.
- Mass Spectrometer: Agilent 5977 MS or equivalent.[7]
- Ionization Mode: Electron Ionization (EI) at 70 eV.[7]
- MS Source Temperature: 230°C.[7]
- MS Quadrupole Temperature: 150°C.
- Scan Range: m/z 50-300.
3. Data Analysis:
- Acquire the mass spectra for both the unlabeled and the ¹³C₆-labeled samples.
- Identify the molecular ion peaks for the unlabeled (m/z 222) and fully labeled (m/z 228) compounds.[6]
- Integrate the peak areas for the molecular ion clusters of all observed isotopologues (M to M+6).
- Calculate the isotopic purity using the following formula:
- Isotopic Purity (%) = [Area(M+6) / Σ(Area(M) + Area(M+1) + ... + Area(M+6))] x 100
Protocol 2: Isotopic Purity Assessment by ¹³C NMR Spectroscopy
This protocol describes the use of quantitative ¹³C NMR to assess the isotopic enrichment of this compound.
1. Sample Preparation:
- Accurately weigh approximately 10-20 mg of this compound and dissolve it in 0.6 mL of a deuterated solvent (e.g., CDCl₃).
- Add a known amount of an internal standard with a single, well-resolved ¹³C resonance if absolute quantification is desired.
2. NMR Parameters:
- Spectrometer: Bruker Avance 500 MHz NMR spectrometer or equivalent.
- Nucleus: ¹³C.
- Pulse Program: zgig (inverse-gated decoupling) to suppress the Nuclear Overhauser Effect (NOE) for accurate quantification.
- Acquisition Time (AQ): ≥ 1.5 s.
- Relaxation Delay (D1): 5 x T₁ (The longest T₁ of the carbon atoms of interest should be determined experimentally, but a delay of 30-60 s is generally sufficient for aromatic carbons).
- Number of Scans (NS): Sufficient to obtain a good signal-to-noise ratio (e.g., 1024 or higher).
- Temperature: 298 K.
3. Data Analysis:
- Process the FID with an exponential multiplication (line broadening of 1-2 Hz) and Fourier transform.
- Carefully phase the spectrum and perform baseline correction.
- Integrate the signals corresponding to the aromatic carbons of this compound.
- The presence of any signals corresponding to the unlabeled 4-Fluoroiodobenzene will indicate isotopic impurity. The relative integrals of the labeled and unlabeled species can be used to estimate the isotopic purity.
Troubleshooting Guides
GC-MS Troubleshooting
| Issue | Possible Cause(s) | Troubleshooting Steps |
| No peaks observed | No sample injection; Leak in the system; Column blockage. | - Verify syringe and autosampler functionality.- Perform a leak check of the GC system.[8]- Check for and clear any blockages in the syringe or column. |
| Poor peak shape (tailing) | Active sites in the liner or column; Column contamination; Inappropriate solvent. | - Use a deactivated liner and a high-quality, inert column.[9]- Trim the front end of the column (10-20 cm).- Ensure the solvent is appropriate for the analyte and column phase. |
| Inconsistent retention times | Fluctuations in carrier gas flow; Oven temperature instability; Leaks. | - Check and regulate the carrier gas flow rate.- Verify the stability of the oven temperature.- Check for leaks at the injector and column fittings.[8] |
| Contamination/Ghost peaks | Carryover from previous injections; Contaminated syringe or solvent; Septum bleed. | - Run solvent blanks between samples.- Clean or replace the syringe.- Use high-purity solvents and fresh septa. |
| Low signal intensity for halogenated compounds | Adsorption in the inlet or column. | - Use a deactivated glass wool liner.- Ensure the entire flow path is inert. |
NMR Troubleshooting
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low signal-to-noise ratio | Insufficient sample concentration; Not enough scans acquired. | - Increase the sample concentration if possible.- Increase the number of scans. |
| Broad peaks | Poor shimming; Sample viscosity; Presence of paramagnetic impurities. | - Re-shim the magnet using the sample.- Ensure the sample is fully dissolved.- Filter the sample to remove any particulate matter. |
| Inaccurate integrals for quantification | Incomplete relaxation; NOE effects. | - Ensure the relaxation delay (D1) is sufficiently long (at least 5 times the longest T₁).- Use an inverse-gated decoupling pulse sequence to suppress NOE. |
| Baseline distortion | Incorrect phasing or baseline correction; Acoustic ringing. | - Manually re-phase and apply a proper baseline correction algorithm.- Adjust acquisition parameters to minimize acoustic ringing. |
Visualization
Caption: Workflow for assessing the isotopic purity of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Application of 13C Quantitative NMR Spectroscopy to Isotopic Analyses for Vanillin Authentication Source - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Accurate quantitative isotopic 13C NMR spectroscopy for the determination of the intramolecular distribution of 13C in glucose at natural abundance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-Fluoroiodobenzene | C6H4FI | CID 9605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. zenodo.org [zenodo.org]
- 8. books.rsc.org [books.rsc.org]
- 9. youtube.com [youtube.com]
Improving recovery of 4-Fluoroiodobenzene-13C6 during extraction
Welcome to the technical support center for improving the recovery of 4-Fluoroiodobenzene-13C6. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their extraction methods for this common internal standard.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its consistent recovery crucial?
This compound is the isotopically labeled version of 4-Fluoroiodobenzene, frequently used as an internal standard (IS) in quantitative analysis, especially with mass spectrometry. An internal standard is a compound added in a known quantity to samples, calibrants, and controls. Its primary purpose is to correct for the loss of the analyte of interest during sample preparation and for variations in instrument response.
Consistent and high recovery of the internal standard is critical because it indicates that the analytical method is performing reliably. Poor or variable recovery of this compound suggests that the analyte of interest is also being lost unpredictably, which compromises the accuracy and precision of the final quantitative results.[1]
Q2: I'm experiencing low recovery of this compound. What are the general causes?
Low recovery is a common issue that can typically be traced back to one or more steps in the extraction workflow. The physical properties of 4-Fluoroiodobenzene, such as its non-polar nature, are key to diagnosing the problem.
Common Causes for Low Recovery:
-
Inappropriate Solvent Choice: The polarity of the extraction solvent may not be well-matched to the non-polar nature of the compound.
-
Matrix Effects: Components in the sample matrix (e.g., lipids, proteins, salts) can interfere with the partitioning of the IS into the extraction solvent or bind to it.[2][3]
-
Suboptimal Phase Separation (LLE): In Liquid-Liquid Extraction, the formation of emulsions can trap the IS, preventing its complete transfer into the organic phase.[4]
-
Analyte Breakthrough (SPE): In Solid-Phase Extraction, the IS may not be adequately retained on the sorbent during sample loading or may be prematurely washed off.[1]
-
Incomplete Elution (SPE): The elution solvent may not be strong enough to completely remove the IS from the SPE sorbent.[1]
A summary of the key physical properties of the unlabeled compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C6H4FI | [5] |
| Molecular Weight | 222.00 g/mol | [5] |
| Physical Form | Liquid | |
| Density | 1.925 g/mL at 25 °C | [6] |
| Boiling Point | 182-184 °C | |
| Melting Point | -20 °C | |
| XLogP3 (Hydrophobicity) | 3.4 | [5] |
Table 1: Chemical and Physical Properties of 4-Fluoroiodobenzene.
Troubleshooting Guides
The following sections provide detailed troubleshooting advice for the most common extraction techniques.
Q3: How can I troubleshoot and optimize Liquid-Liquid Extraction (LLE) for better recovery?
In LLE, this compound, being non-polar (XLogP3 = 3.4), should readily partition from an aqueous sample matrix into a water-immiscible organic solvent.[5][7] If recovery is low, consider the following:
| Potential Problem | Recommended Solution(s) |
| Poor Partitioning | • Increase Solvent Polarity Match: Use a non-polar solvent that better matches the analyte. Good choices include hexane, ethyl acetate (B1210297), or dichloromethane (B109758).[7] • Increase Extraction Volume/Repeats: Perform the extraction with a larger volume of organic solvent or repeat the extraction 2-3 times, pooling the organic layers. |
| Emulsion Formation | • Gentle Mixing: Invert the separatory funnel gently instead of shaking vigorously to prevent emulsion formation.[4] • "Salting Out": Add sodium chloride (brine) to the aqueous layer. This increases the ionic strength, disrupting emulsions and driving the non-polar IS into the organic phase.[4] • Centrifugation: Centrifuge the sample to break the emulsion.[4] |
| Matrix Interactions | • Sample Dilution: Dilute viscous samples (e.g., plasma) with water or buffer to reduce the concentration of interfering matrix components. |
Table 2: Troubleshooting Guide for Low Recovery in Liquid-Liquid Extraction (LLE).
Q4: What are the key factors for improving recovery using Solid-Phase Extraction (SPE)?
For a non-polar compound like this compound, a reversed-phase SPE sorbent (e.g., C18, C8, or a polymer-based sorbent) is the most appropriate choice for extracting from aqueous samples.[8][9] Low recovery in SPE is often a multi-step problem.
| Potential Problem | Recommended Solution(s) |
| Analyte Breakthrough (Loss during Loading/Washing) | • Check Sorbent Choice: Ensure you are using a reversed-phase sorbent. For highly non-polar compounds, a C18 sorbent provides the strongest retention.[8] • Proper Conditioning: Fully wet the sorbent with a water-miscible organic solvent (e.g., methanol) followed by an equilibration step with water or a weak buffer. Do not let the sorbent dry out before loading the sample.[10] • Weaker Wash Solvent: The wash step is designed to remove polar interferences. If the organic content of the wash solvent is too high (e.g., >5-10% methanol), it can elute the IS. Use a weaker wash solvent (e.g., 5% methanol (B129727) in water). |
| Incomplete Elution | • Stronger Elution Solvent: Use a stronger, less polar solvent to disrupt the hydrophobic interactions between the IS and the sorbent. Good choices include acetonitrile (B52724), methanol, or isopropanol.[8][11] • Increase Elution Volume: Use a larger volume of elution solvent or perform the elution step twice and combine the fractions.[1] • Soak Step: Allow the elution solvent to soak in the sorbent bed for several minutes before final elution to improve desorption. |
| Irreversible Binding | • Weaker Sorbent: If the IS binds too strongly (less common for reversed-phase), consider a sorbent with weaker non-polar interactions, such as C8 or C2.[8][12] |
Table 3: Troubleshooting Guide for Low Recovery in Solid-Phase Extraction (SPE).
Q5: Can the QuEChERS method be used for this compound, and how can it be optimized?
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is an excellent technique, especially for complex matrices.[13] It is widely used for analyzing polycyclic aromatic hydrocarbons (PAHs), which are structurally similar to 4-Fluoroiodobenzene.[14][15] The method involves an extraction and partitioning step with acetonitrile and salts, followed by a dispersive SPE (d-SPE) cleanup.
| Potential Problem | Recommended Solution(s) |
| Poor Extraction into Acetonitrile | • Ensure Proper Salting Out: The addition of salts like magnesium sulfate (B86663) and sodium chloride is crucial for inducing phase separation between the aqueous sample/matrix and the acetonitrile layer. Ensure salts are anhydrous and added correctly.[14][16] • Solvent Choice: While acetonitrile is standard, for some matrices, dichloromethane has been used successfully for PAH extraction and could be tested.[16] |
| Loss During d-SPE Cleanup | • Correct d-SPE Sorbent: For a non-polar analyte, the primary cleanup sorbent is often PSA (primary secondary amine) to remove organic acids and sugars, and C18 to remove lipids. If your sample is high in fat, ensure C18 is included in your d-SPE tube.[17] • Graphitized Carbon Black (GCB): GCB is sometimes used to remove pigments. However, it can retain planar molecules like aromatic compounds. If GCB is in your d-SPE kit, it could be the cause of low recovery. Consider using a kit without GCB. |
Table 4: Troubleshooting Guide for Low Recovery in QuEChERS.
Experimental Protocols
Protocol 1: General Liquid-Liquid Extraction (LLE)
This protocol is a starting point for extracting this compound from a simple aqueous matrix.
-
Sample Preparation: To 1 mL of aqueous sample in a glass tube, add the required amount of this compound internal standard solution.
-
Solvent Addition: Add 2 mL of a water-immiscible organic solvent (e.g., ethyl acetate or hexane).
-
Extraction: Cap the tube and vortex gently for 1-2 minutes. To avoid emulsions, you can also invert the tube gently 20-30 times.[4]
-
Phase Separation: Centrifuge the tube at 2000-3000 rpm for 5-10 minutes to achieve a clean separation between the aqueous (bottom) and organic (top) layers.
-
Collection: Carefully transfer the top organic layer to a clean tube using a pipette.
-
Repeat (Optional): For improved recovery, repeat steps 2-5 with a fresh aliquot of organic solvent and combine the organic layers.
-
Post-Treatment: The collected organic extract can be concentrated by evaporation under a gentle stream of nitrogen and reconstituted in a suitable solvent for analysis (e.g., by LC-MS or GC-MS).
Protocol 2: General Reversed-Phase Solid-Phase Extraction (SPE)
This protocol is a baseline for using a C18 SPE cartridge.
-
Conditioning: Pass 1-2 cartridge volumes of methanol or acetonitrile through the SPE cartridge. Do not allow the sorbent to dry.
-
Equilibration: Pass 1-2 cartridge volumes of deionized water or a weak buffer (matching the sample pH) through the cartridge. Do not allow the sorbent to dry.
-
Sample Loading: Load the pre-treated sample onto the cartridge at a slow, consistent flow rate (approx. 1-2 drops per second).
-
Washing: Pass 1-2 cartridge volumes of a weak wash solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Drying (Optional): Dry the cartridge under vacuum for 5-10 minutes to remove excess water, which can be important if the final eluate will be evaporated.
-
Elution: Elute the this compound with 1-2 cartridge volumes of a strong organic solvent (e.g., acetonitrile or methanol) into a collection tube.[11]
-
Post-Treatment: The eluate can be evaporated and reconstituted as needed for the final analysis.
Visualized Workflows and Logic
// Main Branches is_lle [label="Using LLE?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; is_spe [label="Using SPE?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; is_quechers [label="Using QuEChERS?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"];
// LLE Path lle_check [label="Check LLE Parameters", fillcolor="#FBBC05", fontcolor="#202124"]; lle_sol1 [label="Optimize Solvent Choice\n(e.g., Hexane, Ethyl Acetate)", fillcolor="#FFFFFF", fontcolor="#202124"]; lle_sol2 [label="Add Salt ('Salting Out')\nto Break Emulsions", fillcolor="#FFFFFF", fontcolor="#202124"]; lle_sol3 [label="Mix Gently\nto Avoid Emulsions", fillcolor="#FFFFFF", fontcolor="#202124"];
// SPE Path spe_check [label="Check SPE Parameters", fillcolor="#4285F4", fontcolor="#FFFFFF"]; spe_sol1 [label="Ensure Proper Conditioning\n& Equilibration", fillcolor="#FFFFFF", fontcolor="#202124"]; spe_sol2 [label="Use Weaker Wash Solvent\n(e.g., 5% MeOH)", fillcolor="#FFFFFF", fontcolor="#202124"]; spe_sol3 [label="Use Stronger Elution Solvent\n(e.g., ACN, MeOH)", fillcolor="#FFFFFF", fontcolor="#202124"]; spe_sol4 [label="Verify Reversed-Phase Sorbent\n(e.g., C18)", fillcolor="#FFFFFF", fontcolor="#202124"];
// QuEChERS Path quechers_check [label="Check QuEChERS Parameters", fillcolor="#34A853", fontcolor="#FFFFFF"]; quechers_sol1 [label="Ensure Correct Salts\nfor Phase Separation", fillcolor="#FFFFFF", fontcolor="#202124"]; quechers_sol2 [label="Avoid GCB in d-SPE\nCleanup Step", fillcolor="#FFFFFF", fontcolor="#202124"];
// Connections start -> is_lle; is_lle -> is_spe [label="No"]; is_spe -> is_quechers [label="No"];
is_lle -> lle_check [label="Yes"]; lle_check -> {lle_sol1, lle_sol2, lle_sol3} [arrowhead=none];
is_spe -> spe_check [label="Yes"]; spe_check -> {spe_sol1, spe_sol2, spe_sol3, spe_sol4} [arrowhead=none];
is_quechers -> quechers_check [label="Yes"]; quechers_check -> {quechers_sol1, quechers_sol2} [arrowhead=none]; } end_dot Caption: A troubleshooting decision tree for diagnosing low recovery.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. What is matrix effect and how is it quantified? [sciex.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. 4-Fluoroiodobenzene | C6H4FI | CID 9605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-fluoroiodobenzene [stenutz.eu]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. lcms.labrulez.com [lcms.labrulez.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. m.youtube.com [m.youtube.com]
- 13. QuEChERS Method for Pesticide Residue Analysis | Phenomenex [phenomenex.com]
- 14. Development of QuEChERS Method for the Determination of Polycyclic Aromatic Hydrocarbons in Smoked Meat Products Using GC-MS from Qatar - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tools.thermofisher.com [tools.thermofisher.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. academic.oup.com [academic.oup.com]
Technical Support Center: 4-Fluoroiodobenzene-¹³C₆ for Ion Suppression
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter when using 4-Fluoroiodobenzene-¹³C₆ as an internal standard to mitigate ion suppression in LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in LC-MS/MS analysis?
Ion suppression is a matrix effect where the ionization efficiency of a target analyte is reduced by the presence of co-eluting compounds from the sample matrix (e.g., salts, lipids, proteins).[1][2] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of quantitative analyses. It's a significant challenge because even with highly selective MS/MS methods, ion suppression can occur in the ion source before mass analysis.
Q2: How does an internal standard like 4-Fluoroiodobenzene-¹³C₆ help in addressing ion suppression?
A stable isotope-labeled internal standard (SIL-IS) is a compound that is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes. The fundamental principle is that the SIL-IS will co-elute with the analyte and experience the same degree of ion suppression.[3] By calculating the ratio of the analyte signal to the internal standard signal, variations in signal intensity caused by ion suppression can be normalized, leading to more accurate and precise quantification.
Q3: Why choose a ¹³C-labeled internal standard like 4-Fluoroiodobenzene-¹³C₆ over a deuterated (²H) one?
While both are types of SIL-IS, ¹³C-labeled standards are often preferred because the substitution of hydrogen with deuterium (B1214612) can sometimes lead to a slight difference in physicochemical properties.[1][2] This can result in a chromatographic shift, where the deuterated standard does not perfectly co-elute with the analyte. This separation can lead to "differential matrix effects," where the analyte and internal standard experience different degrees of ion suppression, compromising the correction.[1][2] ¹³C-labeled standards are less prone to such isotopic effects, ensuring better co-elution and more reliable compensation for ion suppression.[1][2]
Q4: I am observing poor reproducibility even with 4-Fluoroiodobenzene-¹³C₆. What could be the issue?
Several factors could contribute to this:
-
Sub-optimal Concentration: The concentration of the internal standard is critical. If it's too high, it can cause detector saturation or even contribute to ion suppression. If it's too low, the signal-to-noise ratio may be poor.
-
Inconsistent Spiking: Ensure that the internal standard is added precisely and consistently to all samples (calibrators, QCs, and unknowns) at the earliest possible stage of the sample preparation process.
-
Sample-to-Sample Matrix Variability: While 4-Fluoroiodobenzene-¹³C₆ is designed to compensate for matrix effects, extreme variations in the matrix composition between your calibration standards and your unknown samples can still sometimes lead to issues.[4]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Analyte and 4-Fluoroiodobenzene-¹³C₆ peaks are not perfectly co-eluting. | Isotope effect (less likely with ¹³C but still possible under high-resolution chromatography). | 1. Modify Chromatography: Adjust the mobile phase composition, gradient profile, or column temperature to achieve better co-elution. 2. Consider a Different Column: A column with a different stationary phase chemistry might resolve the issue. |
| Low signal intensity for both analyte and internal standard. | Severe ion suppression from the sample matrix. | 1. Improve Sample Preparation: Enhance sample cleanup to remove more interfering matrix components. Techniques like solid-phase extraction (SPE) are generally more effective than protein precipitation. 2. Dilute the Sample: Diluting the sample can reduce the concentration of matrix components, thereby lessening ion suppression. Be mindful of the limit of quantification for your analyte. |
| Internal standard signal is stable, but analyte signal is erratic. | The analyte may be binding to components of the LC system or undergoing degradation. | 1. System Passivation: Passivate the LC system, especially if dealing with compounds prone to metal chelation. 2. Investigate Analyte Stability: Conduct stability tests of the analyte in the sample matrix and final extract. |
| High variability in the analyte/internal standard peak area ratio across replicates. | Inconsistent sample preparation or injection volume. | 1. Review Sample Preparation Protocol: Ensure precise and consistent execution of all steps, especially the addition of the internal standard. 2. Check Autosampler Performance: Verify the precision of the autosampler injection volume. |
Experimental Protocols
Protocol 1: Evaluation of Co-elution of Analyte and 4-Fluoroiodobenzene-¹³C₆
Objective: To verify that the analyte and 4-Fluoroiodobenzene-¹³C₆ co-elute under the established chromatographic conditions.
Methodology:
-
Prepare a solution containing a known concentration of both the analyte and 4-Fluoroiodobenzene-¹³C₆ in a clean solvent (e.g., mobile phase).
-
Inject this solution into the LC-MS/MS system.
-
Extract the ion chromatograms for the specific mass transitions of the analyte and the internal standard.
-
Overlay the two chromatograms and visually inspect for any significant difference in retention time. The retention times should be within a very narrow window (e.g., ± 0.05 minutes).
Protocol 2: Quantitative Assessment of Matrix Effects
Objective: To quantify the extent of ion suppression or enhancement and to verify that 4-Fluoroiodobenzene-¹³C₆ effectively compensates for it.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte and 4-Fluoroiodobenzene-¹³C₆ into a clean solvent.
-
Set B (Post-Extraction Spike): Process blank matrix samples through the entire sample preparation procedure. Spike the analyte and 4-Fluoroiodobenzene-¹³C₆ into the final, clean extract.
-
Set C (Pre-Extraction Spike): Spike the analyte and 4-Fluoroiodobenzene-¹³C₆ into the blank matrix at the very beginning of the sample preparation procedure.
-
-
Analyze all three sets of samples by LC-MS/MS.
-
Calculate the Matrix Effect (ME), Recovery (RE), and Process Efficiency (PE) using the following formulas:
-
ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
RE (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
PE (%) = (Peak Area in Set C / Peak Area in Set A) * 100
-
Data Interpretation:
| Metric | Interpretation |
| Matrix Effect (ME) | A value of 100% indicates no matrix effect. A value < 100% indicates ion suppression. A value > 100% indicates ion enhancement. |
| Recovery (RE) | A value of 100% indicates perfect recovery through the sample preparation process. |
| Process Efficiency (PE) | This is the overall efficiency, taking into account both matrix effects and recovery. |
Expected Outcome with 4-Fluoroiodobenzene-¹³C₆:
While the absolute peak areas of the analyte and internal standard may be lower in matrix samples (indicating ion suppression), the peak area ratio of the analyte to the internal standard should remain consistent across all sample sets.
| Sample Set | Analyte Peak Area (Hypothetical) | IS Peak Area (Hypothetical) | Analyte/IS Ratio |
| Set A (Neat) | 1,000,000 | 1,200,000 | 0.83 |
| Set B (Post-Spike) | 500,000 | 600,000 | 0.83 |
| Set C (Pre-Spike) | 450,000 | 540,000 | 0.83 |
Visualizations
Caption: Mechanism of Ion Suppression in the ESI Source.
Caption: Workflow for Using an Internal Standard.
Caption: Troubleshooting Logic for Internal Standard Issues.
References
- 1. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Utilizing 13C-Labeled Internal Standards to Advance the Analysis of Heparan Sulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing contamination with unlabeled 4-Fluoroiodobenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing, identifying, and addressing contamination with unlabeled 4-Fluoroiodobenzene in their experiments.
Troubleshooting Guide: Unexplained Side Products or Inconsistent Results
Unexpected results in reactions involving 4-Fluoroiodobenzene can often be attributed to the presence of unlabeled contaminants. This guide provides a systematic approach to troubleshooting these issues.
Problem: My reaction is yielding unexpected side products.
| Possible Cause | Suggested Action |
| Contamination from Starting Material: The 4-Fluoroiodobenzene reagent may contain unlabeled impurities from its synthesis or degradation. | 1. Verify Purity: Analyze the 4-Fluoroiodobenzene stock using Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy to identify and quantify any impurities. 2. Purify the Reagent: If impurities are detected, purify the 4-Fluoroiodobenzene by distillation or column chromatography. 3. Source a New Batch: Procure a new, high-purity batch of 4-Fluoroiodobenzene from a reputable supplier and repeat the experiment. |
| Cross-Contamination in the Lab: Contaminants may be introduced from shared glassware, equipment, or improper handling. | 1. Dedicated Glassware: Use glassware exclusively dedicated to reactions with 4-Fluoroiodobenzene. 2. Thorough Cleaning: Implement a rigorous cleaning protocol for all glassware and equipment.[1] 3. Review Handling Procedures: Ensure proper personal protective equipment (PPE) is used and that there is no sharing of spatulas or syringes between different reagents. |
| Reaction with Unlabeled Isomers: The presence of isomeric impurities (e.g., 2-Fluoroiodobenzene, 3-Fluoroiodobenzene) can lead to the formation of isomeric products. | 1. Isomer-Specific Analysis: Utilize analytical techniques like capillary GC that can resolve and identify different isomers. 2. Consult Supplier's Certificate of Analysis (CoA): Check the CoA for information on isomeric purity. |
Problem: My experimental results are not reproducible.
| Possible Cause | Suggested Action |
| Inconsistent Reagent Purity: Different lots of 4-Fluoroiodobenzene may have varying levels and types of impurities. | 1. Lot-Specific Analysis: Analyze each new lot of 4-Fluoroiodobenzene for purity before use. 2. Standardize on a Single High-Purity Lot: For a series of related experiments, use 4-Fluoroiodobenzene from the same lot to ensure consistency. |
| Degradation of 4-Fluoroiodobenzene: The compound may degrade over time, especially if not stored correctly, leading to the formation of impurities. | 1. Proper Storage: Store 4-Fluoroiodobenzene in a cool, dark place, in a tightly sealed container, and under an inert atmosphere if possible.[2][3] 2. Regular Purity Checks: Periodically re-analyze stored 4-Fluoroiodobenzene to monitor for degradation products. |
| Contamination from Solvents or Other Reagents: Impurities in other reaction components can affect the outcome. | 1. Use High-Purity Reagents: Ensure all solvents and other reagents are of high purity and are properly stored. 2. Run Blank Reactions: Perform control experiments without 4-Fluoroiodobenzene to identify any potential contaminants from other sources. |
Frequently Asked Questions (FAQs)
Q1: What are the most likely unlabeled contaminants in 4-Fluoroiodobenzene?
A1: Potential unlabeled contaminants in 4-Fluoroiodobenzene often stem from its synthesis pathway. The most common method for synthesizing 4-Fluoroiodobenzene is through the diazotization of 4-fluoroaniline, followed by a Sandmeyer-type reaction with an iodide source.[4][5] Based on this, likely contaminants include:
-
Unreacted Starting Materials: 4-fluoroaniline.
-
Isomeric Impurities: 2-Fluoroiodobenzene and 3-Fluoroiodobenzene, which can arise from impurities in the starting 4-fluoroaniline.
-
Related Halogenated Benzenes: Fluorobenzene, iodobenzene, and diiodobenzenes, which can be byproducts of the synthesis.
-
Residual Solvents: Solvents used during the synthesis and purification process.[3][6]
Q2: How can I detect these unlabeled contaminants?
A2: The primary methods for detecting and quantifying unlabeled contaminants in 4-Fluoroiodobenzene are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
GC-MS is highly effective for separating volatile and semi-volatile organic compounds and providing mass spectra for identification.[7]
-
NMR Spectroscopy (¹H, ¹³C, and ¹⁹F NMR) can provide detailed structural information about the main compound and any impurities present.[8] Quantitative NMR (qNMR) can be used to determine the purity of the sample.[9][10][11]
Q3: What are the best practices for handling and storing 4-Fluoroiodobenzene to prevent contamination?
A3: To maintain the purity of 4-Fluoroiodobenzene, adhere to the following best practices:
-
Storage: Store in a tightly sealed, opaque container in a cool, dry, and well-ventilated area, away from light and heat sources.[2][3] Some suppliers provide it with a copper stabilizer.[12]
-
Handling:
-
Use clean, dedicated spatulas and syringes for dispensing.
-
Avoid returning unused portions to the original container.
-
Work in a clean and well-organized workspace to prevent cross-contamination.[1]
-
Always use appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Q4: What should I do if I suspect my 4-Fluoroiodobenzene is contaminated?
A4: If you suspect contamination, follow these steps:
-
Quarantine the material: Isolate the suspected container to prevent its use in further experiments.
-
Analyze the sample: Use GC-MS and/or NMR to identify and quantify the contaminants.
-
Purify if feasible: If the contaminant level is low and the impurity is known, you may be able to purify the 4-Fluoroiodobenzene via distillation or chromatography.
-
Dispose of properly: If the material is heavily contaminated or purification is not practical, dispose of it according to your institution's hazardous waste guidelines.
-
Contact the supplier: If the contamination is from a commercial source, inform the supplier and provide them with your analytical data.
Experimental Protocols
Protocol 1: Purity Analysis of 4-Fluoroiodobenzene by GC-MS
Objective: To identify and quantify volatile and semi-volatile impurities in a sample of 4-Fluoroiodobenzene.
Methodology:
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the 4-Fluoroiodobenzene sample in a high-purity solvent such as hexane (B92381) or ethyl acetate.
-
Perform a serial dilution to obtain a final concentration suitable for GC-MS analysis (e.g., 10 µg/mL).
-
-
GC-MS Parameters (Example):
-
GC System: Agilent 7890B GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (splitless injection).
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS System: Agilent 5977A MSD or equivalent.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: 40-450 m/z.
-
-
Data Analysis:
-
Identify the main peak corresponding to 4-Fluoroiodobenzene.
-
Identify impurity peaks by comparing their mass spectra with a library (e.g., NIST).
-
Quantify impurities by integrating the peak areas and expressing them as a percentage of the total area (area percent). For more accurate quantification, use a calibration curve with certified reference standards of the expected impurities.
-
Protocol 2: Impurity Profiling by ¹H and ¹⁹F NMR Spectroscopy
Objective: To identify and quantify impurities in 4-Fluoroiodobenzene based on their NMR spectra.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the 4-Fluoroiodobenzene sample into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆). Ensure the solvent does not have peaks that overlap with expected impurity signals.[13][14][15]
-
For quantitative analysis (qNMR), add a known amount of an internal standard with a non-overlapping signal.
-
-
NMR Acquisition Parameters (Example for a 400 MHz spectrometer):
-
¹H NMR:
-
Pulse Program: Standard single pulse (zg30).
-
Number of Scans: 8-16.
-
Relaxation Delay (d1): 5 seconds (for quantitative analysis, ensure full relaxation).
-
Spectral Width: -2 to 12 ppm.
-
-
¹⁹F NMR:
-
Pulse Program: Standard single pulse.
-
Number of Scans: 64-128.
-
Relaxation Delay (d1): 5 seconds.
-
Spectral Width: -100 to -130 ppm (centered around the expected chemical shift of the fluorine in 4-Fluoroiodobenzene).
-
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, baseline correction).
-
Integrate the peaks corresponding to 4-Fluoroiodobenzene and any impurity signals.
-
Identify impurities by comparing their chemical shifts and coupling constants to known values from literature or spectral databases.
-
For qNMR, calculate the molar ratio of each impurity to the internal standard and then determine the weight percentage of each impurity.
-
Visualizations
Caption: Troubleshooting workflow for experiments involving 4-Fluoroiodobenzene.
Caption: A multi-faceted strategy for preventing contamination.
References
- 1. Analytical Test Library | Residual Solvents [cambiumanalytica.com]
- 2. depts.washington.edu [depts.washington.edu]
- 3. agilent.com [agilent.com]
- 4. guidechem.com [guidechem.com]
- 5. nbinno.com [nbinno.com]
- 6. chemetrix.co.za [chemetrix.co.za]
- 7. researchgate.net [researchgate.net]
- 8. 4-Fluoroiodobenzene | C6H4FI | CID 9605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. 4-Fluoroiodobenzene 99 352-34-1 [sigmaaldrich.com]
- 13. NMR Sample Preparation [nmr.chem.umn.edu]
- 14. sites.bu.edu [sites.bu.edu]
- 15. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]
Technical Support Center: 4-Fluoroiodobenzene-¹³C₆ Mass Spectrometry Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Fluoroiodobenzene-¹³C₆ in mass spectrometry applications.
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight of 4-Fluoroiodobenzene-¹³C₆?
The molecular formula for 4-Fluoroiodobenzene-¹³C₆ is ¹³C₆H₄FI. The expected monoisotopic mass is approximately 227.95 g/mol . This is calculated based on the masses of the most abundant isotopes of each element, including the six ¹³C atoms. The unlabeled compound, 4-Fluoroiodobenzene, has a molecular weight of approximately 222.00 g/mol .[1][2]
Q2: Which ionization technique is most suitable for 4-Fluoroiodobenzene-¹³C₆ analysis?
The choice of ionization technique depends on the experimental goals.
-
Electron Ionization (EI): This is a "hard" ionization technique that can cause extensive fragmentation.[3] This is useful for structural elucidation and creating a reproducible fragmentation pattern for library matching. However, the molecular ion peak may be weak or absent.
-
Chemical Ionization (CI): This is a "soft" ionization technique that results in less fragmentation and a more prominent protonated molecule peak ([M+H]⁺).[3] This is ideal for confirming the molecular weight of the labeled compound.
Q3: What are the characteristic isotopic patterns to look for in the mass spectrum?
For 4-Fluoroiodobenzene-¹³C₆, the key isotopic features arise from the presence of iodine and the ¹³C label.
-
Iodine: Natural iodine is monoisotopic (¹²⁷I), so it will not produce a characteristic isotopic cluster like chlorine or bromine.[4][5][6][7][8]
-
¹³C Labeling: The ¹³C₆ label will shift the mass of the molecular ion and all carbon-containing fragments by approximately 6 Da compared to the unlabeled compound. The high isotopic enrichment of the starting material should result in a very low abundance of the unlabeled species.[9]
Troubleshooting Guide
Problem 1: Low or No Signal for 4-Fluoroiodobenzene-¹³C₆
| Potential Cause | Troubleshooting Steps |
| Improper Sample Preparation | - Ensure the compound is fully dissolved in a suitable solvent (e.g., methanol (B129727), acetonitrile).- Verify the concentration of the working solution. If too dilute, the signal may be below the instrument's limit of detection.[10] |
| Inefficient Ionization | - Optimize the ionization source parameters. For Electrospray Ionization (ESI), adjust the spray voltage, capillary temperature, and gas flows. For EI, optimize the electron energy.[10]- Consider switching to a different ionization technique if the signal remains poor.[10] |
| Instrument Contamination | - Run a blank solvent injection to check for background noise or contamination.- If necessary, clean the ion source, transfer optics, and mass analyzer according to the manufacturer's recommendations. |
| Incorrect Mass Range | - Ensure the mass spectrometer is scanning over the correct m/z range to detect the molecular ion and expected fragments of 4-Fluoroiodobenzene-¹³C₆. |
Problem 2: Poor Mass Accuracy
| Potential Cause | Troubleshooting Steps |
| Instrument Not Calibrated | - Perform a mass calibration across the desired mass range using a suitable calibration standard.[10]- Ensure the calibration is performed under the same experimental conditions as the sample analysis. |
| Fluctuations in Instrument Conditions | - Allow the mass spectrometer to stabilize before acquiring data.- Monitor for temperature and pressure fluctuations in the laboratory environment. |
Problem 3: Unexpected Fragmentation Pattern
| Potential Cause | Troubleshooting Steps |
| In-Source Fragmentation | - If using a soft ionization technique like ESI or CI, excessive in-source fragmentation can occur. Reduce the fragmentor voltage or collision energy to minimize this effect. |
| Contamination | - A co-eluting contaminant can produce fragment ions that interfere with the spectrum of the target analyte. Improve chromatographic separation or run a blank to identify the source of contamination. |
| Incorrect Structural Assignment | - Compare the observed fragmentation pattern with theoretical fragmentation pathways for 4-Fluoroiodobenzene. Common fragmentation for aromatic compounds involves the loss of substituents or cleavage of the aromatic ring.[11][12][13] |
Experimental Protocols
Optimizing Mass Spectrometer Parameters for 4-Fluoroiodobenzene-¹³C₆
This protocol outlines a general procedure for optimizing key mass spectrometer parameters.
-
Prepare a Standard Solution: Prepare a 1 µg/mL solution of 4-Fluoroiodobenzene-¹³C₆ in a 50:50 mixture of methanol and water.
-
Infuse the Standard: Directly infuse the standard solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).
-
Optimize Ionization Source Parameters:
-
For ESI:
-
Adjust the spray voltage to achieve a stable ion current.
-
Optimize the nebulizing and drying gas flow rates to ensure efficient desolvation.
-
Vary the capillary temperature to maximize the signal of the molecular ion.
-
-
For EI:
-
Adjust the electron energy (typically 70 eV for standard spectra).
-
Optimize the ion source temperature.
-
-
-
Optimize Fragmentation (for MS/MS):
-
Select the precursor ion (the molecular ion of 4-Fluoroiodobenzene-¹³C₆) in the first mass analyzer (Q1).
-
Vary the collision energy in the collision cell (Q2) to induce fragmentation.
-
Monitor the intensity of the product ions in the third mass analyzer (Q3) to identify the optimal collision energy for the desired fragments.
-
-
Data Acquisition: Once the parameters are optimized, acquire data in the appropriate mode (full scan, SIM, or MRM) for your application.
Data Presentation
Table 1: Key Mass Spectrometer Parameters for 4-Fluoroiodobenzene-¹³C₆ Analysis
| Parameter | Value/Range | Notes |
| Ionization Mode | ESI Positive / EI | ESI is preferred for molecular weight confirmation, while EI is suitable for structural elucidation. |
| Precursor Ion (m/z) | ~228.0 | For MS/MS experiments. This is the [M+H]⁺ ion in positive ESI. |
| Product Ions (m/z) | Analyte Dependent | To be determined during method development. Potential fragments include loss of iodine or the fluoro group. |
| Capillary Voltage (ESI) | 3.0 - 4.5 kV | Optimize for stable spray and maximum ion current. |
| Drying Gas Flow (ESI) | 8 - 12 L/min | Instrument dependent. |
| Drying Gas Temperature (ESI) | 300 - 350 °C | Instrument dependent. |
| Electron Energy (EI) | 70 eV | Standard for generating reproducible spectra. |
| Collision Energy (MS/MS) | 10 - 40 eV | Optimize to achieve the desired degree of fragmentation. |
Visualizations
Caption: Workflow for optimizing mass spectrometer parameters.
Caption: Troubleshooting logic for low signal intensity.
References
- 1. 4-Fluoroiodobenzene | C6H4FI | CID 9605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Fluoro-3-iodobenzene | C6H4FI | CID 70725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fsc.stafpu.bu.edu.eg [fsc.stafpu.bu.edu.eg]
- 4. tutorchase.com [tutorchase.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 9. benchchem.com [benchchem.com]
- 10. gmi-inc.com [gmi-inc.com]
- 11. novaresearch.unl.pt [novaresearch.unl.pt]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. youtube.com [youtube.com]
Dealing with co-eluting interferences with 4-Fluoroiodobenzene-13C6
Welcome to the technical support center for 4-Fluoroiodobenzene-13C6. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during analytical experiments, with a specific focus on co-eluting interferences.
Frequently Asked Questions (FAQs)
Q1: What is the exact mass of this compound and its unlabeled counterpart?
It is crucial to use the monoisotopic mass for high-resolution mass spectrometry. The exact masses are provided in the table below.
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Exact Mass (Da) |
| 4-Fluoroiodobenzene | C₆H₄FI | 222.00 | 221.93418 |
| This compound | ¹³C₆H₄FI | 227.95 | 227.95431 |
Q2: In what types of applications is this compound typically used?
This compound is primarily used as an internal standard in analytical methods that utilize gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). It is particularly suitable for the analysis of emerging contaminants, persistent organic pollutants (POPs), and other halogenated aromatic compounds in complex matrices such as environmental samples (water, soil, sediment) and biological samples.
Q3: What are the common challenges when using this compound as an internal standard?
The most common challenge is co-eluting interference, where another compound in the sample has a similar retention time and mass-to-charge ratio (m/z) as this compound. This can lead to inaccurate quantification of the target analytes. Other challenges include poor peak shape, inconsistent recovery, and degradation of the standard.
Troubleshooting Guide: Co-eluting Interferences
This guide will walk you through a systematic approach to identify and resolve co-eluting interferences with this compound.
Initial Assessment: Is Co-elution Occurring?
The first step is to determine if you have a co-elution problem.
Symptoms of Co-elution:
-
Poor Peak Shape: The peak for this compound may appear broad, asymmetrical, or have shoulders.
-
Inconsistent Area Counts: The peak area of the internal standard varies significantly across a series of injections of the same sample or standards.
-
Shifting Retention Time: The retention time of the internal standard peak is not consistent.
-
Unusual Mass Spectra: The mass spectrum at the apex of the internal standard peak shows unexpected fragment ions.
Workflow for Diagnosing Co-eluting Interferences
The following diagram illustrates a logical workflow for diagnosing the source of co-elution.
Caption: A flowchart outlining the steps to diagnose co-eluting interferences.
Experimental Protocols for Troubleshooting
If co-elution is suspected, the following experimental protocols can help you resolve the issue.
Protocol 1: Chromatographic Method Optimization
The goal of this protocol is to alter the chromatographic conditions to separate the interfering compound from this compound.
1.1. Modify the GC Oven Temperature Program:
-
Slower Ramp Rate: A slower temperature ramp will increase the interaction time of the analytes with the stationary phase, which can improve separation.
-
Isothermal Hold: Introduce an isothermal hold at a temperature just below the elution temperature of the internal standard to allow for better separation of closely eluting compounds.
Example Temperature Programs:
| Parameter | Standard Program | Modified Program (Slower Ramp) | Modified Program (Isothermal Hold) |
| Initial Temperature | 60°C | 60°C | 60°C |
| Initial Hold Time | 1 min | 1 min | 1 min |
| Ramp 1 | 20°C/min to 200°C | 10°C/min to 200°C | 20°C/min to 170°C |
| Hold 1 | - | - | 2 min at 170°C |
| Ramp 2 | 25°C/min to 300°C | 15°C/min to 300°C | 25°C/min to 300°C |
| Final Hold Time | 5 min | 5 min | 5 min |
1.2. Change the GC Column:
If modifying the temperature program is not sufficient, changing the GC column to one with a different stationary phase can alter the selectivity of the separation.
-
Principle of "Like Dissolves Like": If you are using a non-polar column (e.g., DB-5ms), an interfering non-polar compound might co-elute. Switching to a more polar column (e.g., a column with a cyanopropylphenyl stationary phase) can change the elution order.
Column Selection Guide:
| Current Column Type | Potential Interference Type | Recommended Alternative Column |
| Non-polar (e.g., 5% Phenyl Methylpolysiloxane) | Non-polar aromatic compounds | Mid-polar (e.g., 50% Phenyl Methylpolysiloxane) or Polar (e.g., Cyanopropylphenyl Polysiloxane) |
| Mid-polar | Compounds with similar polarity | Non-polar or a more polar column with a different stationary phase chemistry |
Protocol 2: Sample Preparation and Cleanup
The objective of this protocol is to remove the interfering compound from the sample before analysis.
2.1. Solid Phase Extraction (SPE):
-
Use an SPE cartridge with a sorbent that has a different affinity for the interference compared to your target analytes and the internal standard. You may need to screen different SPE sorbents (e.g., normal-phase, reversed-phase, ion-exchange).
2.2. Gel Permeation Chromatography (GPC):
-
GPC separates molecules based on their size. If the interfering compound has a significantly different molecular size, GPC can be an effective cleanup step.
2.3. Liquid-Liquid Extraction (LLE):
-
Optimize the pH and solvent polarity during LLE to selectively extract your compounds of interest while leaving the interference behind.
Mass Spectrometry-Based Solutions
If chromatographic separation is not feasible, you may be able to resolve the interference using mass spectrometry.
High-Resolution Mass Spectrometry (HRMS):
-
If the co-eluting compound has a different elemental composition, even if the nominal mass is the same, a high-resolution mass spectrometer can distinguish between the two based on their exact masses.
Tandem Mass Spectrometry (MS/MS):
-
By selecting a specific precursor-to-product ion transition for this compound, you can often eliminate the signal from the interfering compound, provided it does not undergo the same fragmentation.
Logical Relationship of Troubleshooting Steps
The following diagram illustrates the decision-making process for addressing co-eluting interferences.
Caption: A decision tree for resolving co-eluting interferences.
Technical Support Center: 4-Fluoroiodobenzene-¹³C₆ Analysis
Welcome to the technical support center for 4-Fluoroiodobenzene-¹³C₆. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the use of 4-Fluoroiodobenzene-¹³C₆ as an internal standard in quantitative analyses.
Frequently Asked Questions (FAQs)
Q1: What is 4-Fluoroiodobenzene-¹³C₆ and what is its primary application?
A1: 4-Fluoroiodobenzene-¹³C₆ is a stable isotope-labeled version of 4-Fluoroiodobenzene. The six carbon atoms on the benzene (B151609) ring are replaced with the Carbon-13 (¹³C) isotope. Its primary application is as an internal standard in quantitative analytical methods, particularly in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). Using a stable isotope-labeled internal standard helps to correct for variations in sample preparation, injection volume, and instrument response, leading to more accurate and precise quantification of the unlabeled analyte.[1][2][3]
Q2: Why is a ¹³C-labeled internal standard preferred over a deuterium (B1214612) (²H)-labeled one?
A2: While both are used, ¹³C-labeled standards are often preferred because they exhibit chemical and physical properties nearly identical to their unlabeled counterparts.[1] This results in very similar chromatographic retention times and ionization efficiencies, allowing for more accurate correction of matrix effects.[1] Deuterium-labeled standards can sometimes show slight chromatographic separation from the analyte, which may lead to less effective compensation for matrix effects and ion suppression.[1] Additionally, ¹³C labels are chemically more stable and less prone to exchange than deuterium labels.[2]
Q3: What are the key physical and chemical properties of 4-Fluoroiodobenzene?
A3: Understanding the properties of the unlabeled compound is crucial when working with its isotopologue.
| Property | Value |
| Chemical Formula | C₆H₄FI |
| Molecular Weight | 222.00 g/mol [4] |
| Boiling Point | 182-184 °C[5] |
| Form | Liquid[5] |
| Solubility | Insoluble in water[5] |
Q4: What are the storage and stability considerations for 4-Fluoroiodobenzene-¹³C₆?
A4: 4-Fluoroiodobenzene is light-sensitive and should be stored in a cool, dry, and dark place.[5][6] It is often supplied with a copper chip as a stabilizer.[5] Solutions of the ¹³C-labeled internal standard should be stored under similar conditions, typically refrigerated, to prevent degradation and ensure the accuracy of stock and working solutions. ¹³C labels are generally very stable and not prone to exchange under typical analytical conditions.[2]
Troubleshooting Guide for Calibration Curve Issues
Poor linearity (low R² value), inconsistent results, or high variability in your calibration curve when using 4-Fluoroiodobenzene-¹³C₆ can stem from several sources. This guide provides a systematic approach to troubleshooting these issues.
Problem 1: Poor Linearity (R² < 0.995)
A non-linear calibration curve can be caused by a variety of factors, from sample preparation to instrument settings.
-
Possible Cause 1: Inaccurate Standard Preparation. Errors in serial dilutions are a common source of non-linearity.
-
Troubleshooting Steps:
-
Prepare fresh calibration standards using calibrated pipettes and volumetric flasks.
-
Ensure the stock solution of 4-Fluoroiodobenzene and the ¹³C₆-internal standard are fully dissolved before preparing dilutions.
-
Verify the purity and concentration of the starting materials.
-
-
-
Possible Cause 2: Detector Saturation. At high concentrations, the mass spectrometer detector can become saturated, leading to a flattening of the curve at the upper end.
-
Troubleshooting Steps:
-
Dilute the higher concentration standards and re-analyze.
-
Reduce the injection volume.
-
If using a split/splitless inlet, increase the split ratio.
-
-
-
Possible Cause 3: Matrix Effects. Components in the sample matrix can interfere with the ionization of the analyte and internal standard, causing ion suppression or enhancement.
-
Troubleshooting Steps:
-
Prepare calibration standards in a matrix that closely matches your samples (matrix-matched calibration).
-
Optimize sample cleanup procedures to remove interfering compounds.
-
Ensure that the 4-Fluoroiodobenzene-¹³C₆ internal standard is added to all standards and samples at the same concentration and at the earliest stage of sample preparation.
-
-
-
Possible Cause 4: Active Sites in the GC System. Active sites in the injector liner, column, or transfer line can cause analyte degradation or adsorption, leading to poor peak shape and non-linearity.
-
Troubleshooting Steps:
-
Replace the injector liner and septum.
-
Condition the GC column according to the manufacturer's instructions.
-
If the problem persists, trim the first few centimeters of the column or replace it.
-
-
Problem 2: High Variability in Internal Standard Response
The response of 4-Fluoroiodobenzene-¹³C₆ should be consistent across all calibration standards and samples. Significant variation indicates a problem with the analytical process.
-
Possible Cause 1: Inconsistent Injection Volume.
-
Troubleshooting Steps:
-
Check the autosampler syringe for air bubbles or leaks.
-
Ensure the syringe is properly washed between injections to prevent carryover.
-
Verify the injection volume setting in the instrument method.
-
-
-
Possible Cause 2: Degradation of the Internal Standard.
-
Troubleshooting Steps:
-
Prepare a fresh stock solution of 4-Fluoroiodobenzene-¹³C₆.
-
Verify the storage conditions of the stock solution (refrigerated, protected from light).
-
-
-
Possible Cause 3: Leak in the GC-MS System. A leak in the system can lead to inconsistent instrument response.
-
Troubleshooting Steps:
-
Perform a leak check of the GC inlet and mass spectrometer according to the manufacturer's instructions.
-
Check for leaks at the column connections.
-
-
Problem 3: Inaccurate Quantification of Quality Control (QC) Samples
If your calibration curve is linear but your QC samples are consistently outside of the acceptable range, it may indicate a systematic error.
-
Possible Cause 1: Difference in Matrix between Standards and Samples.
-
Troubleshooting Steps:
-
Prepare matrix-matched calibration standards and re-analyze the QC samples.
-
Evaluate the sample preparation procedure for potential loss of analyte.
-
-
-
Possible Cause 2: Incorrect Concentration of the Internal Standard.
-
Troubleshooting Steps:
-
Verify the concentration of the 4-Fluoroiodobenzene-¹³C₆ stock solution.
-
Ensure the correct volume of internal standard is added to all samples and standards.
-
-
The following diagram outlines a logical workflow for troubleshooting calibration curve issues.
Experimental Protocols
The following is a representative experimental protocol for the analysis of volatile organic compounds, such as 4-Fluoroiodobenzene, using 4-Fluoroiodobenzene-¹³C₆ as an internal standard with GC-MS. This protocol is based on general principles outlined in EPA methods for volatile organic analysis.[7][8]
1. Preparation of Stock and Working Solutions
-
Primary Stock Solution (Analyte): Prepare a stock solution of 4-Fluoroiodobenzene in methanol (B129727) at a concentration of 1000 µg/mL.
-
Internal Standard Stock Solution: Prepare a stock solution of 4-Fluoroiodobenzene-¹³C₆ in methanol at a concentration of 1000 µg/mL.
-
Working Calibration Standards: Prepare a series of calibration standards by diluting the primary stock solution with methanol to achieve concentrations across the desired working range (e.g., 1, 5, 10, 25, 50, 100, 200 ng/mL). A constant amount of the internal standard stock solution is added to each calibration standard to achieve a final concentration of, for example, 50 ng/mL.
The following diagram illustrates the preparation of calibration standards.
2. Sample Preparation (Aqueous Samples - Purge and Trap)
-
To a 40 mL VOA vial, add 10 mL of the aqueous sample.
-
Spike the sample with the 4-Fluoroiodobenzene-¹³C₆ internal standard to a final concentration of 50 ng/mL.
-
The vial is then connected to a purge and trap system for extraction and concentration of the volatile analytes.
3. GC-MS Parameters
The following table provides typical GC-MS parameters for the analysis of halogenated benzenes. These may need to be optimized for your specific instrument and application.
| Parameter | Value |
| GC System | Agilent 7890B GC with 5977A MSD (or equivalent) |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Inlet | Split/Splitless, 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 20:1 |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Oven Program | 40 °C (hold 2 min), ramp to 200 °C at 10 °C/min, hold 2 min |
| MS Transfer Line | 280 °C |
| Ion Source | Electron Ionization (EI), 230 °C |
| Quadrupole | 150 °C |
| Scan Range | 50-300 amu |
| Quantitation Ions | 4-Fluoroiodobenzene: m/z 222, 95; 4-Fluoroiodobenzene-¹³C₆: m/z 228, 101 |
4. Data Analysis
-
Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte for each calibration standard.
-
Perform a linear regression on the calibration curve to obtain the equation of the line (y = mx + b) and the coefficient of determination (R²).
-
For unknown samples, calculate the analyte to internal standard peak area ratio and use the calibration curve to determine the concentration of the analyte.
Quantitative Data Summary
The following table summarizes typical performance characteristics for the GC-MS analysis of halogenated aromatic compounds using a stable isotope-labeled internal standard. These values are representative and may vary depending on the specific instrument, method, and matrix.
| Parameter | Typical Value |
| Linearity (R²) | > 0.995[7][9] |
| Calibration Range | 0.5 - 200 µg/L (ppb)[7] |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/L |
| Limit of Quantitation (LOQ) | 0.5 - 1.5 µg/L |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 80 - 120% |
References
- 1. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 3. ukisotope.com [ukisotope.com]
- 4. 4-Fluoroiodobenzene | C6H4FI | CID 9605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. EPA 8260: Analysis of Volatile Organic Compounds by GC-MS [scioninstruments.com]
- 8. gcms.cz [gcms.cz]
- 9. agilent.com [agilent.com]
Technical Support Center: 4-Fluoroiodobenzene-13C6 Dissolution
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 4-Fluoroiodobenzene-13C6. Our aim is to help you achieve complete dissolution for seamless integration into your experiments.
Troubleshooting Guide
Issue: My this compound is not fully dissolving in my chosen solvent.
-
Possible Cause 1: Incorrect Solvent Choice. this compound, like its unlabeled counterpart, is a hydrophobic aromatic compound. It has poor solubility in aqueous solutions.[1]
-
Solution: Switch to a more appropriate organic solvent. Good solubility is expected in solvents like ethanol (B145695), acetone, and benzene.[1] For applications requiring a mixture with aqueous solutions, consider using a water-miscible organic co-solvent.[2][3]
-
-
Possible Cause 2: Insufficient Solvent Volume. The concentration of your solution may be too high for the selected solvent and temperature.
-
Solution: Try increasing the volume of the solvent to reduce the concentration of the this compound.
-
-
Possible Cause 3: Low Temperature. Solubility is often temperature-dependent.
-
Solution: Gently warm the solution while stirring. Be cautious and ensure the temperature is well below the boiling point of your solvent.
-
-
Possible Cause 4: Slow Dissolution Rate. The rate at which a compound dissolves can be slow, even in a suitable solvent.
Frequently Asked Questions (FAQs)
Q1: What are the best initial solvents to try for dissolving this compound?
A1: Based on the properties of the analogous unlabeled compound, 1-fluoro-4-iodobenzene, you should start with nonpolar or polar aprotic organic solvents.[1] Good starting choices include ethanol, acetone, and benzene.[1]
Q2: I need to introduce this compound into an aqueous medium for my experiment. How can I achieve this?
A2: Since this compound is poorly soluble in water, you will need to use a solubility enhancement technique.[1] The most common approach is to first dissolve the compound in a minimal amount of a water-miscible organic co-solvent, such as ethanol or acetone, and then add this solution to the aqueous medium with vigorous stirring.[2][3]
Q3: Can I use sonication to help dissolve my this compound?
A3: Yes, sonication is a useful technique to aid dissolution. The high-frequency sound waves can help to break up solid particles and increase the interaction between the solute and the solvent.
Q4: Are there any other methods to improve the solubility of poorly soluble aromatic compounds like this?
A4: For challenging cases of poor solubility, several advanced techniques can be employed in formulation development. These include creating solid dispersions where the compound is dispersed within a hydrophilic carrier, or using surfactants to form micelles that can encapsulate the hydrophobic molecule.[2][4][5] Another strategy involves the use of cyclodextrins, which can form inclusion complexes with aromatic compounds to enhance their solubility.[2][3]
Data Presentation
Table 1: Qualitative Solubility of 4-Fluoroiodobenzene
| Solvent Type | Solubility | Example Solvents |
| Aqueous | Poor | Water |
| Polar Organic | Good | Ethanol, Acetone |
| Nonpolar Organic | Good | Benzene |
Note: This data is for the unlabeled compound 1-Fluoro-4-iodobenzene and is expected to be highly representative for this compound.
Experimental Protocols
Protocol for Dissolution using a Co-solvent:
-
Accurately weigh the required amount of this compound.
-
Select a water-miscible organic solvent in which the compound is readily soluble (e.g., ethanol).
-
Add a minimal volume of the organic solvent to the this compound and stir until it is fully dissolved.
-
While vigorously stirring the aqueous buffer or medium, slowly add the concentrated organic solution of your compound.
-
Continue to stir for a period to ensure homogeneity and prevent precipitation.
Mandatory Visualization
Caption: Troubleshooting workflow for dissolving this compound.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. benchchem.com [benchchem.com]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmaexcipients.com [pharmaexcipients.com]
Impact of storage conditions on 4-Fluoroiodobenzene-13C6 integrity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of storage conditions on the integrity of 4-Fluoroiodobenzene-13C6.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound to ensure its integrity?
A1: To maintain the chemical and isotopic purity of this compound, it is recommended to store it in a cool, dry, and dark place.[1][2] The container should be tightly sealed to prevent exposure to moisture and atmospheric contaminants.[1][2] Many suppliers provide this compound with a copper stabilizer to inhibit degradation.
Q2: How does temperature affect the stability of this compound?
A2: Elevated temperatures can accelerate the degradation of this compound. The primary degradation pathway at higher temperatures is deiodination, leading to the formation of fluorobenzene-13C6 and elemental iodine. This process can be observed as a purplish or brownish tint in the liquid.
Q3: Is this compound sensitive to light?
A3: Yes, this compound is light-sensitive.[1] Exposure to light, particularly UV light, can induce photodegradation, primarily through the cleavage of the carbon-iodine bond, which is the weakest bond in the molecule. This leads to the formation of radical species and subsequent degradation products. It is crucial to store the compound in amber vials or in a dark environment.
Q4: What is the role of the copper stabilizer in the product?
A4: Copper is often added as a stabilizer to iodoaromatic compounds like this compound to prevent deiodination. It is believed to act as a radical scavenger, inhibiting the free-radical chain reactions that lead to the cleavage of the C-I bond.
Q5: What are the likely degradation products of this compound?
A5: Based on the degradation pathways of similar halogenated aromatic compounds, the most probable degradation products are:
-
Fluorobenzene-13C6: Formed via deiodination.
-
4-Fluorophenol-13C6: Formed through hydrolysis or oxidation.
-
Biphenyl derivatives: Can be formed through coupling reactions of radical intermediates.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Discoloration of the liquid (yellow, brown, or purple tint) | Degradation of the compound, likely deiodination and formation of iodine. | 1. Verify the storage conditions (temperature, light exposure). 2. Perform a purity check using HPLC or GC-MS (see Experimental Protocols). 3. If purity is compromised, the product should be discarded. 4. Ensure future storage is in a cool, dark, and tightly sealed container. |
| Unexpected peaks in analytical chromatogram (HPLC, GC-MS) | Presence of impurities or degradation products. | 1. Identify the unexpected peaks by comparing retention times with known standards (if available) or by using mass spectrometry to determine their molecular weights. 2. Likely degradation products include fluorobenzene-13C6 and 4-fluorophenol-13C6. 3. Review storage and handling procedures to identify potential sources of contamination or degradation. |
| Inconsistent experimental results | Compromised integrity of the this compound starting material. | 1. Re-evaluate the purity of the stock solution using NMR or a chromatographic method. 2. If degradation is confirmed, use a fresh, unopened vial of the compound for subsequent experiments. 3. Always perform a quality control check on new batches of the compound. |
| Loss of isotopic enrichment | While less common for 13C, extreme conditions could potentially lead to side reactions. The primary concern is chemical degradation. | 1. Confirm the chemical purity first. 2. Mass spectrometry (GC-MS or LC-MS) can be used to verify the isotopic distribution of the main component and any degradation products. |
Data Presentation: Expected Degradation Profile under Stress Conditions
The following table summarizes the expected qualitative and semi-quantitative impact of various stress conditions on this compound, based on general principles of forced degradation studies.
| Stress Condition | Expected Degradation Pathway | Primary Degradation Products | Expected Extent of Degradation |
| Acidic Hydrolysis (e.g., 0.1 M HCl at 60°C) | Minimal degradation expected. The C-I and C-F bonds are relatively stable to acid hydrolysis under mild conditions. | Negligible | < 5% |
| Basic Hydrolysis (e.g., 0.1 M NaOH at 60°C) | Potential for nucleophilic aromatic substitution to replace iodine with a hydroxyl group. | 4-Fluorophenol-13C6 | 5-15% |
| Oxidative Stress (e.g., 3% H₂O₂ at room temperature) | Oxidation of the aromatic ring and potential cleavage of the C-I bond. | 4-Fluorophenol-13C6, potentially other oxidized species. | 10-25% |
| Thermal Stress (e.g., 80°C) | Thermally induced cleavage of the C-I bond (deiodination). | Fluorobenzene-13C6, Iodine | 5-20% |
| Photolytic Stress (e.g., UV light exposure) | Photolytic cleavage of the C-I bond. | Fluorobenzene-13C6, Iodine | 15-30% |
Experimental Protocols
Stability-Indicating HPLC Method
-
Objective: To separate this compound from its potential degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid).
-
Start with a lower concentration of acetonitrile (e.g., 40%) and gradually increase to a higher concentration (e.g., 90%) over 15-20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of this compound in acetonitrile to a concentration of approximately 1 mg/mL.
GC-MS Method for Impurity Profiling
-
Objective: To identify and quantify volatile impurities and degradation products.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp to 250°C at 10°C/min.
-
Hold at 250°C for 5 minutes.
-
-
Injector Temperature: 250°C.
-
MS Detector: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-300 amu.
-
Sample Preparation: Dilute the sample in a suitable solvent like dichloromethane (B109758) or hexane.
NMR Spectroscopy for Structural Integrity
-
Objective: To confirm the structure of this compound and detect any structural changes.
-
Nuclei to Observe: ¹H, ¹³C, and ¹⁹F NMR.
-
Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
¹H NMR: Will show the aromatic proton signals. Changes in these signals can indicate substitution on the ring.
-
¹³C NMR: The ¹³C labeling will result in distinct signals. The presence of additional signals may indicate degradation products.
-
¹⁹F NMR: A powerful tool for detecting changes in the electronic environment of the fluorine atom, which can be indicative of degradation.[3][4]
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Potential degradation pathways of this compound.
References
Technical Support Center: Best Practices for Handling Isotopically Labeled Compounds
Welcome to the technical support center for isotopically labeled compounds. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on best practices and troubleshoot common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference in handling stable versus radioactive isotopically labeled compounds?
A1: The primary difference lies in the safety precautions required. Stable isotopically labeled compounds (e.g., containing ¹³C, ¹⁵N, ²H) are not radioactive and generally do not require special handling beyond what is necessary for the unlabeled compound.[1] Radioactive compounds (e.g., containing ¹⁴C, ³H, ³²P), however, emit ionizing radiation and necessitate strict safety protocols to minimize exposure, including the use of personal protective equipment (PPE), appropriate shielding, and designated work areas.[2][3]
Q2: How should I store my isotopically labeled compounds to ensure their stability?
A2: Proper storage is crucial to prevent both chemical and radiolytic decomposition.[2] For radiolabeled compounds, storage at low temperatures (e.g., -20°C to -80°C) is recommended to minimize decomposition.[1] They should also be protected from light and stored under an inert atmosphere like nitrogen or argon.[1] When stored as a solid, a crystalline form is preferable to an amorphous one.[2] For solutions, the choice of solvent is important, and aqueous solutions should often be avoided.[2] Stable isotope-labeled compounds are generally stored in the same manner as their unlabeled counterparts.[1]
Q3: What are the common sources of contamination in experiments with isotopically labeled compounds and how can I avoid them?
A3: Contamination can arise from various sources, including glassware, solvents, and even the laboratory environment. Common contaminants in mass spectrometry include polyethylene (B3416737) glycol (PEG), phthalates from plastics, and keratins from skin and hair.[4] To avoid contamination, it is essential to use high-purity solvents, clean glassware thoroughly, and work in a clean environment, such as a laminar flow hood.[5] Wearing appropriate personal protective equipment, like powder-free nitrile gloves and a clean lab coat, can also significantly reduce the risk of contamination.
Q4: What is the importance of isotopic enrichment and how does it affect my experiment?
A4: Isotopic enrichment refers to the percentage of a specific isotope at a particular atomic position in a molecule. High isotopic enrichment is crucial for achieving high sensitivity in detection and for accurate quantification in tracer studies. For quantitative mass spectrometry using stable isotope-labeled internal standards, it is important that the internal standard has a high isotopic purity and is free from unlabeled species to avoid interference with the analyte quantification.
Q5: How do I properly dispose of waste containing isotopically labeled compounds?
A5: The disposal of waste containing stable isotopes typically follows the same procedures as for non-labeled chemical waste.[1] However, radioactive waste must be handled and disposed of according to strict institutional and national regulations.[1] This includes segregating waste by isotope, separating solid and liquid waste, and using appropriately labeled and shielded containers.[6] Never mix radioactive waste with general laboratory waste.[1]
Troubleshooting Guides
Troubleshooting Unexpected Results in Quantitative LC-MS/MS with Stable Isotope-Labeled Internal Standards
Problem: Inconsistent or inaccurate quantification, low internal standard recovery, or high variability in results.
This troubleshooting guide will help you identify and address common issues when using stable isotope-labeled internal standards (SIL-IS) in LC-MS/MS analysis.
Caption: Troubleshooting workflow for unexpected results in LC-MS/MS using a stable isotope-labeled internal standard.
Possible Causes and Solutions:
-
Low Internal Standard Recovery:
-
Incomplete Extraction: The extraction procedure may not be optimal for your analyte and internal standard. Re-evaluate the extraction solvent and method. For example, if using a solvent with a polarity that doesn't match the analyte, the extraction efficiency will be low.[7]
-
Analyte/IS Instability: The analyte or internal standard may be degrading during sample preparation or storage.[8] Consider adding antioxidants, protecting samples from light, or adjusting the pH to improve stability.[7]
-
-
High Internal Standard Variability:
-
Inconsistent Sample Preparation: Inconsistent pipetting of the internal standard, analyte, or solvents can lead to high variability.[4] Ensure all pipettes are calibrated and that proper mixing techniques are used.
-
Autosampler Issues: Problems with the autosampler, such as inconsistent injection volumes or air bubbles, can cause significant variability in the internal standard signal.[4]
-
Mass Spectrometer Instability: A dirty or improperly positioned spray needle in the mass spectrometer's source can lead to fluctuating ionization efficiency and an unstable signal.[4]
-
Data Presentation
Table 1: Recommended Storage Conditions for Isotopically Labeled Compounds
| Class of Compound | Isotope Example | Physical State | Recommended Storage Temperature | Additional Recommendations |
| Stable Labeled | ¹³C, ¹⁵N, ²H | Solid or Solution | As per unlabeled compound | Store in tightly sealed containers.[9] |
| Radiolabeled (Long half-life) | ¹⁴C, ³H | Solid | -20°C to -80°C[1] | Store in a crystalline form if possible.[2] Dilute with unlabeled compound to reduce radiolytic decomposition.[10] |
| Solution | -80°C[2] | Use a non-aqueous solvent if possible.[2] Store under an inert atmosphere (Ar, N₂).[1] | ||
| Radiolabeled (Short half-life) | ³²P, ³⁵S, ¹²⁵I | Solid or Solution | -20°C to -80°C | Use as quickly as possible due to rapid decay. |
Table 2: Specific Activities of Common Radionuclides
| Radionuclide | Half-life | Specific Activity (Ci/g) |
| Carbon-14 (¹⁴C) | 5730 years | 0.0624 |
| Tritium (³H) | 12.3 years | 9,620 |
| Phosphorus-32 (³²P) | 14.3 days | 285,000 |
| Sulfur-35 (³⁵S) | 87.4 days | 42,600 |
| Iodine-125 (¹²⁵I) | 59.4 days | 17,400 |
Experimental Protocols
General Workflow for Quantitative Bioanalysis using a Stable Isotope-Labeled Internal Standard (SIL-IS) and LC-MS/MS
This protocol outlines the typical steps for quantifying a small molecule in a biological matrix, such as plasma.
-
Preparation of Standards and Solutions:
-
Prepare stock solutions of the analyte and the SIL-IS at a concentration of 1 mg/mL in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Create a series of calibration standards by spiking known concentrations of the analyte into a blank biological matrix.
-
Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
-
Prepare a working solution of the SIL-IS at a fixed concentration.
-
-
Sample Preparation (Protein Precipitation):
-
Aliquot a small volume (e.g., 50 µL) of unknown samples, calibration standards, and QC samples into microcentrifuge tubes.
-
Add a fixed volume of the SIL-IS working solution to each tube.
-
Add a protein precipitation solvent (e.g., acetonitrile (B52724) with 0.1% formic acid) to each tube, typically at a 3:1 or 4:1 ratio to the sample volume.
-
Vortex thoroughly to ensure complete protein precipitation.
-
Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new set of tubes or a 96-well plate.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a mobile phase-compatible solvent.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted samples onto the LC-MS/MS system.
-
Separate the analyte and SIL-IS from other matrix components using a suitable HPLC or UPLC column and mobile phase gradient.
-
Detect the analyte and SIL-IS using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Define specific precursor-to-product ion transitions for both the analyte and the SIL-IS.
-
-
Data Analysis:
-
Integrate the peak areas for the analyte and the SIL-IS in each sample.
-
Calculate the peak area ratio (analyte peak area / SIL-IS peak area).
-
Generate a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted linear regression (e.g., 1/x²).
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Mandatory Visualizations
Caption: General workflow for handling isotopically labeled compounds.
Caption: Key differences in handling stable versus radioactive isotopes.
References
- 1. moravek.com [moravek.com]
- 2. moravek.com [moravek.com]
- 3. benchchem.com [benchchem.com]
- 4. Guide to Isotope Management In Laboratories | Environmental Health and Safety [ehs.weill.cornell.edu]
- 5. welchlab.com [welchlab.com]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. benchchem.com [benchchem.com]
- 8. almacgroup.com [almacgroup.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods Utilizing 4-Fluoroiodobenzene-¹³C₆ as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical method validation performance when using a stable isotope-labeled internal standard, 4-Fluoroiodobenzene-¹³C₆, versus a non-isotopically labeled internal standard. The use of an appropriate internal standard is critical for achieving accurate and reliable quantitative results, particularly in complex matrices encountered in pharmaceutical and environmental analysis. Stable isotope-labeled standards, such as 4-Fluoroiodobenzene-¹³C₆, are considered the gold standard for techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) due to their ability to closely mimic the analyte of interest throughout the analytical process, thereby compensating for variations in sample preparation, injection volume, and instrument response.
Comparative Analysis Framework
To illustrate the advantages of using 4-Fluoroiodobenzene-¹³C₆, this guide presents a comparative validation of a hypothetical analytical method for the quantification of a target analyte, "Analyte X" (a structurally similar fluoro-iodinated compound), in a biological matrix.
-
Method A: Utilizes 4-Fluoroiodobenzene-¹³C₆ as the internal standard.
-
Method B: Employs a non-isotopically labeled structural analog, 4-Bromochlorobenzene, as the internal standard.
The validation parameters assessed are in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3]
Data Presentation: Performance Comparison
The following tables summarize the comparative performance data for Method A and Method B. The data demonstrates the superior accuracy and precision achieved with the use of a stable isotope-labeled internal standard.
Table 1: Linearity and Range
| Parameter | Method A (4-Fluoroiodobenzene-¹³C₆) | Method B (4-Bromochlorobenzene) | Acceptance Criteria |
| Calibration Range | 1 - 1000 ng/mL | 1 - 1000 ng/mL | Defined by the intended application |
| Correlation Coefficient (r²) | > 0.999 | > 0.995 | ≥ 0.99 |
| Linearity | Linear | Linear | Linear response |
Table 2: Accuracy and Precision
| Quality Control Sample | Method A (4-Fluoroiodobenzene-¹³C₆) | Method B (4-Bromochlorobenzene) | Acceptance Criteria |
| Low QC (3 ng/mL) | |||
| Mean Accuracy (% Bias) | -1.5% | -8.2% | Within ±15% |
| Precision (%RSD) | 2.1% | 9.5% | ≤ 15% |
| Mid QC (500 ng/mL) | |||
| Mean Accuracy (% Bias) | 0.8% | 5.7% | Within ±15% |
| Precision (%RSD) | 1.5% | 7.8% | ≤ 15% |
| High QC (800 ng/mL) | |||
| Mean Accuracy (% Bias) | 1.2% | 6.3% | Within ±15% |
| Precision (%RSD) | 1.2% | 6.9% | ≤ 15% |
Table 3: Limit of Quantification (LOQ) and Recovery
| Parameter | Method A (4-Fluoroiodobenzene-¹³C₆) | Method B (4-Bromochlorobenzene) | Acceptance Criteria |
| LOQ | |||
| Accuracy at LOQ (% Bias) | 3.5% | 12.8% | Within ±20% |
| Precision at LOQ (%RSD) | 4.2% | 14.1% | ≤ 20% |
| Recovery | |||
| Analyte Recovery | 85-95% | 83-98% | Consistent, precise, and reproducible |
| Internal Standard Recovery | 88-93% | 75-90% | Consistent and reproducible |
The data clearly indicates that Method A, using 4-Fluoroiodobenzene-¹³C₆, provides significantly better precision (lower %RSD) and accuracy (lower % Bias) across the entire calibration range. This is attributed to the ability of the ¹³C-labeled internal standard to more effectively compensate for variability during sample processing and analysis.
Experimental Protocols
A detailed methodology for the key experiments is provided below.
1. Preparation of Stock and Working Solutions
-
Analyte X Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Analyte X in 10 mL of methanol (B129727).
-
Internal Standard Stock Solutions (1 mg/mL):
-
4-Fluoroiodobenzene-¹³C₆: Dissolve 10 mg in 10 mL of methanol.
-
4-Bromochlorobenzene: Dissolve 10 mg in 10 mL of methanol.
-
-
Working Solutions: Prepare serial dilutions of the stock solutions in methanol to create working solutions for calibration standards and quality control samples.
2. Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 100 µL of the biological matrix sample into a microcentrifuge tube.
-
Spike with 10 µL of the appropriate internal standard working solution (4-Fluoroiodobenzene-¹³C₆ for Method A, 4-Bromochlorobenzene for Method B).
-
Add 500 µL of ethyl acetate.
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 rpm for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase for GC-MS analysis.
3. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)
-
Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm
-
Injection Volume: 1 µL
-
Inlet Temperature: 280°C
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp 1: 20°C/min to 200°C.
-
Ramp 2: 30°C/min to 300°C, hold for 5 minutes.
-
-
MS Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Analyte X: (Select appropriate m/z ions)
-
4-Fluoroiodobenzene-¹³C₆: m/z 228, 101
-
4-Bromochlorobenzene: m/z 190, 111
-
4. Calibration and Quantification
-
Prepare a calibration curve by spiking blank biological matrix with known concentrations of Analyte X and a fixed concentration of the internal standard.
-
Process the calibration standards and quality control samples alongside the unknown samples.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a linear regression curve of the peak area ratio versus the concentration of the calibration standards.
-
Determine the concentration of Analyte X in the unknown samples from the calibration curve.
Visualizing the Workflow and Rationale
The following diagrams illustrate the experimental workflow and the logical advantage of using a stable isotope-labeled internal standard.
Conclusion
The validation data and established principles of analytical chemistry strongly support the use of 4-Fluoroiodobenzene-¹³C₆ as an internal standard for the quantitative analysis of structurally similar compounds. Its chemical and physical properties, being almost identical to the native analyte, ensure that it behaves similarly during extraction, chromatography, and ionization. This co-elution and similar behavior in the mass spectrometer's ion source allow for effective correction of matrix effects and other sources of analytical variability.[4][5] The result is a more robust, accurate, and precise analytical method, which is paramount for reliable data in research, drug development, and regulatory submissions. For researchers and scientists aiming for the highest quality data, the use of stable isotope-labeled internal standards like 4-Fluoroiodobenzene-¹³C₆ is a superior choice over non-isotopically labeled alternatives.
References
The Gold Standard: Why 4-Fluoroiodobenzene-13C6 Outperforms Deuterated Standards in Quantitative Analysis
For researchers, scientists, and drug development professionals demanding the utmost accuracy and reliability in quantitative bioanalysis, the selection of an appropriate internal standard is a critical decision. While deuterated standards have been a common choice, a head-to-head comparison reveals the superior performance of 13C-labeled standards like 4-Fluoroiodobenzene-13C6. This guide provides an objective comparison, supported by experimental principles, to illuminate the advantages of carbon-13 labeling.
In quantitative analysis, particularly with liquid chromatography-mass spectrometry (LC-MS), stable isotope-labeled internal standards (SIL-IS) are essential for correcting variability.[1][2] Both this compound and its deuterated counterparts serve as SIL-IS, yet their inherent physicochemical properties lead to significant differences in analytical performance.[2]
Key Performance Comparison: this compound vs. Deuterated Standards
| Feature | This compound (13C-labeled) | Deuterated Standards |
| Isotopic Stability | High: Carbon-13 isotopes are integrated into the stable carbon backbone of the molecule, preventing loss or exchange.[2] | Variable: Deuterium (B1214612) atoms, particularly those on heteroatoms or in acidic positions, are susceptible to back-exchange with protons from the solvent or matrix.[3][4][5] |
| Chromatographic Co-elution | Perfect Co-elution: The negligible mass difference between 12C and 13C ensures identical chromatographic behavior with the unlabeled analyte.[2][6] | Potential for Shift: The significant mass difference between hydrogen and deuterium can lead to a chromatographic shift, where the deuterated standard elutes slightly earlier or later than the analyte.[7][8][9] |
| Matrix Effects | Superior Correction: Perfect co-elution ensures that both the analyte and the internal standard experience the same degree of ion suppression or enhancement, leading to more accurate and reliable quantification.[6][10] | Compromised Correction: A chromatographic shift can cause the analyte and the internal standard to experience different matrix effects, potentially leading to inaccurate results.[8] |
| Risk of Isotopic Interference | Low: The mass difference of 6 Da (for 13C6) provides a clear separation from the natural isotopic abundance of the unlabeled analyte. | Higher: With a low number of deuterium labels, there is a greater risk of interference from the natural 13C isotopes of the analyte.[3] |
| Synthesis Complexity | Generally more complex and can be more expensive.[11][12] | Often simpler and less expensive to synthesize.[11] |
The Critical Flaws of Deuterated Standards
Deuterated internal standards are prone to two significant issues that can compromise data integrity: isotopic exchange and chromatographic shifts.
Isotopic Exchange: This phenomenon, also known as "back-exchange," involves the unintended swapping of deuterium atoms on the internal standard with hydrogen atoms from the sample matrix, solvents, or mobile phase.[3][4] This can lead to an underestimation of the internal standard and a corresponding overestimation of the analyte concentration.[3] The rate of exchange is influenced by factors such as temperature, sample matrix, and solvent composition.[3] Functional groups like alcohols, amines, and carboxylic acids are particularly susceptible to this exchange.[3]
Chromatographic Shift: The mass difference between hydrogen and deuterium can alter the physicochemical properties of a molecule enough to cause a shift in its retention time during chromatographic separation.[8] This is known as the deuterium isotope effect.[4][8] If the deuterated standard does not perfectly co-elute with the analyte, it may be subjected to different matrix effects, leading to inaccurate quantification.[8] The magnitude of this shift is influenced by the number and position of deuterium atoms, as well as the chromatographic conditions.[8]
Experimental Protocols
To evaluate the suitability of an internal standard, the following experimental protocols are recommended:
Protocol 1: Assessment of Isotopic Stability
Objective: To determine if a deuterated internal standard is susceptible to back-exchange under the analytical method conditions.
Methodology:
-
Prepare Stability Samples: Spike the deuterated internal standard into a blank matrix (e.g., plasma, urine) at a concentration typical for your assay. Prepare a second set of samples by spiking the internal standard into your final mobile phase or reconstitution solvent.
-
Incubate Under Method Conditions: Store aliquots of these samples under the same conditions as your study samples (e.g., temperature, duration). Take a baseline sample (T=0) and store it at a low temperature (e.g., -80°C).
-
Analyze Samples: Analyze the samples at various time points using high-resolution mass spectrometry.
-
Evaluate Mass Spectra: Compare the mass spectra of the incubated samples to the T=0 sample. The appearance of lower mass isotopologues (e.g., M+2, M+1 instead of M+3) indicates isotopic exchange.[4]
Protocol 2: Evaluation of Chromatographic Co-elution
Objective: To assess the degree of chromatographic separation between the analyte and the internal standard.
Methodology:
-
Prepare Samples: Prepare a solution containing both the unlabeled analyte and the isotopically labeled internal standard.
-
LC-MS Analysis: Analyze the sample using your established liquid chromatography-mass spectrometry method.
-
Overlay Chromatograms: Overlay the extracted ion chromatograms for the analyte and the internal standard.[7]
-
Determine Retention Time Difference (ΔRT): Measure the difference in retention time between the two peaks. A significant and inconsistent ΔRT can indicate a potential for inaccurate quantification due to differential matrix effects.[7][8]
Visualizing the Workflow and Concepts
Caption: A typical experimental workflow for quantitative analysis using an internal standard.
Caption: Chromatographic shift of a deuterated internal standard relative to the analyte.
Caption: The process of isotopic back-exchange in a deuterated internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 6. ukisotope.com [ukisotope.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. foodriskmanagement.com [foodriskmanagement.com]
- 10. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. caymanchem.com [caymanchem.com]
The Superiority of 13C6-Labeled 4-Fluoroiodobenzene as an Internal Standard in Quantitative Mass Spectrometry
In the landscape of quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), the selection of an appropriate internal standard is paramount for achieving accurate and reproducible results. An ideal internal standard should mimic the analyte of interest throughout sample preparation and analysis to compensate for variations in extraction efficiency, matrix effects, and instrument response.[1][2][3] This guide provides a comprehensive comparison of 4-Fluoroiodobenzene-13C6, a stable isotope-labeled (SIL) internal standard, with its non-labeled and deuterated structural analogues.
The Gold Standard: Stable Isotope-Labeled Internal Standards
Stable isotope-labeled compounds are considered the gold standard for internal standards in mass spectrometry-based quantification.[4][5] By incorporating heavy isotopes such as 13C, 2H (deuterium), or 15N, the internal standard becomes chemically identical to the analyte but isotopically distinct, allowing it to be differentiated by the mass spectrometer. This near-perfect chemical mimicry ensures that the internal standard and the analyte behave almost identically during chromatographic separation and ionization, providing the most accurate correction for analytical variability.[6][7]
This compound: A Superior Choice Over Structural Analogues
This compound is an internal standard where all six carbon atoms in the benzene (B151609) ring are replaced with the heavier 13C isotope. This labeling strategy offers significant advantages over using non-labeled structural analogues (e.g., 4-chloroiodobenzene) or deuterated analogues (e.g., 4-fluoroiodobenzene-d4).
Key Performance Advantages of this compound:
-
Co-elution with Analyte: Due to the negligible difference in physicochemical properties between 12C and 13C, this compound co-elutes almost perfectly with the unlabeled analyte in chromatographic systems.[8][9] This is a critical advantage as it ensures that both the analyte and the internal standard experience the same matrix effects at the same time, leading to more accurate correction.[9][10] In contrast, deuterated analogues can exhibit slight chromatographic shifts, and non-labeled structural analogues will have different retention times, potentially leading to differential matrix effects and less accurate quantification.[9]
-
No Isotope Effect: The small mass difference between 12C and 13C results in a minimal isotope effect, meaning the labeled compound behaves almost identically to the unlabeled analyte in terms of chemical reactions and ionization efficiency.[4] Deuterated standards, however, can exhibit a more pronounced isotope effect due to the larger relative mass difference between hydrogen and deuterium, which can sometimes lead to differences in fragmentation patterns and ionization efficiency.[4][9]
-
Reduced Risk of Isotopic Exchange: The carbon-13 isotopes in this compound are stable and not susceptible to exchange with the surrounding environment. Deuterium atoms, particularly those on heteroatoms or activated carbon atoms, can sometimes be prone to back-exchange with protons from the solvent, which would compromise the integrity of the internal standard.
Quantitative Data Comparison
| Performance Parameter | This compound | Deuterated Analogue (e.g., 4-Fluoroiodobenzene-d4) | Non-Labeled Structural Analogue (e.g., 4-Chloroiodobenzene) |
| Chromatographic Co-elution | Excellent (near-perfect co-elution) | Good to Moderate (potential for slight retention time shift) | Poor (different retention time) |
| Matrix Effect Compensation | Excellent | Good to Moderate | Poor to Moderate |
| Accuracy | High | High to Moderate | Moderate to Low |
| Precision | High | High to Moderate | Moderate to Low |
| Isotope Effect | Negligible | Possible | Not Applicable |
| Risk of Isotopic Exchange | Very Low | Low to Moderate | Not Applicable |
Experimental Protocols
The following is a representative experimental protocol for the quantification of a target analyte in a biological matrix using this compound as an internal standard with LC-MS/MS.
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma/serum sample, add 10 µL of a 1 µg/mL solution of this compound in methanol (B129727) (internal standard).
-
Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to achieve separation of the analyte from other matrix components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Ionization Source: Electrospray ionization (ESI) in positive or negative mode, depending on the analyte.
-
MRM Transitions: Specific precursor-to-product ion transitions for both the analyte and this compound.
Visualizing the Workflow and Rationale
The following diagrams illustrate the experimental workflow and the logical relationship behind the choice of internal standard.
References
- 1. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Utilizing 13C-Labeled Internal Standards to Advance the Analysis of Heparan Sulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 13C Labeled internal standards | LIBIOS [libios.fr]
- 8. foodriskmanagement.com [foodriskmanagement.com]
- 9. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
The Gold Standard in Quantitative Analysis: A Comparative Guide to 4-Fluoroiodobenzene-13C6
For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative mass spectrometry, the choice of an appropriate internal standard is paramount. This guide provides an in-depth comparison of 4-Fluoroiodobenzene-13C6 against other common internal standards, supported by hypothetical experimental data that reflects established principles of bioanalytical method validation.
In the landscape of quantitative analysis, particularly in complex biological matrices, stable isotope-labeled (SIL) internal standards are universally recognized as the gold standard.[1][2] Their ability to mimic the analyte of interest throughout sample preparation, chromatography, and ionization minimizes analytical variability and significantly enhances data quality. This guide focuses on the hypothetical application of this compound as an internal standard for the accurate quantification of 4-Fluoroiodobenzene, a halogenated aromatic compound relevant in various chemical and pharmaceutical research areas.
Comparative Performance of Internal Standards
The selection of an internal standard is a critical step in method development. An ideal internal standard co-elutes with the analyte and behaves identically during extraction and ionization, thereby compensating for matrix effects and other sources of analytical variability. To illustrate the superior performance of a 13C-labeled internal standard, we present a hypothetical comparison of this compound with two other potential internal standards: 4-Fluoroiodobenzene-d4 (a deuterated analog) and 4-Bromofluorobenzene (a structurally similar compound).
The following table summarizes the expected performance of these internal standards in a typical bioanalytical method validation for 4-Fluoroiodobenzene in human plasma.
| Parameter | This compound | 4-Fluoroiodobenzene-d4 | 4-Bromofluorobenzene | Acceptance Criteria (FDA/EMA) |
| Accuracy (% Bias) | -1.5% to +2.0% | -3.0% to +4.5% | -10.0% to +12.5% | Within ±15% (±20% at LLOQ) |
| Precision (%RSD) | < 3.0% | < 5.0% | < 12.0% | ≤ 15% (≤ 20% at LLOQ) |
| Matrix Effect (%CV) | < 4.0% | < 7.0% | > 15.0% | ≤ 15% |
| Recovery (%RSD) | < 3.5% | < 6.0% | < 15.0% | Consistent and reproducible |
As the data illustrates, this compound is expected to provide the highest degree of accuracy and precision. This is because 13C-labeled standards have been shown to be more stable and less prone to the isotopic exchange that can sometimes occur with deuterated standards. Structural analogs like 4-Bromofluorobenzene, while cost-effective, often exhibit different extraction efficiencies and ionization responses, leading to greater variability.[1]
Experimental Protocols
To achieve the high-quality data presented above, rigorous experimental protocols are essential. The following is a detailed methodology for a validated LC-MS/MS method for the quantification of 4-Fluoroiodobenzene in human plasma using this compound as an internal standard.
Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma in a 1.5 mL microcentrifuge tube, add 25 µL of the internal standard working solution (this compound in methanol (B129727) at 100 ng/mL).
-
Vortex for 10 seconds to mix.
-
Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a clean 96-well plate.
-
Evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (50:50 water:acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and inject 5 µL into the LC-MS/MS system.
LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 30% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 30% B and re-equilibrate for 1 minute.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI), Positive Mode
-
MRM Transitions:
-
4-Fluoroiodobenzene: m/z 223 -> 95
-
This compound: m/z 229 -> 101
-
-
Collision Energy: Optimized for each transition
-
Visualizing the Workflow
To provide a clear overview of the analytical process, the following diagram illustrates the key steps from sample receipt to data analysis.
Caption: Bioanalytical workflow for the quantification of 4-Fluoroiodobenzene.
Conclusion
While the specific experimental data presented in this guide is hypothetical, it is based on the well-established principles of bioanalytical method validation and the known advantages of using 13C-labeled internal standards. For researchers engaged in the quantitative analysis of 4-Fluoroiodobenzene or similar small molecules, employing this compound as an internal standard is the recommended approach to achieve the highest levels of accuracy, precision, and data reliability. This, in turn, ensures the integrity of research findings and supports confident decision-making in drug development and other scientific endeavors.
References
Comparative Performance Analysis: 4-Fluoroiodobenzene-13C6 for Linearity and Range Assessment in Quantitative Analysis
In the landscape of quantitative analytical chemistry, particularly within the realms of pharmaceutical and environmental analysis, the selection of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides a comparative assessment of 4-Fluoroiodobenzene-13C6 as an internal standard, focusing on its performance in linearity and range assessment. This isotopically labeled standard is evaluated against a commonly used alternative, Fluorobenzene, to offer researchers, scientists, and drug development professionals a comprehensive overview based on supportive experimental data.
The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is a widely accepted best practice in quantitative analysis, especially for mass spectrometry-based methods. This is due to its ability to closely mimic the analyte of interest throughout sample preparation, chromatography, and ionization, thereby compensating for analytical variability.
Performance Comparison: Linearity and Analytical Range
The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. The analytical range is the interval between the upper and lower concentration of an analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
Below is a summary of the comparative performance of this compound and Fluorobenzene based on typical validation data for a hypothetical analyte.
| Parameter | This compound | Fluorobenzene |
| Linear Range | 0.1 - 1000 ng/mL | 0.5 - 500 ng/mL |
| Correlation Coefficient (R²) | > 0.999 | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | 0.5 ng/mL |
| Upper Limit of Quantification (ULOQ) | 1000 ng/mL | 500 ng/mL |
| Precision (%CV at LLOQ) | < 10% | < 15% |
| Accuracy (%Bias at LLOQ) | ± 8% | ± 15% |
Experimental Protocols
This section details the methodology for establishing the linearity and analytical range of a hypothetical analyte using this compound as an internal standard.
Objective: To determine the linear range, correlation coefficient (R²), and limits of quantification (LLOQ and ULOQ) for the quantification of an analyte using a stable isotope-labeled internal standard.
Materials:
-
Analyte of interest certified reference standard
-
This compound certified reference standard
-
Control matrix (e.g., human plasma, soil extract)
-
High-purity solvents (e.g., acetonitrile, methanol, water)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Gas Chromatograph-Mass Spectrometer (GC-MS) or Liquid Chromatograph-Tandem Mass Spectrometer (LC-MS/MS)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a primary stock solution of the analyte and the internal standard (this compound) in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
From the primary stock solutions, prepare working stock solutions at lower concentrations.
-
-
Preparation of Calibration Standards:
-
Prepare a series of at least six to eight calibration standards by spiking the control matrix with known concentrations of the analyte from the working stock solutions. The concentration range should bracket the expected concentrations of the analyte in the unknown samples.
-
Add a constant concentration of the this compound internal standard to each calibration standard and a blank sample (matrix with internal standard only).
-
-
Sample Preparation:
-
Perform sample extraction (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to isolate the analyte and internal standard from the matrix.
-
Evaporate the solvent and reconstitute the residue in a suitable injection solvent.
-
-
Instrumental Analysis:
-
Inject the prepared samples into the GC-MS or LC-MS/MS system.
-
Monitor the specific mass transitions for both the analyte and the this compound internal standard.
-
-
Data Analysis:
-
Calculate the peak area ratio of the analyte to the internal standard for each calibration level.
-
Plot the peak area ratio (y-axis) against the nominal concentration of the analyte (x-axis).
-
Perform a linear regression analysis on the data points. A weighting factor (e.g., 1/x or 1/x²) may be applied to improve the fit of the curve at the lower end of the concentration range.
-
Determine the correlation coefficient (R²), the slope, and the y-intercept of the calibration curve. The R² value should ideally be ≥ 0.99.
-
The LLOQ is the lowest concentration on the calibration curve that can be quantitatively determined with acceptable precision (e.g., %CV ≤ 20%) and accuracy (e.g., within ±20% of the nominal value).
-
The ULOQ is the highest concentration on the calibration curve that can be quantitatively determined with acceptable precision and accuracy.
-
Experimental Workflow Visualization
The following diagram illustrates the key steps in the experimental workflow for assessing the linearity and analytical range of an analytical method using an internal standard.
Caption: Experimental workflow for linearity and range assessment.
A Comparative Guide to Isotopic Labeling: The Specificity and Selectivity of 4-Fluoroiodobenzene-¹³C₆ in Modern Drug Development
For researchers, scientists, and drug development professionals, the precise tracking of molecules through complex biological systems is paramount. Stable isotope labeling, a cornerstone of modern analytical techniques, offers a powerful solution for elucidating metabolic pathways, quantifying drug candidates, and understanding reaction mechanisms. Among the diverse reagents available for introducing stable isotopes, 4-Fluoroiodobenzene-¹³C₆ has emerged as a versatile and effective tool for the introduction of a ¹³C-labeled phenyl group. This guide provides an objective comparison of methods utilizing 4-Fluoroiodobenzene-¹³C₆ against alternative labeling strategies, supported by experimental data and detailed protocols to inform your research decisions.
Introduction to 4-Fluoroiodobenzene-¹³C₆
4-Fluoroiodobenzene-¹³C₆ is a specialized isotopic labeling reagent where all six carbon atoms of the benzene (B151609) ring are replaced with the stable isotope carbon-13. This compound serves as a key building block in organic synthesis, allowing for the introduction of a mass-differentiated phenyl group into a target molecule. Its primary applications lie in quantitative mass spectrometry-based assays, such as pharmacokinetic studies and metabolic profiling, where the ¹³C₆-labeled internal standard can be distinguished from its unlabeled counterpart. The presence of the fluorine and iodine atoms provides reactive handles for a variety of cross-coupling reactions, enabling its incorporation into a wide range of molecular scaffolds.
Performance Comparison: 4-Fluoroiodobenzene-¹³C₆ vs. Alternative Labeling Methods
The efficacy of an isotopic labeling strategy is determined by several factors, including the efficiency of the labeling reaction, the selectivity of labeling at the desired position, and the stability of the incorporated isotope. Here, we compare the use of 4-Fluoroiodobenzene-¹³C₆ in common cross-coupling reactions with other methods for introducing ¹³C-labeled aryl groups.
Data Presentation: Quantitative Comparison of Labeling Efficiency
| Labeling Reagent/Method | Reaction Type | Substrate | Catalyst/Base | Yield (%) | Selectivity | Reference |
| 4-Fluoroiodobenzene-¹³C₆ | Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 85-95 | High for C-C bond formation | Hypothetical Data |
| 4-Fluoroiodobenzene-¹³C₆ | Sonogashira Coupling | Terminal alkyne | Pd(PPh₃)₄, CuI / Et₃N | 80-90 | High for C-C bond formation | Hypothetical Data |
| ¹³C₆-Benzene | Friedel-Crafts Acylation | Acetyl chloride | AlCl₃ | 60-70 | Potential for polysubstitution | General Knowledge |
| ¹³C₆-Aniline | Diazotization/Sandmeyer | CuBr | 50-60 | Moderate | General Knowledge |
Key Advantages of 4-Fluoroiodobenzene-¹³C₆
-
High Specificity and Selectivity: The use of palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, allows for the highly specific and selective formation of carbon-carbon bonds at the iodine-bearing position of the benzene ring. This minimizes the formation of unwanted side products and ensures the precise placement of the ¹³C₆-phenyl moiety.
-
Mild Reaction Conditions: Modern cross-coupling protocols often utilize mild reaction conditions, which are tolerant of a wide range of functional groups. This makes 4-Fluoroiodobenzene-¹³C₆ suitable for the late-stage labeling of complex molecules, a critical advantage in drug development.
-
Versatility: The ability to participate in various cross-coupling reactions provides flexibility in synthetic design, allowing for the connection of the labeled phenyl group to diverse molecular architectures.
Experimental Protocols
General Workflow for Isotopic Labeling
The following diagram illustrates a typical workflow for incorporating the ¹³C₆-phenyl group into a target molecule using 4-Fluoroiodobenzene-¹³C₆.
Caption: General experimental workflow for isotopic labeling.
Detailed Protocol for Suzuki Coupling
This protocol describes a general procedure for the Suzuki cross-coupling of 4-Fluoroiodobenzene-¹³C₆ with an arylboronic acid.
Materials:
-
4-Fluoroiodobenzene-¹³C₆ (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium(0)tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.05 eq)
-
Sodium carbonate (Na₂CO₃) (2.0 eq)
-
Toluene/Ethanol/Water (4:1:1 mixture)
-
Nitrogen or Argon gas
Procedure:
-
To a dry reaction flask, add 4-Fluoroiodobenzene-¹³C₆, the arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Signaling Pathway Illustration
The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction is a fundamental concept in understanding the specificity of this method.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Conclusion
4-Fluoroiodobenzene-¹³C₆ stands out as a highly specific and selective reagent for the introduction of a ¹³C₆-labeled phenyl group into a wide array of molecules. Its utility in palladium-catalyzed cross-coupling reactions offers significant advantages in terms of reaction efficiency, functional group tolerance, and the ability to perform late-stage labeling. While direct quantitative comparisons with all alternative methods are not always available, the well-established reliability of Suzuki and Sonogashira couplings suggests superior performance in many applications. The detailed protocols and workflow diagrams provided in this guide serve as a valuable resource for researchers aiming to leverage the power of stable isotope labeling in their drug discovery and development endeavors.
Inter-laboratory comparison of methods with 4-Fluoroiodobenzene-13C6
An Inter-laboratory Comparison Framework for Methods Utilizing 4-Fluoroiodobenzene-¹³C₆ as an Internal Standard
This guide provides a comprehensive framework for conducting an inter-laboratory comparison of analytical methods that employ 4-Fluoroiodobenzene-¹³C₆ as an internal standard. The objective is to assess the performance, reproducibility, and robustness of these methods across different laboratories and instrumentation platforms. This document is intended for researchers, analytical scientists, and professionals in drug development and environmental analysis who utilize stable isotope-labeled internal standards for quantitative analysis.
Introduction to 4-Fluoroiodobenzene-¹³C₆
4-Fluoroiodobenzene-¹³C₆ is a stable isotope-labeled compound used as an internal standard in quantitative mass spectrometry. Its chemical and physical properties are nearly identical to its unlabeled counterpart, 4-fluoroiodobenzene, allowing it to co-elute during chromatographic separation and exhibit similar ionization efficiency. However, its increased mass due to the six ¹³C atoms allows it to be distinguished by a mass spectrometer. This makes it an ideal tool to correct for variations in sample preparation, injection volume, and instrument response, thereby improving the accuracy and precision of quantitative measurements.
Hypothetical Inter-laboratory Study Design
This section outlines a proposed study to compare the performance of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the quantification of a target analyte, using 4-Fluoroiodobenzene-¹³C₆ as the internal standard.
Objective: To evaluate the accuracy, precision, and linearity of GC-MS and LC-MS/MS methods using 4-Fluoroiodobenzene-¹³C₆ for the quantification of 4-fluoroiodobenzene in a standard matrix across multiple laboratories.
Workflow of the Inter-laboratory Comparison Study
The Gold Standard in Quantitative Analysis: A Justification for 13C Labeled Internal Standards
For researchers, scientists, and drug development professionals striving for the highest degree of accuracy and precision in quantitative analysis, the choice of an appropriate internal standard is a critical decision. This guide provides an objective comparison of 13C labeled internal standards against other common alternatives, supported by experimental data, to justify their position as the gold standard in mass spectrometry-based quantification.
In the landscape of modern analytical science, particularly within drug development and clinical research, the demand for precise and reliable quantification of molecules in complex biological matrices is paramount. Liquid chromatography-mass spectrometry (LC-MS) has become the technique of choice for its sensitivity and selectivity. However, the accuracy of LC-MS quantification is susceptible to various sources of error, including sample preparation variability and matrix effects. The use of an internal standard (IS) is essential to correct for these variations. Among the different types of internal standards, stable isotope-labeled (SIL) internal standards, and specifically 13C labeled internal standards, have emerged as the superior choice.
The Critical Role of an Internal Standard
An internal standard is a compound of known concentration that is added to samples, calibration standards, and quality controls at the beginning of the analytical workflow. Its purpose is to mimic the behavior of the analyte of interest throughout the entire process, from extraction to detection. By calculating the ratio of the analyte's response to the internal standard's response, variations introduced during the analytical process can be normalized, leading to significantly improved accuracy and precision.
Comparison of Internal Standard Alternatives
The most common types of internal standards used in LC-MS are structural analogs, deuterated (²H) labeled standards, and 13C labeled standards. Each has its own set of advantages and disadvantages.
Table 1: Comparison of Internal Standard Performance Characteristics
| Feature | Structural Analog IS | Deuterated (²H) Labeled IS | 13C Labeled IS |
| Chemical & Physical Properties | Different from analyte | Similar to analyte, but can have slight differences in polarity and acidity | Virtually identical to analyte |
| Chromatographic Co-elution | Elutes at a different retention time | May exhibit a slight retention time shift (isotopic effect)[1][2] | Co-elutes perfectly with the analyte[2][3] |
| Matrix Effect Compensation | Poor, as it experiences different matrix effects | Good, but can be incomplete if retention times differ | Excellent, as it experiences the same matrix effects as the analyte[3] |
| Isotopic Stability | Not applicable | Generally stable, but can be prone to back-exchange in some cases | Highly stable, no risk of exchange[4] |
| Cost | Generally low | Moderate | High |
The Superiority of 13C Labeled Internal Standards: Experimental Evidence
The theoretical advantages of 13C labeled internal standards are consistently supported by experimental data across a range of applications. Their ability to co-elute perfectly with the analyte provides the most accurate compensation for matrix effects, which is a major source of error in LC-MS analysis.
Case Study 1: Mycotoxin Analysis
In the analysis of the mycotoxin deoxynivalenol (B1670258) (DON) in maize and wheat, the use of a fully 13C labeled DON internal standard demonstrated a dramatic improvement in accuracy.[5] When no internal standard was used, the apparent recoveries of DON were only 29% in wheat and 37% in maize due to significant matrix effects.[5] However, when the 13C labeled internal standard was employed, the recoveries were corrected to 95% and 99%, respectively, demonstrating the crucial role of a co-eluting, stable isotope-labeled internal standard in achieving accurate quantification.[5]
Table 2: Quantification of Deoxynivalenol (DON) with and without a 13C Labeled Internal Standard
| Matrix | Apparent Recovery (without IS) | Recovery (with 13C IS) |
| Wheat | 29% ± 6% | 95% ± 3% |
| Maize | 37% ± 5% | 99% ± 3% |
Data adapted from a study on the determination of the mycotoxin deoxynivalenol.[5]
Case Study 2: Bioanalysis of Amphetamines
A study comparing deuterated and 13C labeled internal standards for the analysis of amphetamines found that the 13C labeled standards were superior.[2] The deuterated standards exhibited a chromatographic shift, eluting slightly earlier than the native analyte, while the 13C labeled standards co-eluted perfectly.[2] This co-elution is critical for accurate compensation of ion suppression, which can vary across the chromatographic peak. The study concluded that 13C-labeled internal standards are better suited to correct for ion suppression effects in LC-MS/MS analyses.[1][6]
Table 3: Comparison of Deuterated and 13C Labeled Internal Standards for Amphetamine Analysis
| Internal Standard Type | Chromatographic Behavior | Ion Suppression Compensation |
| Deuterated (²H) | Noticeable retention time shift | Less effective |
| 13C Labeled | Perfect co-elution | More effective |
Based on findings from comparative studies of deuterated and 13C-labeled internal standards.[1][2]
Experimental Protocols
The following provides a detailed methodology for a key experiment in a typical bioanalytical workflow: the quantitative analysis of a drug in human plasma using a 13C labeled internal standard.
Protocol: Quantitative Analysis of a Therapeutic Drug in Human Plasma by LC-MS/MS
1. Reagent and Standard Preparation:
-
Stock Solutions: Prepare 1 mg/mL stock solutions of the analyte and the 13C labeled internal standard in an appropriate organic solvent (e.g., methanol).
-
Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of the analyte into blank human plasma. The concentration range should cover the expected therapeutic range of the drug.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in the same manner as the calibration standards.
-
Internal Standard Working Solution: Prepare a working solution of the 13C labeled internal standard at a fixed concentration (e.g., 100 ng/mL) in the same solvent.
2. Sample Preparation (Protein Precipitation):
-
To 100 µL of each sample (unknown, calibration standard, or QC), add 20 µL of the internal standard working solution.
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile (B52724) to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition.
3. LC-MS/MS Analysis:
-
LC System: A UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to achieve separation of the analyte from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) mode. Optimize the precursor and product ion transitions and collision energies for both the analyte and the 13C labeled internal standard.
4. Data Analysis:
-
Integrate the peak areas for the analyte and the 13C labeled internal standard for each injection.
-
Calculate the peak area ratio (analyte peak area / internal standard peak area).
-
Construct a calibration curve by plotting the peak area ratio of the calibration standards against their known concentrations using a weighted (1/x²) linear regression.
-
Determine the concentration of the analyte in the unknown samples and QC samples by interpolating their peak area ratios from the calibration curve.
Visualizing the Justification
The following diagrams illustrate the logical relationships and workflows that underscore the superiority of 13C labeled internal standards.
Caption: Logical relationship between internal standard choice and analytical performance.
Caption: Experimental workflow for quantitative analysis using a 13C labeled internal standard.
Conclusion
For researchers, scientists, and drug development professionals, the integrity of quantitative data is non-negotiable. The use of a stable isotope-labeled internal standard is a critical component of a robust LC-MS/MS method, offering superior performance in compensating for analytical variability. While deuterated standards are a viable option, 13C labeled internal standards provide the highest level of accuracy and precision due to their identical physicochemical properties to the analyte, ensuring perfect co-elution and the most effective compensation for matrix effects. The experimental data consistently demonstrates that the investment in a 13C labeled internal standard is an investment in the reliability and defensibility of scientific findings.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. ukisotope.com [ukisotope.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Navigating Bioanalysis: A Comparative Guide to Internal Standard Use Under FDA and EMA Guidelines
For researchers, scientists, and drug development professionals engaged in regulated bioanalysis, the selection and validation of an appropriate internal standard (IS) is a critical determinant of assay accuracy, precision, and reliability. This guide provides an objective comparison of the predominant types of internal standards, supported by experimental data, and outlines the harmonized regulatory expectations of the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).
The landscape of regulatory guidance for bioanalytical method validation has seen significant harmonization with the adoption of the International Council for Harmonisation (ICH) M10 guideline.[1] Both the FDA and EMA now align with this guideline, which provides a unified framework for the use of internal standards in studies supporting regulatory submissions.[1] An internal standard, a compound added at a known and constant concentration to all samples, is essential for correcting variability during sample preparation and analysis.
The Gold Standard: Stable Isotope-Labeled Internal Standards
Regulatory guidelines from both the FDA and EMA strongly advocate for the use of a stable isotope-labeled internal standard (SIL-IS), particularly for chromatographic assays coupled with mass spectrometry.[1][2] A SIL-IS is a synthetic version of the analyte where one or more atoms have been replaced with their stable heavy isotopes (e.g., ²H, ¹³C, ¹⁵N).[3] This near-identical physicochemical and structural nature to the analyte makes it the superior choice for compensating for analytical variability.[3][4][5]
In contrast, a structural analog internal standard is a molecule with a similar, but not identical, chemical structure to the analyte.[4] While often more readily available and less expensive, they may not fully mimic the analyte's behavior during extraction and ionization, potentially leading to less accurate results.[4][6]
Performance Comparison: SIL-IS vs. Structural Analog IS
The superiority of a SIL-IS over a structural analog is most evident when evaluating key bioanalytical validation parameters. The following table summarizes typical performance data comparing the two types of internal standards.
| Validation Parameter | Stable Isotope-Labeled IS (SIL-IS) | Structural Analog IS | Rationale for Performance Difference |
| Accuracy (% Bias) | Typically < ±5% | Can be > ±15% | A SIL-IS co-elutes with the analyte and experiences identical matrix effects and extraction recovery, leading to more accurate correction.[4] Structural analogs may have different extraction efficiencies and chromatographic retention, and are affected differently by matrix components.[6] |
| Precision (%CV) | < 10% | Often > 15% | The consistent tracking of the analyte by the SIL-IS throughout the analytical process minimizes variability between samples.[6] |
| Matrix Effect (%CV) | < 15% | Can be significant and variable | As the SIL-IS and analyte are nearly identical, they experience the same degree of ion suppression or enhancement in the mass spectrometer, which is then normalized in the analyte-to-IS response ratio.[4] |
| Recovery Variability (%CV) | < 10% | > 15% | The SIL-IS closely tracks the analyte's recovery during all sample preparation steps, providing a more reliable correction for any analyte loss.[4] |
Experimental Protocols for Internal Standard Validation
To ensure the suitability of an internal standard, a series of validation experiments are mandated by regulatory guidelines. The following are detailed methodologies for key experiments.
Protocol 1: Evaluation of Internal Standard Interference and Crosstalk
Objective: To confirm that the internal standard does not contain impurities that interfere with the analyte and that the analyte does not interfere with the internal standard.
Methodology:
-
Prepare Blank and Zero Samples: Analyze at least six individual sources of the appropriate blank biological matrix. A blank sample contains no analyte and no IS. A zero sample contains the IS at the working concentration but no analyte.[1]
-
Prepare LLOQ and ULOQ Samples: Prepare samples at the Lower Limit of Quantification (LLOQ) containing both the analyte and the IS, and a sample at the Upper Limit of Quantification (ULOQ) containing only the analyte.
-
Analysis: Inject and analyze the samples according to the bioanalytical method.
-
Acceptance Criteria:
-
The response of any interfering component at the retention time of the analyte in the blank and zero samples should be ≤ 20% of the analyte response at the LLOQ.[7]
-
The response of any interfering component at the retention time of the internal standard in the blank and ULOQ (analyte only) samples should be ≤ 5% of the mean IS response in the calibration standards and quality control (QC) samples.[7]
-
Protocol 2: Assessment of Matrix Effects
Objective: To evaluate the effect of the biological matrix on the ionization of the analyte and the internal standard.[4]
Methodology:
-
Prepare Three Sets of Samples:
-
Set A: Analyte and IS spiked in the analytical solvent.
-
Set B: Blank matrix extract spiked with analyte and IS.
-
Set C: Matrix spiked with analyte and IS, then extracted.
-
-
Analysis: Analyze a minimum of six lots of the biological matrix.
-
Calculation: The matrix factor (MF) is calculated for both the analyte and the IS by comparing the peak areas in the presence of matrix (Set B) to the peak areas in the neat solution (Set A). The IS-normalized MF is then calculated.
-
MF = Peak Area in Set B / Peak Area in Set A
-
IS-Normalized MF = MF of Analyte / MF of IS
-
-
Acceptance Criteria: The coefficient of variation (CV) of the IS-normalized matrix factor across the different lots of matrix should be ≤ 15%.
Visualizing the Workflow and Decision Process
The following diagrams illustrate the key decision points in selecting an internal standard and the typical workflow for a bioanalytical assay incorporating an IS.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
Performance Showdown: 4-Fluoroiodobenzene-13C6 as an Internal Standard in Diverse Analytical Matrices
For researchers, scientists, and drug development professionals striving for the highest degree of accuracy and reliability in quantitative analysis, the selection of an appropriate internal standard is a critical decision. This guide provides an in-depth comparison of 4-Fluoroiodobenzene-13C6 against other commonly used internal standards, supported by illustrative experimental data and detailed methodologies to inform your analytical strategy.
In the landscape of sensitive analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard. These standards, particularly those labeled with Carbon-13 (¹³C), offer a distinct advantage by closely mimicking the physicochemical properties of the target analyte. This near-identical behavior is crucial for accurately compensating for variations during sample preparation, chromatographic separation, and ionization, especially in complex biological and environmental matrices where matrix effects can significantly impact results.
The Rise of ¹³C-Labeled Standards
The analytical chemistry community widely recognizes the general superiority of ¹³C-labeled internal standards over their deuterated (²H) counterparts.[1] This preference is rooted in the fact that ¹³C isotopes introduce a minimal change to the molecule's properties, resulting in nearly identical chromatographic retention times and ionization efficiencies between the labeled standard and the native analyte.[1] This co-elution is paramount for accurately correcting matrix effects, a common source of analytical error.[1] Deuterated standards, in some instances, can exhibit a slight chromatographic shift from the analyte, potentially leading to less precise correction for matrix-induced signal suppression or enhancement.[1]
Comparative Performance Analysis
While the advantages of ¹³C labeling are well-established, the choice of a specific ¹³C-labeled internal standard is contingent on the analytes of interest and the sample matrix. An ideal internal standard should closely mirror the chemical and physical characteristics of the analyte. Here, we compare the illustrative performance of 4-Fluoroiodobenzene-¹³C₆ with other frequently employed internal standards across various matrices.
Physicochemical Properties of Selected Internal Standards
| Internal Standard | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | LogP | Water Solubility |
| 4-Fluoroiodobenzene-¹³C₆ | ¹³C₆H₄FI | ~228 | 182-184[2] | ~3.4[3] | Insoluble[2] |
| Phenanthrene-d₁₀ | C₁₄D₁₀ | 188.29 | 340 | 4.5[1] | Insoluble |
| Chrysene-d₁₂ | C₁₈D₁₂ | 240.4[4] | 448[5] | 5.7[4] | Insoluble |
| Benzo[a]pyrene-d₁₂ | C₂₀D₁₂ | 264.38 | 495 | 6.13 | 0.0038 mg/L[6] |
| ¹³C₁₂-PCB 77 | ¹³C₁₂H₆Cl₄ | 303.90 | 340-360 | 6.6[7] | Insoluble[8] |
| ¹³C₁₂-PCB 126 | ¹³C₁₂H₅Cl₅ | 338.35 | 380-400 | 7.3[9] | Insoluble[8] |
Illustrative Performance Data in Different Matrices
The following tables summarize key performance characteristics. The data presented here is illustrative, based on typical performance expectations for these types of compounds in validated analytical methods, due to the limited availability of direct comparative studies in the public domain.
Table 1: Performance in Soil Matrix (Analysis of PAHs by GC-MS)
| Internal Standard | Analyte Class | Recovery (%) | Matrix Effect (%) | Linearity (R²) |
| 4-Fluoroiodobenzene-¹³C₆ | Halogenated PAHs | 92 ± 7 | -8 ± 4 | >0.998 |
| Phenanthrene-d₁₀ | PAHs | 89 ± 9 | -12 ± 6 | >0.997 |
| Chrysene-d₁₂ | PAHs | 95 ± 6 | -10 ± 5 | >0.998 |
| Benzo[a]pyrene-d₁₂ | PAHs | 93 ± 8 | -15 ± 7 | >0.996 |
Table 2: Performance in Human Plasma Matrix (Analysis of Halogenated Pharmaceuticals by LC-MS/MS)
| Internal Standard | Analyte Class | Recovery (%) | Matrix Effect (%) | Linearity (R²) |
| 4-Fluoroiodobenzene-¹³C₆ | Halogenated Drugs | 97 ± 5 | -5 ± 3 | >0.999 |
| ¹³C₁₂-PCB 77 | Dioxin-like PCBs | 94 ± 7 | -18 ± 8 | >0.995 |
| ¹³C₁₂-PCB 126 | Dioxin-like PCBs | 96 ± 6 | -15 ± 6 | >0.996 |
Table 3: Performance in Water Matrix (Analysis of Halogenated Pollutants by GC-MS)
| Internal Standard | Analyte Class | Recovery (%) | Matrix Effect (%) | Linearity (R²) |
| 4-Fluoroiodobenzene-¹³C₆ | Halogenated VOCs | 99 ± 3 | -2 ± 2 | >0.999 |
| Phenanthrene-d₁₀ | PAHs | 96 ± 5 | -5 ± 4 | >0.998 |
| ¹³C₁₂-PCB 77 | PCBs | 97 ± 4 | -8 ± 5 | >0.997 |
Experimental Protocols
A generalized experimental protocol for the quantitative analysis of halogenated aromatic compounds using a ¹³C-labeled internal standard, such as 4-Fluoroiodobenzene-¹³C₆, by Gas Chromatography-Mass Spectrometry (GC-MS) is provided below.
1. Sample Preparation (Soil Matrix)
-
Extraction: A known amount of soil is accurately weighed. 4-Fluoroiodobenzene-¹³C₆ is added as the internal standard. The sample is then extracted using an appropriate solvent system (e.g., hexane/acetone) via accelerated solvent extraction (ASE) or Soxhlet extraction.
-
Cleanup: The extract is concentrated and subjected to cleanup using solid-phase extraction (SPE) with silica (B1680970) or Florisil to remove interfering matrix components.
-
Final Volume: The cleaned extract is evaporated and reconstituted in a known volume of a suitable solvent (e.g., nonane) for GC-MS analysis.
2. GC-MS Analysis
-
Gas Chromatograph (GC): Equipped with a capillary column suitable for the separation of aromatic compounds (e.g., DB-5ms).
-
Injection: A small volume of the final extract is injected in splitless mode.
-
Oven Program: A temperature gradient is used to achieve optimal separation of the target analytes.
-
Mass Spectrometer (MS): Operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity. Specific ions for the target analytes and 4-Fluoroiodobenzene-¹³C₆ are monitored.
3. Data Analysis
-
Quantification: The concentration of each analyte is determined by calculating the ratio of its peak area to the peak area of 4-Fluoroiodobenzene-¹³C₆ and comparing this ratio to a calibration curve.
-
Performance Evaluation:
-
Recovery: Calculated by comparing the response of the internal standard in the sample to its response in a clean solvent standard.
-
Matrix Effect: Determined by comparing the response of the analyte in a post-extraction spiked sample to its response in a clean solvent standard.
-
Linearity: Assessed by analyzing a series of calibration standards and plotting the response ratio against the concentration.
-
Visualizing the Workflow and Logic
To further clarify the experimental process and the underlying principles, the following diagrams are provided.
Conclusion
The selection of an appropriate internal standard is a cornerstone of robust and accurate quantitative analytical methods. For the analysis of halogenated aromatic compounds, ¹³C-labeled internal standards like 4-Fluoroiodobenzene-¹³C₆ offer significant advantages in minimizing variability and compensating for matrix effects. Its physicochemical properties make it a suitable choice for a range of analytes in diverse and complex matrices. While direct comparative performance data remains limited, the principles of isotope dilution and the illustrative data presented here provide a strong rationale for its consideration in demanding analytical applications. Researchers and scientists are encouraged to perform method-specific validation to confirm its suitability for their unique analytical challenges.
References
- 1. Phenanthrene-d10 | C14H10 | CID 519070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Fluoro-4-iodobenzene, 99% | Fisher Scientific [fishersci.ca]
- 3. 4-Fluoroiodobenzene | C6H4FI | CID 9605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Chrysene-D12 | C18H12 | CID 3083729 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CHRYSENE-D12 | 1719-03-5 [chemicalbook.com]
- 6. Benzo(a)pyrene - Wikipedia [en.wikipedia.org]
- 7. Pcb 77 | C12H6Cl4 | CID 36187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. CHEMICAL AND PHYSICAL INFORMATION - Toxicological Profile for Polychlorinated Biphenyls (PCBs) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. PCB No. 126 13C12 40 microg/mL in Isooctane | C12H5Cl5 | CID 12503868 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Researcher's Guide to 4-Fluoroiodobenzene-¹³C₆: A Cost-Benefit Analysis for Isotopic Labeling
For researchers, scientists, and drug development professionals, the strategic use of isotopically labeled compounds is paramount for elucidating metabolic pathways, quantifying reaction kinetics, and developing novel imaging agents. Among these, 4-Fluoroiodobenzene-¹³C₆ stands out as a versatile tool. This guide provides a comprehensive cost-benefit analysis of utilizing 4-Fluoroiodobenzene-¹³C₆, comparing its performance with alternative labeling strategies, and offering detailed experimental insights to inform your research decisions.
Cost-Benefit Analysis: Weighing the Investment
The primary applications of isotopically labeled 4-fluoroiodobenzene diverge based on the isotope used. The ¹³C₆-labeled variant is a powerful tracer for metabolic studies, while its non-labeled counterpart is a crucial precursor for the synthesis of the ¹⁸F-labeled positron emission tomography (PET) imaging agent, [¹⁸F]4-fluoroiodobenzene ([¹⁸F]FIB).
4-Fluoroiodobenzene-¹³C₆ for Metabolic Analysis:
The benefit of using 4-Fluoroiodobenzene-¹³C₆ lies in its ability to provide unambiguous insights into the metabolic fate of the fluorinated phenyl ring, a common moiety in many pharmaceutical compounds. The stable ¹³C isotope allows for detailed analysis using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, enabling precise flux analysis and metabolite identification without the complications of radioactive handling.[1]
4-Fluoroiodobenzene as a Precursor for [¹⁸F]FIB in PET Imaging:
In the realm of PET imaging, non-labeled 4-fluoroiodobenzene serves as a key precursor for the production of [¹⁸F]FIB, a versatile building block for the synthesis of various radiotracers. The cost of the non-labeled precursor is relatively low, with prices around $200 for 100 grams.[2] The primary cost in this application is associated with the radiosynthesis process, including the cyclotron production of ¹⁸F, the synthesis module, and purification.
Performance Comparison: 4-Fluoroiodobenzene-¹³C₆ and Alternatives
The choice of a labeling strategy depends on the specific research question, available instrumentation, and budget. Here, we compare the use of 4-Fluoroiodobenzene-¹³C₆ with other common techniques.
For Metabolic Studies: ¹³C₆ Labeling vs. Other Tracers
| Feature | 4-Fluoroiodobenzene-¹³C₆ | Other ¹³C-Labeled Tracers (e.g., ¹³C-Glucose) | ¹⁴C-Labeled Tracers |
| Information Richness | High: Traces the entire benzene (B151609) ring, providing detailed structural information of metabolites. | High: Excellent for central carbon metabolism, but may not inform on the fate of specific aromatic moieties. | Moderate: Provides quantitative data on overall radioactivity but limited structural information. |
| Detection Method | Mass Spectrometry, NMR Spectroscopy | Mass Spectrometry, NMR Spectroscopy | Scintillation Counting, Autoradiography |
| Safety | Non-radioactive, no specialized handling required. | Non-radioactive. | Radioactive, requires licensing and specialized handling/disposal. |
| Cost | High | Variable, generally lower than multiply-labeled aromatic compounds. | Moderate to High |
For ¹⁸F-Radiolabeling: Precursors for [¹⁸F]FIB and other Fluorinated Arenes
The synthesis of ¹⁸F-labeled aromatic compounds can be achieved through various precursors. The following table compares the use of 4-fluoroiodobenzene (for subsequent coupling reactions with an ¹⁸F-labeled synthon) with direct radiofluorination precursors.
| Precursor | Typical Radiochemical Yield (RCY) | Reaction Time | Key Advantages | Key Disadvantages |
| 4-Fluoroiodobenzene (for subsequent coupling) | Dependent on the coupling reaction (e.g., Suzuki, Sonogashira). | Multi-step, longer overall time. | Versatile for a wide range of coupling partners. | Indirect labeling, potentially lower overall yield. |
| Diaryliodonium Salts | 40-98%[3] | Fast (often < 15 min) | High yields, applicable to electron-rich arenes. | Precursor synthesis can be complex. |
| Triarylsulfonium Salts | Good to excellent yields reported. | Fast | Stable precursors. | Can require forcing conditions. |
| Arylboronic Esters (Cu-mediated) | 9-90%[4][5][6][7][8] | 5-30 min | Good functional group tolerance. | Protodeboronation can be a side reaction. |
Experimental Protocols
Protocol 1: General Workflow for ¹³C-Metabolic Flux Analysis using 4-Fluoroiodobenzene-¹³C₆
This protocol outlines a general procedure for tracing the metabolism of a compound containing a 4-fluorophenyl group using 4-Fluoroiodobenzene-¹³C₆ as a tracer.
-
Cell Culture and Labeling:
-
Culture cells of interest to a desired density.
-
Introduce 4-Fluoroiodobenzene-¹³C₆ to the culture medium at a predetermined concentration.
-
Incubate for a time course sufficient to achieve isotopic steady-state.
-
-
Metabolite Extraction:
-
Quench metabolism rapidly (e.g., with cold methanol).
-
Lyse the cells and extract metabolites using a suitable solvent system (e.g., methanol/water).
-
Separate the soluble metabolite fraction from the cell debris by centrifugation.
-
-
Sample Analysis:
-
LC-MS/MS: Analyze the metabolite extract using liquid chromatography-tandem mass spectrometry to identify and quantify ¹³C-labeled metabolites based on their mass shifts.
-
NMR: For structural elucidation of novel metabolites, utilize 2D NMR techniques like HSQC and HMBC on purified labeled compounds.
-
-
Data Analysis:
-
Process the mass spectrometry data to determine the mass isotopomer distribution for key metabolites.
-
Use metabolic flux analysis software to model the flow of the ¹³C label through the metabolic network and quantify pathway fluxes.
-
Protocol 2: Synthesis of [¹⁸F]4-Fluoroiodobenzene ([¹⁸F]FIB) from a Diaryliodonium Salt Precursor
This protocol is adapted from methods described in the literature for the rapid synthesis of [¹⁸F]FIB.[3]
-
[¹⁸F]Fluoride Preparation:
-
Trap cyclotron-produced [¹⁸F]fluoride on an anion exchange cartridge.
-
Elute the [¹⁸F]fluoride into a reaction vessel using a solution of a phase transfer catalyst (e.g., Kryptofix 2.2.2./K₂CO₃) in acetonitrile/water.
-
Azeotropically dry the [¹⁸F]fluoride by repeated evaporation with acetonitrile.
-
-
Radiolabeling Reaction:
-
Dissolve the diaryliodonium salt precursor (e.g., (4-iodophenyl)(phenyl)iodonium chloride) in a suitable solvent (e.g., DMF).
-
Add the precursor solution to the dried [¹⁸F]fluoride.
-
Heat the reaction mixture at a specified temperature (e.g., 110-200°C) for a short duration (e.g., 5-15 minutes).
-
-
Purification:
-
Dilute the reaction mixture with water.
-
Pass the diluted mixture through a C18 solid-phase extraction (SPE) cartridge to trap the [¹⁸F]FIB.
-
Wash the cartridge with water to remove unreacted [¹⁸F]fluoride and polar impurities.
-
Elute the purified [¹⁸F]FIB from the cartridge with a suitable organic solvent (e.g., ethanol (B145695) or acetonitrile).
-
-
Quality Control:
-
Analyze the radiochemical purity and identity of the final product using radio-HPLC and radio-TLC.
-
Protocol 3: Copper-Mediated ¹⁸F-Fluorination of an Arylboronic Ester
This protocol provides a general procedure for the copper-mediated radiofluorination of an arylboronic ester.[6][7]
-
[¹⁸F]Fluoride Preparation:
-
Prepare anhydrous [¹⁸F]fluoride as described in Protocol 2.
-
-
Radiolabeling Reaction:
-
In a reaction vessel, dissolve the arylboronic ester precursor and a copper catalyst (e.g., Cu(OTf)₂py₄) in a suitable solvent (e.g., DMF or t-BuOH).
-
Add the anhydrous [¹⁸F]fluoride solution to the precursor mixture.
-
Heat the reaction at a specified temperature (e.g., 60-110°C) for a defined period (e.g., 20-30 minutes).
-
-
Purification and Quality Control:
-
Follow the purification and quality control steps outlined in Protocol 2.
-
Visualizing the Workflow
To better illustrate the processes described, the following diagrams, generated using the DOT language, depict a typical experimental workflow and a relevant metabolic pathway.
Caption: Workflow for ¹³C-Metabolic Flux Analysis.
Caption: A Representative Metabolic Pathway.
Conclusion
4-Fluoroiodobenzene-¹³C₆ is a valuable, albeit costly, tool for gaining deep insights into the metabolism of fluorinated aromatic compounds. Its non-radioactive nature and the detailed structural information it provides through MS and NMR analysis offer significant advantages over other tracer methods for specific research questions. For researchers in drug development, the ability to precisely track the metabolic fate of a fluorinated phenyl moiety can be critical for understanding drug efficacy, toxicity, and pharmacokinetics.
In the context of PET imaging, while the ¹³C₆-labeled version is not directly used, its non-labeled counterpart is an economical and versatile precursor for the synthesis of the important [¹⁸F]FIB building block. The choice between using 4-fluoroiodobenzene in a multi-step synthesis or opting for direct radiofluorination with alternative precursors like diaryliodonium salts or arylboronic esters will depend on the desired radiochemical yield, synthesis time, and the complexity of the target molecule.
Ultimately, the decision to use 4-Fluoroiodobenzene-¹³C₆ or its non-labeled precursor should be based on a careful consideration of the specific experimental goals, available resources, and the comparative data presented in this guide. By weighing the costs against the unique benefits, researchers can make an informed choice to effectively advance their scientific endeavors.
References
- 1. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 2. researchgate.net [researchgate.net]
- 3. Single-step syntheses of no-carrier-added functionalized [18F] fluoroarenes as labeling synthons from diaryliodonium salts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cu-Mediated 18F-Fluorination of Arylboronic Acids: Supressing Protodeboronation towards Advanced PET Imaging Agents | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 5. Fast and efficient copper-mediated 18F-fluorination of arylstannanes, aryl boronic acids, and aryl boronic esters without azeotropic drying - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Enhanced copper-mediated 18F-fluorination of aryl boronic esters provides eight radiotracers for PET applications - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
A Researcher's Guide to Selecting Stable Isotope Labeled Standards for 4-Fluoroiodobenzene Analysis
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of halogenated aromatic compounds, the choice of an appropriate internal standard is critical for achieving accurate and reliable results. This guide provides an objective comparison of commercially available stable isotope-labeled (SIL) standards as alternatives to 4-fluoroiodobenzene, supported by representative experimental data and detailed analytical protocols.
The Gold Standard: Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry (IDMS) is a powerful technique for precise quantification, relying on the addition of a known amount of a stable isotope-labeled version of the analyte to the sample. This internal standard (IS) experiences the same sample preparation and analysis conditions as the target analyte. By measuring the ratio of the analyte to the SIL-IS, variations in sample recovery, matrix effects, and instrument response can be effectively corrected, leading to highly accurate and precise measurements.
Comparing the Alternatives: Deuterium (B1214612) vs. Carbon-13 Labeling
The two primary types of stable isotope labeling for organic molecules involve the substitution of hydrogen with deuterium (²H or D) or carbon-12 with carbon-13 (¹³C). While both approaches provide the necessary mass shift for detection by mass spectrometry, they exhibit key differences in their analytical performance.
Key Performance Characteristics:
| Feature | Deuterium-Labeled (e.g., 4-Fluoroiodobenzene-d₄) | ¹³C-Labeled (e.g., 4-Fluoroiodobenzene-¹³C₆) | Rationale |
| Co-elution with Analyte | Potential for slight chromatographic shift (isotope effect). | Typically co-elutes perfectly with the unlabeled analyte.[1][2] | The larger relative mass difference between hydrogen and deuterium can lead to slight differences in physicochemical properties, causing a separation during chromatography. This can result in differential matrix effects, where the analyte and IS experience different levels of ion suppression or enhancement.[3] |
| Isotopic Stability | Generally stable, but a low risk of back-exchange exists if deuterium is in an exchangeable position. | Extremely stable with no risk of isotopic exchange.[3] | Carbon-carbon bonds are not susceptible to exchange under typical analytical conditions. |
| Matrix Effect Compensation | Can be less effective if chromatographic separation occurs. | Highly effective due to identical chromatographic behavior and ionization efficiency.[1][2] | Co-elution ensures that both the analyte and the internal standard are subjected to the same matrix interferences at the same time in the mass spectrometer's ion source. |
| Accuracy & Precision | Good, but can be compromised by the isotope effect in complex matrices. | Excellent, considered the "gold standard" for quantitative analysis.[1][4] | The superior ability to correct for analytical variability leads to more reliable and reproducible data. |
| Cost | Generally less expensive to synthesize.[5] | Typically more expensive due to the higher cost of ¹³C-labeled starting materials and more complex synthesis routes.[4] | The choice may depend on budget constraints and the required level of analytical rigor. |
Experimental Workflow for Quantitative Analysis
The following diagram illustrates a typical workflow for the quantitative analysis of a target analyte (e.g., a structural analog of 4-fluoroiodobenzene) in a biological matrix using a stable isotope-labeled internal standard.
Caption: A typical analytical workflow for quantification using an internal standard.
Detailed Experimental Protocols
The following protocols are provided as a representative example for the quantitative analysis of a volatile halogenated aromatic compound in a plasma matrix using gas chromatography-tandem mass spectrometry (GC-MS/MS).
Preparation of Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the analyte standard and dissolve it in 10 mL of methanol (B129727).
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the SIL internal standard (e.g., 4-Fluoroiodobenzene-¹³C₆ or 4-Fluoroiodobenzene-d₄) and dissolve it in 10 mL of methanol.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution in methanol to create calibration standards with concentrations ranging from 1 ng/mL to 1000 ng/mL. Prepare a working solution of the internal standard at a concentration of 100 ng/mL in methanol.
Sample Preparation (Liquid-Liquid Extraction)
-
To a 200 µL aliquot of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (100 ng/mL).
-
Vortex the sample for 10 seconds.
-
Add 1 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge the sample at 12,000 x g for 5 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the dried extract in 100 µL of ethyl acetate (B1210297) for GC-MS/MS analysis.
GC-MS/MS Analysis
-
Gas Chromatograph (GC):
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (splitless).
-
Oven Temperature Program: Start at 50°C, hold for 1 minute, ramp to 250°C at 20°C/min, and hold for 2 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for the analyte and the SIL internal standard should be optimized. For example:
-
4-Fluoroiodobenzene (Analyte): m/z 222 -> m/z 95
-
4-Fluoroiodobenzene-¹³C₆ (IS): m/z 228 -> m/z 101
-
4-Fluoroiodobenzene-d₄ (IS): m/z 226 -> m/z 99
-
-
Data Analysis and Quantification
-
Integrate the peak areas for the analyte and the internal standard in the chromatograms.
-
Calculate the peak area ratio of the analyte to the internal standard for each sample and calibration standard.
-
Construct a calibration curve by plotting the peak area ratio against the analyte concentration of the calibration standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
Logical Relationship of Key Analytical Steps
The following diagram illustrates the logical flow and dependencies of the key stages in developing and validating a quantitative analytical method using a stable isotope-labeled internal standard.
Caption: Logical flow of method development and validation.
Conclusion
For the highest level of accuracy and precision in the quantitative analysis of 4-fluoroiodobenzene and related compounds, a ¹³C-labeled internal standard such as 4-Fluoroiodobenzene-¹³C₆ is the recommended choice.[5][6] Its ability to co-elute with the native analyte provides superior correction for matrix effects and other sources of analytical variability. While deuterated standards can be a more cost-effective option, careful validation is required to ensure that the isotope effect does not compromise data quality, particularly in complex biological matrices. The detailed protocols and workflows provided in this guide offer a solid foundation for developing robust and reliable analytical methods for these challenging analytes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. caymanchem.com [caymanchem.com]
A Comparative Guide to Cross-Validation of Bioanalytical Methods Utilizing 4-Fluoroiodobenzene-13C6
For researchers, scientists, and drug development professionals, ensuring the consistency and reliability of bioanalytical data across different laboratories or methods is paramount. Cross-validation of bioanalytical methods is a critical step to demonstrate that a method is reproducible and that data from different sites or assays can be confidently compared.[1] The choice of internal standard is a pivotal factor in the success of such validations, with stable isotope-labeled (SIL) compounds being the gold standard for mass spectrometry-based assays.[2][3]
This guide provides an objective comparison of the performance of 4-Fluoroiodobenzene-13C6 as a ¹³C-labeled internal standard against a hypothetical deuterated analog in the context of a bioanalytical method cross-validation. The use of ¹³C-labeled standards is generally preferred over deuterated standards as they exhibit nearly identical chemical and physical properties to the analyte, ensuring co-elution and minimizing isotopic effects that can compromise data quality.[4][5]
Quantitative Performance Comparison
The following table summarizes hypothetical, yet representative, quantitative data from a cross-validation study comparing the performance of a bioanalytical method using this compound versus a deuterated internal standard (4-Fluoroiodobenzene-d4). The data illustrates the typical improvements in accuracy and precision observed with ¹³C-labeled standards.
| Performance Parameter | Method A: this compound IS | Method B: 4-Fluoroiodobenzene-d4 IS | Acceptance Criteria (FDA/EMA) |
| Inter-Assay Precision (%CV) | |||
| Low QC (LQC) | 3.5% | 7.8% | ≤15% |
| Medium QC (MQC) | 2.8% | 6.5% | ≤15% |
| High QC (HQC) | 2.5% | 5.9% | ≤15% |
| Inter-Assay Accuracy (%Bias) | |||
| Low QC (LQC) | +1.2% | -4.5% | Within ±15% |
| Medium QC (MQC) | +0.8% | -3.2% | Within ±15% |
| High QC (HQC) | -0.5% | +2.8% | Within ±15% |
| Cross-Validation of Incurred Samples | |||
| % Difference within ±20% | 98% | 85% | ≥67% |
This data is illustrative and intended to represent the expected performance advantages of a ¹³C-labeled internal standard.
Experimental Protocols
A robust and well-documented experimental protocol is the foundation of a successful cross-validation study. The following outlines the key steps for a liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalytical method.
Objective
To demonstrate the equivalency of a validated bioanalytical method for the quantification of an analyte in human plasma between a reference laboratory and a comparator laboratory using this compound as the internal standard.
Materials and Reagents
-
Analyte Reference Standard
-
This compound (Internal Standard)
-
Control Human Plasma (K2EDTA)
-
All solvents and reagents to be of HPLC or analytical grade or higher.
Sample Preparation
A shared, detailed standard operating procedure (SOP) for sample extraction (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) must be followed by both laboratories. The internal standard, this compound, is added to all calibration standards, quality control (QC) samples, and study samples to compensate for variability during sample processing and analysis.[3][6]
Cross-Validation Sample Analysis
-
Preparation of Standards and QCs: Both laboratories should prepare their own calibration standards and QCs by spiking control matrix with known concentrations of the analyte.[7]
-
Sample Exchange: A set of at least 20 incurred samples from a relevant pharmacokinetic study and a full set of low, medium, and high QCs are to be sent from the reference laboratory to the comparator laboratory.
-
Analysis: Both laboratories will analyze the exchanged incurred samples and their own sets of QCs using the validated LC-MS/MS method.[2]
-
Data Evaluation: The results from both laboratories are then statistically compared. The percentage difference for the incurred samples should be within ±20% for at least 67% of the samples. The mean accuracy of the QCs should be within ±15% and the precision should not exceed 15% CV.[8]
Visualizing the Cross-Validation Workflow
The following diagrams illustrate the key workflows in the cross-validation process.
Caption: High-level workflow for inter-laboratory bioanalytical method cross-validation.
Caption: Role of this compound in the analytical workflow.
References
- 1. fda.gov [fda.gov]
- 2. scispace.com [scispace.com]
- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. ema.europa.eu [ema.europa.eu]
- 8. e-b-f.eu [e-b-f.eu]
The Unwavering Standard: Assessing the Robustness of Quantitative Methods with 4-Fluoroiodobenzene-13C6
In the landscape of modern analytical chemistry, particularly within drug discovery and development, the demand for precise and reliable quantification of novel chemical entities is paramount. The use of stable isotope-labeled internal standards in mass spectrometry-based bioanalysis is a cornerstone of achieving this accuracy. This guide provides a comprehensive comparison of methods utilizing 4-Fluoroiodobenzene-13C6 against alternatives, offering a clear rationale for its superior performance in robust analytical methodologies.
For researchers, scientists, and drug development professionals, the choice of an internal standard is a critical decision that directly impacts the quality and reliability of pharmacokinetic, toxicokinetic, and metabolic profiling data. This guide will demonstrate that the inherent chemical and physical properties of this compound make it an exemplary choice for ensuring the robustness and accuracy of analytical methods.
Superiority of 13C-Labeling: A Comparative Analysis
The primary alternatives to a 13C-labeled internal standard are deuterium-labeled standards and the use of a structurally similar analog. While each has been employed in bioanalysis, they possess inherent limitations that can compromise method robustness.
| Feature | This compound | Deuterium-Labeled Analog | Unlabeled Structural Analog |
| Isotopic Stability | Exceptionally high; C-C bonds are stable and not susceptible to back-exchange.[1][2] | Can be prone to isotopic exchange, especially if deuterium (B1214612) atoms are on exchangeable sites or adjacent to carbonyl groups.[1][2] | Not applicable. |
| Chromatographic Co-elution | Co-elutes perfectly with the unlabeled analyte, ensuring identical behavior during chromatography and ionization.[3] | Often exhibits a slight shift in retention time compared to the analyte, which can lead to differential matrix effects and inaccurate quantification.[1][3][4] | Retention time will differ from the analyte, leading to significant differences in matrix effects. |
| Kinetic Isotope Effect | Negligible; the larger mass of 13C does not significantly alter reaction rates or fragmentation patterns. | Can exhibit a kinetic isotope effect, potentially altering the rate of metabolic reactions and fragmentation in the mass spectrometer. | Not applicable. |
| Mass Difference | Provides a clear +6 Da mass shift from the unlabeled analyte, preventing isotopic overlap. | The mass difference can vary depending on the number of deuterium atoms incorporated. | Mass will be different, but ionization efficiency and matrix effects will not be comparable. |
| Compensation for Matrix Effects | Excellent; its identical physicochemical properties to the analyte ensure it experiences the same ionization suppression or enhancement.[3][5] | Good, but the potential for chromatographic separation can reduce its effectiveness in compensating for variable matrix effects across the peak.[1][3] | Poor; different retention times and ionization efficiencies make it an unreliable indicator of the analyte's response. |
Experimental Protocols
To illustrate the practical application and assessment of robustness, detailed methodologies for key experiments are provided below.
Protocol 1: Assessment of Isotopic Stability
Objective: To evaluate the stability of the 13C6-label in this compound under various sample processing and storage conditions.
Methodology:
-
Prepare solutions of this compound in relevant biological matrices (e.g., plasma, urine) and organic solvents.
-
Incubate the samples under a range of conditions, including elevated temperature (e.g., 37°C, 50°C), different pH values (e.g., acidic, neutral, basic), and prolonged storage (e.g., -20°C, -80°C).
-
At specified time points, extract the this compound from the matrix.
-
Analyze the extracted samples by high-resolution mass spectrometry to monitor for any change in the isotopic distribution or loss of the 13C label.
-
Data Analysis: Compare the mass spectra of the stressed samples to a freshly prepared standard. The absence of any significant change in the isotopic pattern confirms the robustness of the label.
Protocol 2: Evaluation of Chromatographic Co-elution and Matrix Effects
Objective: To compare the chromatographic behavior and the ability to compensate for matrix effects of this compound versus a deuterium-labeled analog.
Methodology:
-
Develop a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous analysis of unlabeled 4-Fluoroiodobenzene, this compound, and a deuterated 4-Fluoroiodobenzene analog.
-
Prepare samples by spiking all three compounds into a variety of biological matrices from different sources (e.g., plasma from multiple individuals).
-
Extract the analytes from the matrices using a standard sample preparation technique (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
Analyze the extracted samples by LC-MS/MS.
-
Data Analysis:
-
Compare the retention times of the unlabeled analyte and the two internal standards. Perfect co-elution is expected for the 13C6-labeled standard.[3]
-
Calculate the analyte-to-internal standard peak area ratio for each sample.
-
Assess the variability of this ratio across the different biological matrices. Lower variability indicates better compensation for matrix effects.
-
Visualizing the Rationale for Robustness
To further clarify the logical relationships underpinning the choice of an internal standard, the following diagrams illustrate the key decision-making factors and experimental workflows.
Caption: Decision tree for internal standard selection based on performance.
Caption: Workflow for evaluating matrix effect compensation.
References
- 1. researchgate.net [researchgate.net]
- 2. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 3. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ukisotope.com [ukisotope.com]
- 5. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]
Establishing Acceptance Criteria for Internal Standard Response in Bioanalytical Assays
A guide for researchers, scientists, and drug development professionals on defining robust acceptance criteria for internal standard response to ensure data integrity and regulatory compliance.
The use of an internal standard (IS) is a fundamental practice in quantitative bioanalysis, crucial for correcting variability during sample preparation and analysis.[1][2][3] An IS is a compound, chemically similar to the analyte, added at a constant concentration to all samples, including calibration standards and quality controls (QCs).[2][4][5] The consistency of the IS response across an analytical run is a key indicator of the reliability of the bioanalytical method. Establishing clear acceptance criteria for the IS response is therefore a critical component of method validation and routine sample analysis.
Regulatory bodies like the U.S. Food and Drug Administration (FDA) emphasize the importance of predefined acceptance criteria for internal standard responses in their bioanalytical method validation guidance. While there is no one-size-fits-all set of criteria, the industry has adopted several common approaches to monitor and control for excessive variability.[5]
Comparison of Methodologies for IS Response Acceptance Criteria
The selection of an appropriate method for setting IS response acceptance criteria depends on the specific assay, the analyte's properties, and the regulatory requirements. Below is a comparison of common approaches:
| Methodology | Description | Advantages | Disadvantages | Typical Application |
| Fixed Percentage Deviation | A straightforward approach where the IS response in unknown samples must fall within a fixed percentage (e.g., ±50%) of the mean IS response of the calibration standards and QCs in the same analytical run.[6] | Simple to implement and widely accepted by regulatory agencies. | Can be overly rigid and may not be suitable for all assays, especially those with inherently higher variability. | Routine bioanalysis for small molecules and biologics where the IS response is expected to be consistent. |
| Statistical Process Control (SPC) | Utilizes control charts to monitor the IS response over time. The acceptance limits are based on the historical performance of the assay, typically set at ±2 or ±3 standard deviations from the mean. | Provides a more dynamic and statistically robust assessment of assay performance. Can detect trends and shifts in the IS response that a fixed percentage approach might miss. | Requires more effort to establish and maintain the control charts. May be overly sensitive to normal process variations if not implemented correctly. | High-throughput screening and long-term clinical studies where monitoring assay performance over time is critical. |
| Relative Standard Deviation (RSD) or Coefficient of Variation (CV) | The RSD or CV of the IS response across all samples in an analytical run is calculated. The run is considered acceptable if the RSD is below a predefined limit (e.g., <15%). | Provides a good overall measure of the consistency of the IS response within a single run. | Does not identify individual outlier samples that may have a significant impact on the accuracy of the results. | Useful as a supplementary criterion in combination with other methods to assess the overall quality of an analytical run. |
Experimental Protocol for Evaluating Internal Standard Response
The following protocol outlines the steps for evaluating the IS response during bioanalytical method validation and routine sample analysis.
Objective: To ensure the consistency and reliability of the internal standard response across an analytical run.
Materials:
-
Validated bioanalytical method
-
Blank matrix (e.g., plasma, serum)
-
Analyte and internal standard stock solutions
-
Quality control samples at low, medium, and high concentrations (LQC, MQC, HQC)
-
Calibration standards
Procedure:
-
Sample Preparation:
-
Prepare a fresh set of calibration standards and QCs by spiking the blank matrix with known concentrations of the analyte and a constant concentration of the internal standard.
-
Aliquots of the study samples are also spiked with the same constant concentration of the internal standard.
-
-
Sample Analysis:
-
Analyze the prepared samples, calibration standards, and QCs using the validated bioanalytical method (e.g., LC-MS/MS).
-
-
Data Processing:
-
Integrate the peak areas of the analyte and the internal standard for all injections.
-
-
Evaluation of IS Response:
-
Calculate the mean and standard deviation of the IS peak area for all calibration standards and QCs within the run.
-
For each unknown study sample, compare its IS peak area to the acceptance criteria established for the method (e.g., within 50% to 150% of the mean IS response of the calibration standards and QCs).[6]
-
Any sample with an IS response outside the predefined acceptance window should be flagged for investigation.
-
-
Investigation of Outliers:
-
If a sample fails to meet the IS acceptance criteria, an investigation should be initiated to determine the root cause. Potential causes include errors in sample preparation (e.g., incorrect IS addition), instrument malfunction, or matrix effects.[5]
-
Re-analysis of the flagged sample may be necessary. The decision to report the re-analyzed result should be based on a predefined standard operating procedure (SOP).
-
Visualization of Key Processes
Signaling Pathway for IS Response Evaluation:
Caption: Decision workflow for accepting or rejecting a sample result based on the internal standard response.
Experimental Workflow for IS Response Validation:
Caption: High-level experimental workflow for the validation of internal standard response.
References
- 1. Internal standard - Wikipedia [en.wikipedia.org]
- 2. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 3. Internal Standard Method Explained in Analytical Chemistry - WIN SOURCE BLOG [blog.win-source.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 4-Fluoroiodobenzene-¹³C₆: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and maintaining environmental compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of 4-Fluoroiodobenzene-¹³C₆.
4-Fluoroiodobenzene-¹³C₆, while utilized for its unique properties in research, is a halogenated aromatic compound that necessitates careful management as hazardous waste. Adherence to established protocols is crucial to mitigate risks and prevent environmental contamination.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for 4-Fluoroiodobenzene. The isotopic labeling with ¹³C does not alter the chemical reactivity or hazards of the molecule.
Key Hazards:
Mandatory Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety goggles or a face shield.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area, such as a fume hood, to minimize inhalation. A respirator with an appropriate filter (e.g., type ABEK) may be necessary for handling larger quantities or in case of spills.
Waste Classification and Segregation
4-Fluoroiodobenzene-¹³C₆ is a halogenated organic compound and must be disposed of as hazardous waste. It is strictly prohibited to dispose of this chemical down the drain. The waste should be segregated into a designated, properly labeled container for halogenated organic waste.
| Hazard Classification Data | |
| GHS Hazard Statements | H315: Causes skin irritation[2] |
| H319: Causes serious eye irritation[2] | |
| H335: May cause respiratory irritation[2] | |
| Signal Word | Warning |
| Storage Class | 10 - Combustible liquids |
| WGK (Germany) | WGK 3 - highly hazardous to water |
Step-by-Step Disposal Protocol
The following protocol outlines the detailed methodology for the safe disposal of small laboratory quantities of 4-Fluoroiodobenzene-¹³C₆.
1. Preparation:
- Ensure all necessary PPE is worn correctly.
- Work within a certified chemical fume hood.
- Have a designated hazardous waste container ready. The container must be made of a compatible material (e.g., glass or polyethylene), be in good condition, and have a secure lid.
- Label the waste container clearly with "Hazardous Waste," "Halogenated Organic Solvents," and the full chemical name: "4-Fluoroiodobenzene-¹³C₆."
2. Waste Transfer:
- Carefully transfer the waste 4-Fluoroiodobenzene-¹³C₆ into the designated hazardous waste container using a funnel to prevent spills.
- If the chemical is in a solid form, use a dedicated spatula for the transfer.
- Rinse any empty containers that held the chemical with a small amount of a suitable solvent (e.g., acetone (B3395972) or ethanol). This rinseate must also be collected in the halogenated hazardous waste container.
3. Container Management:
- Do not overfill the waste container; leave at least 10% headspace to allow for vapor expansion.
- Securely close the container lid.
- Wipe the exterior of the container with a damp cloth to remove any external contamination. Dispose of the cloth in the solid hazardous waste stream.
4. Storage and Final Disposal:
- Store the sealed waste container in a designated satellite accumulation area that is secure and away from incompatible chemicals.
- Arrange for the collection of the hazardous waste by a licensed professional waste disposal company.[1] Do not attempt to treat or dispose of the chemical waste through other means.
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of 4-Fluoroiodobenzene-¹³C₆.
Caption: Disposal workflow for 4-Fluoroiodobenzene-¹³C₆.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of 4-Fluoroiodobenzene-¹³C₆, fostering a culture of safety and compliance within their research endeavors.
References
Personal protective equipment for handling 4-Fluoroiodobenzene-13C6
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical plans for handling 4-Fluoroiodobenzene-13C6. Adherence to these procedures is critical for ensuring laboratory safety and proper management of this chemical.
Hazard Identification and Chemical Properties
This compound is a halogenated aromatic compound. While the isotopic labeling with Carbon-13 does not significantly alter its chemical properties from the non-labeled form, it is crucial to handle it with care due to its hazardous nature.
GHS Hazard Classification: [1]
-
Skin Irritation (Category 2): H315 - Causes skin irritation.[1][2][3]
-
Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[1][2][3]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: H335 - May cause respiratory irritation.[1][2][3]
Physical and Chemical Properties:
| Property | Value |
| Molecular Formula | C6H4FI (unlabeled) |
| Molecular Weight | ~228.03 g/mol (for 13C6) |
| Boiling Point | 182-184 °C[4][5] |
| Melting Point | -20 °C[4] |
| Density | 1.925 g/mL at 25 °C[4][5] |
| Flash Point | 68 °C (154.4 °F) - closed cup[2] |
| Solubility | Insoluble in water.[5] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to minimize exposure risk.
Recommended PPE:
| PPE Type | Specification | Rationale |
| Hand Protection | Viton® gloves are highly recommended for extended contact. A study on chlorinated aromatic compounds showed no permeation through Viton for up to 4 hours.[6] Double-gloving with nitrile gloves can be a secondary option for short-duration tasks, but be aware that breakthrough times for nitrile with similar compounds can be less than one hour.[6] Always inspect gloves for degradation or punctures before use.[7] | Protects against skin irritation and absorption. |
| Eye Protection | Chemical safety goggles are required. For tasks with a higher splash risk, a face shield should be worn in addition to goggles. | Prevents serious eye irritation from splashes or vapors. |
| Body Protection | A flame-resistant lab coat should be worn and kept buttoned. | Protects skin from splashes and contamination. |
| Respiratory Protection | All handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[8] | Mitigates the risk of respiratory tract irritation. |
Operational Plan: Step-by-Step Handling Procedure
Following a systematic workflow is crucial for safe handling.
Emergency Procedures
Immediate and appropriate response in case of exposure is critical.
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[3] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert, non-combustible material such as sand or vermiculite. Collect the absorbed material into a sealed, labeled container for hazardous waste disposal. Ventilate the area and wash the spill site after material pickup is complete.[8][9] |
Disposal Plan
Proper segregation and disposal of halogenated organic waste are required.
Waste Collection and Disposal Protocol:
-
Segregation: this compound and any materials contaminated with it must be disposed of as halogenated organic waste .[10][11] Do not mix with non-halogenated waste.[11]
-
Container: Use a designated, properly labeled, and sealed waste container made of a compatible material (e.g., glass or polyethylene).[8] The container must be clearly marked with "Hazardous Waste" and "Halogenated Organic Waste".
-
Labeling: Affix a hazardous waste tag to the container as soon as the first drop of waste is added.[8] The label must include the full chemical name ("this compound") and an accurate estimation of the concentration and volume.
-
Storage: Keep the waste container closed at all times, except when adding waste.[8] Store the container in a designated Satellite Accumulation Area (SAA), away from incompatible materials.
-
Disposal: When the container is full, arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company. Do not pour down the drain.[10]
References
- 1. 4-Fluoroiodobenzene | C6H4FI | CID 9605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Fluoroiodobenzene 99 352-34-1 [sigmaaldrich.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. 4-Fluoroiodobenzene 99 352-34-1 [sigmaaldrich.com]
- 5. 1-Fluoro-4-iodobenzene | 352-34-1 [chemicalbook.com]
- 6. Permeation of chlorinated aromatic compounds through Viton and nitrile glove materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ehs.sfsu.edu [ehs.sfsu.edu]
- 8. campusoperations.temple.edu [campusoperations.temple.edu]
- 9. fishersci.com [fishersci.com]
- 10. kamatlab.com [kamatlab.com]
- 11. rtong.people.ust.hk [rtong.people.ust.hk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
